molecular formula C14H24N2O4 B12385506 Oseltamivir acid-13C,d3

Oseltamivir acid-13C,d3

Katalognummer: B12385506
Molekulargewicht: 288.36 g/mol
InChI-Schlüssel: NENPYTRHICXVCS-UHQFSAABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oseltamivir acid-13C,d3 is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 288.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H24N2O4

Molekulargewicht

288.36 g/mol

IUPAC-Name

(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3+1D3

InChI-Schlüssel

NENPYTRHICXVCS-UHQFSAABSA-N

Isomerische SMILES

[2H][13C]([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)O)N

Kanonische SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Oseltamivir Acid-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Oseltamivir acid-¹³C,d₃, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of the antiviral drug Oseltamivir. Given the absence of a publicly detailed synthesis for this specific labeled compound, this document outlines a proposed synthetic route based on established chemistry for unlabeled Oseltamivir, incorporating the isotopic labels at a logical synthetic juncture.

Introduction

Oseltamivir, marketed as Tamiflu®, is a prodrug that is hydrolyzed in vivo to its active metabolite, Oseltamivir acid (Oseltamivir carboxylate).[1] Oseltamivir acid is a potent inhibitor of neuraminidase, an enzyme essential for the replication of influenza A and B viruses.[2][3][4] For quantitative bioanalytical studies, such as those performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. Oseltamivir acid-¹³C,d₃ serves this purpose, allowing for precise quantification of the active drug metabolite in biological matrices.[3][5]

This guide details a proposed multi-step synthesis starting from the readily available chiral precursor, (-)-shikimic acid, and describes the analytical techniques used for the characterization of the final product.

Proposed Synthesis of Oseltamivir Acid-¹³C,d₃

The proposed synthesis involves the preparation of isotopically labeled Oseltamivir phosphate, which is then hydrolyzed to the target molecule, Oseltamivir acid-¹³C,d₃. The isotopic labels are introduced during the acetylation of the C4-amino group.

Logical Workflow for the Proposed Synthesis

Synthesis_Workflow Start (-)-Shikimic Acid Step1 Esterification & Protection Start->Step1 Intermediate1 Protected Shikimate Derivative Step1->Intermediate1 Step2 Epoxide Formation Intermediate1->Step2 Intermediate2 Epoxide Intermediate Step2->Intermediate2 Step3 Azide Ring Opening Intermediate2->Step3 Intermediate3 Azido Alcohol Intermediate Step3->Intermediate3 Step4 Azide Reduction Intermediate3->Step4 Intermediate4 Amino Alcohol Intermediate Step4->Intermediate4 Step5 Isotopic Acetylation (¹³C,d₃-Acetic Anhydride) Intermediate4->Step5 Intermediate5 Labeled Acetamido Intermediate Step5->Intermediate5 Step6 Introduction of Pentyloxy Group Intermediate5->Step6 Intermediate6 Labeled Oseltamivir Precursor Step6->Intermediate6 Step7 Hydrolysis Intermediate6->Step7 FinalProduct Oseltamivir Acid-¹³C,d₃ Step7->FinalProduct

Caption: Proposed synthetic workflow for Oseltamivir Acid-¹³C,d₃.

Experimental Protocols

The following protocols are adapted from established syntheses of unlabeled Oseltamivir and modified to include the isotopic labeling step.[2][6][7]

Step 1: Synthesis of the Epoxide Intermediate from (-)-Shikimic Acid

  • Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl ester using ethanol and a thionyl chloride catalyst. The 3,4-diol is then protected as a pentylidene acetal using 3-pentanone and p-toluenesulfonic acid.[2]

  • Mesylation: The remaining 5-hydroxyl group of the protected ethyl shikimate is mesylated using methanesulfonyl chloride and triethylamine.

  • Epoxide Formation: The mesylated intermediate is treated with a base, such as potassium bicarbonate, to induce intramolecular Williamson ether synthesis, forming the key epoxide intermediate.[2][6]

Step 2: Synthesis of the Amino Alcohol Intermediate

  • Regioselective Azide Opening: The epoxide intermediate is dissolved in ethanol, and an aqueous solution of sodium azide and ammonium chloride is added. The mixture is heated to reflux, leading to the regioselective opening of the epoxide ring by the azide nucleophile to yield an azido alcohol.[5][6]

  • Azide Reduction: The azido group is then reduced to a primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step yields the crucial amino alcohol intermediate.

Step 3: Isotopic Labeling via Acetylation

  • Selective N-Acetylation: The amino alcohol intermediate is dissolved in a suitable solvent. ¹³C,d₃-Acetic anhydride is added to selectively acetylate the more nucleophilic amino group, forming the isotopically labeled acetamido alcohol intermediate. The reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct. This step is the key to introducing the isotopic labels.

Step 4: Synthesis of Labeled Oseltamivir Phosphate

  • Introduction of the 3-pentyloxy Group: The hydroxyl group of the labeled acetamido alcohol is converted into a leaving group (e.g., mesylate). Subsequent reaction with 3-pentanol in the presence of a suitable base or catalyst introduces the characteristic 3-pentyloxy side chain.

  • Phosphate Salt Formation: The resulting labeled Oseltamivir free base is then treated with phosphoric acid to precipitate the stable phosphate salt.[2]

Step 5: Hydrolysis to Oseltamivir Acid-¹³C,d₃

  • Base-Catalyzed Hydrolysis: The labeled Oseltamivir phosphate is dissolved in a mixture of 1,4-dioxane and water. A 25% aqueous solution of sodium hydroxide is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Neutralization and Extraction: The reaction mixture is neutralized to a pH of approximately 4.2-4.3 with hydrochloric acid. The product is then extracted with ethyl acetate.

  • Purification: The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography to yield pure Oseltamivir acid-¹³C,d₃.

Characterization Data

The characterization of Oseltamivir acid-¹³C,d₃ relies on a combination of mass spectrometry and NMR spectroscopy to confirm its identity, purity, and isotopic enrichment.

Data Summary
ParameterOseltamivir Acid (Unlabeled)Oseltamivir Acid-¹³C,d₃ (Labeled)
Molecular Formula C₁₄H₂₄N₂O₄C₁₃¹³CH₂₁D₃N₂O₄
Molecular Weight 284.35 g/mol 288.36 g/mol
Mass Transition (LC-MS/MS) m/z 285.1 → 138.1[3][5][8]m/z 289.2 → 138.3[3][5]
Purity (HPLC) >98%>98%
Isotopic Enrichment N/A>99% for ¹³C, >98% for D
Characterization Methodologies

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • Method: A reverse-phase HPLC method is typically employed.

    • Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[3]

    • Detection: UV detection at approximately 215-220 nm.

Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and the incorporation of the isotopic labels.

  • Method: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used.

    • Parent Ion: The mass of the protonated molecule [M+H]⁺ is measured. For the labeled compound, this should be approximately 289.2 amu, which is 4 units higher than the unlabeled compound (285.1 amu), confirming the incorporation of one ¹³C and three D atoms.

    • Fragmentation: The fragmentation pattern is analyzed. The transition of m/z 289.2 to a fragment ion of m/z 138.3 is characteristic of Oseltamivir acid-¹³C,d₃.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and the position of the isotopic labels.

  • ¹H NMR: The spectrum of the labeled compound is expected to be very similar to that of the unlabeled Oseltamivir acid, with the notable absence of the singlet corresponding to the acetyl (CH₃) protons.

  • ¹³C NMR: The spectrum will show the presence of all carbon atoms. The signal for the carbonyl carbon of the acetyl group will be a singlet due to the ¹³C enrichment, whereas in the unlabeled compound, it would be at natural abundance. The signal for the methyl carbon of the acetyl group will be absent or significantly altered due to the deuterium substitution.

Signaling Pathways and Experimental Workflows

The synthesis of Oseltamivir does not involve signaling pathways. The experimental workflow is a linear synthetic sequence.

Detailed Acetylation and Hydrolysis Workflow

Acetylation_Hydrolysis cluster_synthesis Synthesis of Labeled Precursor cluster_hydrolysis Final Hydrolysis AminoAlcohol Amino Alcohol Intermediate Acetylation Selective N-Acetylation AminoAlcohol->Acetylation LabeledReagent ¹³C,d₃-Acetic Anhydride LabeledReagent->Acetylation LabeledPhosphate Labeled Oseltamivir Phosphate Acetylation->LabeledPhosphate Hydrolysis Base Hydrolysis (NaOH) LabeledPhosphate->Hydrolysis Purification Neutralization, Extraction, and Chromatography Hydrolysis->Purification FinalProduct Oseltamivir Acid-¹³C,d₃ Purification->FinalProduct

Caption: Key labeling and final deprotection steps in the synthesis.

Conclusion

The synthesis of Oseltamivir acid-¹³C,d₃ is a critical process for the development and clinical evaluation of Oseltamivir. While a detailed, publicly available protocol for the labeled compound is scarce, a robust and efficient synthesis can be proposed by adapting well-established routes for the unlabeled drug. The key to the synthesis is the introduction of the ¹³C and d₃ isotopes via an appropriately labeled acetylating agent. The subsequent characterization using modern analytical techniques, particularly LC-MS/MS and NMR, is essential to confirm the identity, purity, and isotopic enrichment of the final product, ensuring its suitability as an internal standard for rigorous bioanalytical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Oseltamivir Acid-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir acid-¹³C,d₃ is the isotopically labeled form of Oseltamivir acid, the active metabolite of the antiviral prodrug Oseltamivir phosphate. Due to its isotopic labeling, this compound serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods.[1] Understanding its physicochemical properties is paramount for the development of robust analytical methods and for a comprehensive understanding of its behavior in vitro and in vivo. This guide provides a detailed overview of the core physicochemical characteristics of Oseltamivir acid-¹³C,d₃, alongside standardized experimental protocols for their determination.

While specific experimental data for the isotopically labeled Oseltamivir acid-¹³C,d₃ is not extensively available in public literature, its physicochemical properties are expected to be nearly identical to those of the unlabeled Oseltamivir acid. The minor increase in molecular weight due to the presence of ¹³C and deuterium isotopes does not significantly alter properties such as melting point, solubility, pKa, or logP. Therefore, the data presented herein is for the unlabeled Oseltamivir acid and can be considered representative for Oseltamivir acid-¹³C,d₃.

Core Physicochemical Properties

The fundamental physicochemical properties of Oseltamivir acid are summarized in the tables below. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₃¹³CH₂₁D₃N₂O₄[2][3]
Molecular Weight 288.36 g/mol [2][3]
Melting Point 183-185 °C[4]
Boiling Point 508.7 °C (Predicted)[4][5]
Appearance White crystalline solid[3]
Table 2: Solubility and Partitioning
PropertyValueSource
Water Solubility 90 mg/mL[6]
DMSO Solubility ≥ 100 mg/mL[6]
logP (Predicted) -1.9[7]
Table 3: Ionization Properties
PropertyValueSource
pKa (Predicted) 7.7 (Primary Amine)[8]

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir acid is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[9] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of neuraminidase, Oseltamivir acid prevents the cleavage of sialic acid residues on the cell surface, leading to the aggregation of virions at the cell membrane and preventing their release and subsequent infection of other cells.

Oseltamivir_Mechanism cluster_host_cell Infected Host Cell cluster_inhibition Inhibition by Oseltamivir Acid Virion Newly Formed Virions Receptor Sialic Acid Receptors Virion->Receptor bound to Release Virus Release and Spread of Infection Virion->Release leads to Neuraminidase Viral Neuraminidase Neuraminidase->Receptor cleaves Oseltamivir_Acid Oseltamivir Acid Oseltamivir_Acid->Neuraminidase inhibits Blocked_Release Virus Aggregation and Blocked Release Melting_Point_Workflow A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). C->D E Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. D->E F Result: The melting point is reported as a range. E->F Solubility_Workflow A Sample Addition: Add an excess amount of the solid to a known volume of the solvent (e.g., water, buffer). B Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to reach equilibrium. A->B C Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. B->C D Quantification: Determine the concentration of the dissolved solute in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). C->D E Result: Solubility is expressed as mass per unit volume (e.g., mg/mL). D->E pKa_Workflow A Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system). B Titration: Titrate the solution with a standardized solution of a strong acid or base. A->B C pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode. B->C D Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. C->D E pKa Calculation: Determine the pKa from the inflection point of the titration curve or by calculation using the Henderson-Hasselbalch equation. D->E logP_Workflow A Standard Selection: Choose a series of reference compounds with known logP values. B Chromatography: Determine the retention times of the reference compounds and the test compound on a reversed-phase HPLC column (e.g., C18). A->B C Calibration Curve: Plot the logarithm of the capacity factor (log k') of the reference compounds against their known logP values to create a calibration curve. B->C D logP Calculation: Calculate the log k' for Oseltamivir acid-¹³C,d₃ and use the calibration curve to determine its logP value. C->D

References

Oseltamivir acid-13C,d3 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Oseltamivir Acid-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of oseltamivir's active metabolite in pharmacokinetic and metabolic studies.

Certificate of Analysis (Representative Data)

The following tables summarize the typical data found on a Certificate of Analysis for this compound.

Physicochemical Properties
PropertySpecification
Chemical Name (3R,4R,5S)-4-(acetamido-1-13C-2,2,2-d3)-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid[1]
Molecular Formula C₁₃¹³CH₂₁D₃N₂O₄[2][3]
Molecular Weight 288.36 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Water
Storage Conditions Store at -20°C for long-term storage.[4]
Analytical Specifications
TestMethodSpecification
Purity HPLC≥98.0%
Chemical Identity ¹H NMRConforms to structure
Mass Identity MSConforms to structure
Isotopic Purity (Chemical) MS≥99%
Isotopic Enrichment MS≥98% (for ¹³C and D)

Experimental Protocols

Detailed methodologies for key analytical techniques used in the characterization and quantification of this compound are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is commonly used for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices.[5] this compound serves as an ideal internal standard for oseltamivir carboxylate.

Chromatographic Conditions:

  • Column: Zorbax SB-C18 (50x4.6mm, 3.5µm) or equivalent

  • Mobile Phase: A mixture of methanol and 0.1% formic acid (60:40, v/v)

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Oseltamivir Carboxylate: m/z 285.1 → 138.1[5][6]

    • This compound (IS): m/z 289.2 → 138.3[5]

  • Scan Range: 50–360 amu[5][6]

Sample Preparation (Solid Phase Extraction):

  • Condition a solid phase extraction (SPE) cartridge with methanol followed by water.

  • Load 300 µL of plasma sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining the purity of this compound.

Chromatographic Conditions:

  • Column: Hypersil Gold C18 (or equivalent)

  • Mobile Phase: Methanol and 0.1 M phosphate buffer (pH 2.5) (50:50)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 220 nm[7]

  • Injection Volume: 2 µL[8]

  • Column Temperature: 30°C[8]

Visualizations

The following diagrams illustrate the metabolic pathway of oseltamivir and a typical analytical workflow.

Metabolic_Pathway_of_Oseltamivir Oseltamivir_Phosphate Oseltamivir Phosphate (Prodrug) Oseltamivir_Acid Oseltamivir Acid (Active Metabolite) Oseltamivir_Phosphate->Oseltamivir_Acid Hepatic Esterases Inhibition Inhibition Oseltamivir_Acid->Inhibition Influenza_Virus Influenza Virus Neuraminidase Inhibition->Influenza_Virus

Metabolic conversion of Oseltamivir Phosphate to its active form.

Analytical_Workflow Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Solid Phase Extraction (SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

A typical workflow for quantification using an internal standard.

References

molecular weight and formula of Oseltamivir acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and analytical methodologies related to Oseltamivir acid-13C,d3, an isotopically labeled form of Oseltamivir acid. Oseltamivir acid is the active metabolite of the antiviral drug Oseltamivir phosphate. The incorporation of stable isotopes like Carbon-13 (¹³C) and deuterium (D) makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.[1][2]

Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitations
Molecular FormulaC₁₃¹³CH₂₁D₃N₂O₄[1][3][4][5]
Molecular Weight288.36 g/mol [1][3][5]
SynonymsGS 4071-13C,d3; Ro 64-0802-13C,d3[1][2][5]
Primary UseInternal standard for quantitative analysis[2]

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Oseltamivir using High-Performance Liquid Chromatography (HPLC), a common application for isotopically labeled internal standards like this compound. This method is based on established analytical procedures for Oseltamivir and is adaptable for use with its labeled analogue.[6][7]

Objective: To determine the concentration of Oseltamivir in a given sample using this compound as an internal standard.

Materials:

  • This compound (as internal standard)

  • Sample containing Oseltamivir

  • Acetonitrile (HPLC grade)

  • 0.05 M bicarbonate buffer (pH 10)

  • Reverse-phase C18 column (e.g., X terra C18, 150 mm x 4.6 mm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of 30% acetonitrile and 70% 0.05 M bicarbonate buffer (pH 10).[7]

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by spiking known concentrations of Oseltamivir into a blank matrix.

    • Add a fixed concentration of the this compound internal standard solution to each calibration standard and the unknown sample.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18[6]

    • Mobile Phase: 30% Acetonitrile: 70% 0.05 M bicarbonate buffer (pH 10)[7]

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 30°C[7]

    • Injection Volume: 2 µL[7]

    • UV Detection Wavelength: 220 nm[7]

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Record the peak areas for both Oseltamivir and this compound.

    • Construct a calibration curve by plotting the ratio of the peak area of Oseltamivir to the peak area of the internal standard against the concentration of Oseltamivir for the calibration standards.

    • Determine the concentration of Oseltamivir in the unknown sample by using the peak area ratio and the calibration curve.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate key concepts and workflows relevant to the use of this compound.

cluster_0 Quantitative Analysis Workflow A Sample Preparation (Spike with this compound) B LC-MS/MS Analysis A->B C Data Acquisition (Peak Area Ratios) B->C D Concentration Calculation (Using Calibration Curve) C->D

Caption: Workflow for using this compound as an internal standard.

cluster_1 Metabolic Pathway of Oseltamivir Prodrug Oseltamivir Phosphate (Prodrug) Metabolism Hepatic Esterases Prodrug->Metabolism ActiveMetabolite Oseltamivir Acid (Active Metabolite) Metabolism->ActiveMetabolite Target Influenza Neuraminidase ActiveMetabolite->Target Inhibits

Caption: Metabolic activation of Oseltamivir to its active form.

References

Oseltamivir Acid-¹³C,d₃: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide provides an in-depth overview of Oseltamivir Acid-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate (Oseltamivir Acid). This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies involving oseltamivir.

Core Compound Data

Oseltamivir Acid-¹³C,d₃ is a high-purity, stable isotope-labeled analog of oseltamivir carboxylate. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

While a specific CAS number for Oseltamivir Acid-¹³C,d₃ is not consistently reported across chemical databases, the CAS number for the unlabeled parent compound, Oseltamivir Acid, is 187227-45-8. The CAS number for the deuterated analog, Oseltamivir-d₃ Acid, is 1242184-43-5. Researchers should refer to the certificate of analysis provided by their specific supplier for lot-specific information.

Table 1: Quantitative Data for Oseltamivir Acid-¹³C,d₃

PropertyValueSource(s)
Chemical Name (3R,4R,5S)-4-(acetylamino-¹³C,d₃)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid-
Molecular Formula C₁₃¹³CH₂₁D₃N₂O₄
Molecular Weight 288.36 g/mol
Synonyms GS 4071-¹³C,d₃; Oseltamivir carboxylate-¹³C,d₃; Ro 64-0802-¹³C,d₃
Isotopic Purity Typically ≥98%General vendor specifications
Chemical Purity Typically ≥95%General vendor specifications

Synthesis and Isotopic Labeling

The synthesis of Oseltamivir Acid-¹³C,d₃ involves the introduction of stable isotopes into the oseltamivir carboxylate molecule. While specific proprietary synthesis methods may vary between manufacturers, the general approach is based on established total synthesis routes of oseltamivir, which often start from shikimic acid or other chiral precursors.

The ¹³C and d₃ labels are strategically introduced to be chemically stable and remote from sites of potential metabolic activity, ensuring that the internal standard co-elutes with the analyte during chromatography and exhibits similar ionization efficiency without interfering with the measurement of the unlabeled analyte. The d₃ label is typically incorporated into the acetyl group.

Applications in Research and Drug Development

The primary and most critical application of Oseltamivir Acid-¹³C,d₃ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is essential for:

  • Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of oseltamivir. Oseltamivir is a prodrug that is rapidly converted in the body to its active metabolite, oseltamivir carboxylate. LC-MS/MS methods using the labeled internal standard allow for the simultaneous quantification of both the prodrug and its active form in biological matrices such as plasma and urine.

  • Bioequivalence Studies: Comparing the bioavailability of a generic version of oseltamivir to the brand-name drug (Tamiflu®). These studies are critical for the regulatory approval of generic drugs.

  • Therapeutic Drug Monitoring (TDM): In certain clinical situations, monitoring the concentration of oseltamivir carboxylate in patients may be necessary to ensure therapeutic efficacy and avoid potential toxicity, especially in populations with altered pharmacokinetics (e.g., patients with renal impairment).

The use of a stable isotope-labeled internal standard like Oseltamivir Acid-¹³C,d₃ is the gold standard in bioanalytical method development as it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Protocol: Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

The following is a representative protocol for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma using Oseltamivir Acid-¹³C,d₃ as an internal standard. This protocol is based on methodologies described in the scientific literature.

4.1. Materials and Reagents

  • Oseltamivir reference standard

  • Oseltamivir Carboxylate (Oseltamivir Acid) reference standard

  • Oseltamivir Acid-¹³C,d₃ (Internal Standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges

4.2. Preparation of Standard and Quality Control Samples

  • Prepare stock solutions of oseltamivir, oseltamivir carboxylate, and Oseltamivir Acid-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water mixture.

  • Spike blank human plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentrations.

4.3. Sample Preparation (Solid Phase Extraction)

  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Oseltamivir Acid-¹³C,d₃ internal standard working solution.

  • Vortex mix the samples.

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges with a weak organic solvent to remove interferences.

  • Elute the analytes and the internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

4.4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate oseltamivir and oseltamivir carboxylate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Oseltamivir: m/z 313.2 → 242.2

      • Oseltamivir Carboxylate: m/z 285.2 → 198.1

      • Oseltamivir Acid-¹³C,d₃: m/z 289.2 → 201.1

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

4.5. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Human Plasma Sample add_is Spike with Oseltamivir Acid-¹³C,d₃ (IS) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute extract Final Extract elute->extract lcms LC-MS/MS Analysis extract->lcms data_acq Data Acquisition (MRM) lcms->data_acq peak_int Peak Integration data_acq->peak_int ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_int->ratio_calc cal_curve Calibration Curve Generation ratio_calc->cal_curve quant Quantification of Unknowns cal_curve->quant

Figure 1: Workflow for the quantification of oseltamivir in plasma.

Conclusion

Oseltamivir Acid-¹³C,d₃ is an indispensable tool for the accurate and precise quantification of oseltamivir and its active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental to pharmacokinetic and bioequivalence studies, supporting both drug development and clinical research. This guide provides a foundational understanding of its properties, applications, and a representative analytical protocol to aid researchers in their studies of this important antiviral agent.

A Technical Guide to the Long-Term Stability of Oseltamivir Acid-¹³C,d₃ Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the long-term stability of Oseltamivir acid-¹³C,d₃ stock solutions. Oseltamivir acid, the active metabolite of the antiviral prodrug Oseltamivir phosphate, is a potent inhibitor of influenza virus neuraminidase.[1][2] Its isotopically labeled form, Oseltamivir acid-¹³C,d₃, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, where its stability is paramount for accurate quantification.

Recommended Storage and Stability

The stability of stock solutions is fundamentally dependent on storage temperature and solvent. While specific long-term stability data for Oseltamivir acid-¹³C,d₃ is not extensively published, data for the closely related deuterated analog, Oseltamivir acid-d₃, provides reliable guidance.[1]

Table 1: Recommended Storage Conditions and Stability of Oseltamivir Acid-¹³C,d₃ Stock Solutions

Storage TemperatureRecommended Maximum Storage Period
-80°C6 months[1]
-20°C1 month[1]

Note: For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.[3][4]

Experimental Protocols

The preparation and handling of stock solutions are critical for maintaining their integrity. The following protocols are based on standard laboratory practices for analytical standards.

Preparation of Stock Solutions

A common practice for preparing stock solutions involves dissolving the compound in an appropriate organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating stock solutions of Oseltamivir and its analogs.[3][5]

  • Procedure:

    • Accurately weigh the required mass of Oseltamivir acid-¹³C,d₃.

    • Dissolve the compound in the chosen solvent (e.g., DMSO) to a known concentration (e.g., 1 mM, 5 mM, or 10 mM).[4]

    • Ensure complete dissolution, using sonication if necessary.

    • Aliquot the stock solution into appropriate volumes for storage.

Stability Indicating Analytical Method

A validated stability-indicating analytical method is crucial to accurately determine the concentration of the analyte and to separate it from any potential degradants. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.[6]

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column is often employed.[6][7]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[6][8]

    • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.

The workflow for a typical stability study is outlined below.

G cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Oseltamivir Acid-¹³C,d₃ Stock Solution aliquot Aliquot for Storage at Different Conditions prep_stock->aliquot storage_minus_80 Store at -80°C aliquot->storage_minus_80 storage_minus_20 Store at -20°C aliquot->storage_minus_20 storage_rt Store at Room Temperature (Stress Condition) aliquot->storage_rt sampling Sample at Defined Time Points storage_minus_80->sampling storage_minus_20->sampling storage_rt->sampling lcms_analysis Analyze by LC-MS/MS sampling->lcms_analysis data_analysis Quantify Concentration and Assess for Degradants lcms_analysis->data_analysis

Experimental workflow for a stability study.

Potential Degradation Pathways

Understanding the potential degradation pathways of Oseltamivir acid is essential for identifying and troubleshooting stability issues. Oseltamivir and its active metabolite can degrade under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[6][7][9]

The primary degradation pathway in aqueous solutions is hydrolysis.[10] The stability of Oseltamivir is pH-dependent, with maximum stability observed at approximately pH 4.0.[10]

The following diagram illustrates the general degradation process.

G cluster_stress Stress Conditions Oseltamivir_Acid Oseltamivir Acid-¹³C,d₃ (Stable) Acid Acid Hydrolysis Oseltamivir_Acid->Acid Base Base Hydrolysis Oseltamivir_Acid->Base Oxidation Oxidation Oseltamivir_Acid->Oxidation Photolysis Photolysis Oseltamivir_Acid->Photolysis Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Potential degradation pathways of Oseltamivir Acid.

Summary and Recommendations

For the reliable use of Oseltamivir acid-¹³C,d₃ as an internal standard, adherence to proper storage and handling procedures is critical.

  • Optimal Storage: Stock solutions should be stored at -80°C for long-term stability of up to 6 months. For shorter periods of up to one month, -20°C is acceptable.[1]

  • Avoid Degradation: Minimize exposure to light and elevated temperatures. Prepare solutions in solvents that are free of reactive impurities.

  • Quality Control: Regularly verify the concentration and purity of the stock solution, especially if it has been stored for an extended period.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their Oseltamivir acid-¹³C,d₃ stock solutions, leading to more accurate and reproducible experimental results.

References

A Technical Guide to Oseltamivir Acid-13C,d3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Oseltamivir acid-13C,d3, a critical internal standard for the accurate quantification of the active metabolite of the antiviral drug Oseltamivir. This document outlines key product specifications from various suppliers, details a robust experimental protocol for its use in bioanalytical assays, and provides visual representations of its application and mechanism of action.

Commercial Suppliers of this compound

The following table summarizes the product offerings for this compound from prominent commercial suppliers. This information is intended to facilitate the procurement process for research and development purposes. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierProduct NameCatalog NumberMolecular FormulaPurityIsotopic EnrichmentAvailable Sizes
MedchemExpress This compoundHY-13318S1C₁₃¹³CH₂₁D₃N₂O₄>98% (by HPLC)Information not publicly available; refer to CoA1mg, 5mg, 10mg
Simson Pharma Limited Oseltamivir Acid 13C D3O120053C₁₃¹³CH₂₁D₃N₂O₄Certificate of Analysis provided with purchaseInformation not publicly available; refer to CoAInquire for details
Acanthus Research This compoundOSE-14-002C₁₃¹³CH₂₁D₃N₂O₄Certificate of Analysis provided with purchaseInformation not publicly available; refer to CoA10mg
LGC Standards (TRC) Oseltamivir-d3 AcidTRC-O700982C₁₄H₂₁D₃N₂O₄>95% (by HPLC)[1]Information not publicly available; refer to CoA1mg, 25mg
Cayman Chemical Oseltamivir Acid15779C₁₄H₂₄N₂O₄ (unlabeled)≥95%[2]Not Applicable (unlabeled)1mg, 5mg, 10mg
InvivoChem This compoundV13318S1C₁₃¹³CH₂₁D₃N₂O₄Information not publicly availableInformation not publicly available500mg, 1g
ISPStandards Oseltamivir Acid 13C D3Not specifiedC₁₃¹³CH₂₁D₃N₂O₄Supplied with detailed characterization data[3]Information not publicly available; refer to CoAInquire for details

Note: Some suppliers offer the deuterated (d3) version without the 13C label. Researchers should carefully verify the product specifications to ensure it meets their experimental needs. Purity and isotopic enrichment are lot-specific and the Certificate of Analysis (CoA) should always be consulted for precise data.

Experimental Protocol: Quantification of Oseltamivir Acid in Human Plasma using LC-MS/MS

The following is a representative, detailed methodology for the quantification of Oseltamivir acid (Oseltamivir Carboxylate) in human plasma using this compound as an internal standard (IS). This protocol is based on established bioanalytical methods published in peer-reviewed literature.

1. Materials and Reagents

  • Oseltamivir acid analytical standard

  • This compound (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oseltamivir acid and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent.

3. Sample Preparation (Solid Phase Extraction)

  • Thaw human plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene tube, add 50 µL of the internal standard working solution and vortex briefly.

  • Pre-condition an SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • MRM Transitions:

      • Oseltamivir acid: m/z 285.2 → 138.1

      • This compound: m/z 289.2 → 141.1 (Note: exact transitions may vary slightly based on instrumentation and specific labeling pattern).

    • Optimization: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Quantify the concentration of Oseltamivir acid in the QC and unknown samples from the calibration curve.

Visualizations

Mechanism of Action: Neuraminidase Inhibition

The primary mechanism of action for Oseltamivir acid is the inhibition of the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking this enzyme, Oseltamivir acid prevents the spread of the virus.

G Mechanism of Action: Oseltamivir Acid as a Neuraminidase Inhibitor cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by Oseltamivir Acid Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication NewVirions New Virions Replication->NewVirions Budding Budding Virions NewVirions->Budding Neuraminidase Neuraminidase Budding->Neuraminidase requires InhibitedNeuraminidase Inhibited Neuraminidase Neuraminidase->InhibitedNeuraminidase OseltamivirAcid This compound OseltamivirAcid->Neuraminidase Inhibits BlockedRelease Blocked Viral Release InhibitedNeuraminidase->BlockedRelease leads to

Caption: Oseltamivir acid inhibits viral neuraminidase, preventing the release of new virions.

Experimental Workflow for Bioanalysis

The following diagram illustrates the logical flow of a typical bioanalytical experiment for the quantification of Oseltamivir acid in plasma samples using this compound as an internal standard.

G Experimental Workflow for Oseltamivir Acid Quantification cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing StockSolutions Prepare Stock Solutions (Analyte & IS) WorkingSolutions Prepare Working Solutions (Calibration & QC) StockSolutions->WorkingSolutions SpikeSamples Spike Plasma Samples (Calibrators, QCs, Blanks) WorkingSolutions->SpikeSamples AddIS Add Internal Standard (this compound) SpikeSamples->AddIS SPE Solid Phase Extraction (SPE) AddIS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Unknown Samples CalibrationCurve->Quantification

Caption: Workflow for quantifying Oseltamivir acid in plasma using an internal standard.

References

Methodological & Application

Application Note: Quantitative Determination of Oseltamivir in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oseltamivir in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Oseltamivir acid-¹³C,d₃, is utilized. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, it is rapidly metabolized by hepatic esterases to its active form, Oseltamivir Carboxylate.[1][2] Accurate measurement of Oseltamivir concentrations in biological matrices is crucial for assessing its pharmacokinetic profile. This LC-MS/MS method provides a selective and sensitive analytical solution for this purpose.

Experimental

Materials and Reagents
  • Oseltamivir reference standard (purity ≥99%)

  • Oseltamivir acid-¹³C,d₃ (internal standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium formate and formic acid (LC-MS grade)

  • Human plasma (sourced from authorized blood banks)

Sample Preparation: Solid Phase Extraction (SPE)

A solid phase extraction method is employed to extract Oseltamivir and the internal standard from human plasma.[1][3]

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (Oseltamivir acid-¹³C,d₃).

  • Add 500 µL of 1.0% formic acid in water and vortex for 15 seconds.

  • Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis® HLB).

  • Wash the cartridge with purified water.

  • Elute the analytes with methanol.

  • The eluate is then ready for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a C18 analytical column.[4][5]

ParameterValue
HPLC System Shimadzu LC-VP or equivalent[4]
Column Symmetry C18, 100 mm x 4.6 mm, 5 µm[4][5]
Mobile Phase 10 mM Ammonium Formate : Acetonitrile (30:70, v/v)[4][5]
Flow Rate 1.0 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 10 µL
Run Time Approximately 2.0 minutes[4][5]
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with positive electrospray ionization (ESI) is used for detection.[1][4]

ParameterValue
Mass Spectrometer Triple Quadrupole API-3200 or equivalent[1]
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Oseltamivir and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir313.1166.2[4][5]
Oseltamivir acid-¹³C,d₃ (IS)289.2138.3[4][5]

Method Validation

The method is validated according to regulatory guidelines to ensure reliability, accuracy, and precision.[6][7]

Linearity

The calibration curves for Oseltamivir are linear over the concentration range of 0.5 to 200 ng/mL in human plasma.[3][4][5]

Quantitative Data Summary

Table 2: Summary of Method Validation Parameters

ParameterOseltamivir
Linearity Range (ng/mL) 0.5 - 200[3][4][5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.30 - 0.5[3][8][9]
Intra-day Precision (%CV) < 10%[9]
Inter-day Precision (%CV) < 10%[9]
Accuracy (%) 97 - 105%[8][9]
Mean Extraction Recovery (%) > 89%[8][9]

Experimental Workflow

The following diagram illustrates the overall workflow of the bioanalytical method.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (Oseltamivir acid-13C,d3) Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution LC Liquid Chromatography (C18 Column) Elution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Bioanalytical workflow for Oseltamivir quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Oseltamivir in human plasma. The use of a stable isotope-labeled internal standard, Oseltamivir acid-¹³C,d₃, ensures high accuracy and precision, making it well-suited for demanding bioanalytical applications in clinical and research settings.

References

Application Note: Quantitative Analysis of Oseltamivir in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma. The method utilizes a stable isotope-labeled internal standard, Oseltamivir Carboxylate-¹³C,d₃, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol described herein is ideal for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The sample preparation employs a straightforward solid-phase extraction (SPE) procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time.

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, Oseltamivir is rapidly absorbed and extensively hydrolyzed by hepatic esterases to its active metabolite, Oseltamivir Carboxylate, which is a potent inhibitor of the viral neuraminidase enzyme. Accurate measurement of both the prodrug and its active metabolite in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma, employing a stable isotope-labeled internal standard to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • Oseltamivir reference standard (purity ≥99%)

  • Oseltamivir Carboxylate reference standard (purity ≥99%)

  • Oseltamivir Carboxylate-¹³C,d₃ (IS, purity ≥98%)[1]

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium formate and formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock solutions of Oseltamivir and Oseltamivir Carboxylate (1 mg/mL) are prepared in methanol. A stock solution of the internal standard (IS), Oseltamivir Carboxylate-¹³C,d₃ (1 mg/mL), is also prepared in methanol. Working solutions are prepared by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 50 µL of the internal standard working solution.

  • Vortex for 15 seconds.

  • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.[1]

  • Centrifuge the samples at approximately 3200 x g for 2 minutes at 10 °C.[1]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 1 mL of 1% formic acid in water.[1]

  • Elute the analytes with an appropriate volume of elution solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • The eluate is then ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column Symmetry C18, 100 mm x 4.6 mm, 5 µm[1]
Mobile Phase A 10 mM Ammonium Formate in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.60 mL/min[2]
Injection Volume 2 µL[3]
Column Temperature 40°C[2]
Run Time Approximately 2.0 - 3.2 minutes[1][2]

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4000 V[1]
Heater Temperature 400 °C[1]
MRM Transitions See Table below

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir313.1[1]166.2[1]
Oseltamivir Carboxylate285.1[1]138.1[1]
Oseltamivir Carboxylate-¹³C,d₃ (IS)289.2[1]138.3[1]

Results and Discussion

Linearity and Sensitivity

The method demonstrates excellent linearity over the concentration ranges of 0.5–200 ng/mL for Oseltamivir and 2.0–800 ng/mL for Oseltamivir Carboxylate.[1] The lower limit of quantification (LLOQ) was established at 0.5 ng/mL for Oseltamivir and 2.0 ng/mL for Oseltamivir Carboxylate, with a signal-to-noise ratio significantly greater than 10.[1]

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations. The results are summarized in the table below. The precision, expressed as the coefficient of variation (%CV), was typically less than 10%, and the accuracy was within 97% to 105% of the nominal values.[2][3]

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
OseltamivirLow< 10< 1097 - 105
Medium< 10< 1097 - 105
High< 10< 1097 - 105
Oseltamivir CarboxylateLow< 10< 1097 - 105
Medium< 10< 1097 - 105
High< 10< 1097 - 105
Recovery

The extraction recovery of Oseltamivir and Oseltamivir Carboxylate from human plasma was consistent and reproducible. The mean extraction recovery for Oseltamivir was found to be 94.4%, and for Oseltamivir Carboxylate, it was 92.7%.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (¹³C,d₃) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 1% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 centrifuge Centrifuge vortex2->centrifuge load_spe Load on SPE Cartridge centrifuge->load_spe wash_spe Wash SPE Cartridge load_spe->wash_spe elute Elute Analytes wash_spe->elute lc_ms LC-MS/MS Analysis elute->lc_ms data Data Acquisition & Processing lc_ms->data

Caption: Experimental workflow for the quantitative analysis of Oseltamivir.

metabolic_pathway Oseltamivir Oseltamivir (Prodrug) Esterases Hepatic Esterases Oseltamivir->Esterases Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Esterases->Oseltamivir_Carboxylate Hydrolysis

Caption: Simplified metabolic pathway of Oseltamivir.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for application in clinical and pharmaceutical research, particularly for pharmacokinetic and bioequivalence studies.

References

Application Note: High-Throughput Sample Preparation for the Bioanalysis of Oseltamivir and its Active Metabolite using Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides detailed protocols for the extraction of oseltamivir (OST) and its active metabolite, oseltamivir carboxylate (OSTC), from human plasma. The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated analogs, is crucial for accurate quantification by correcting for variability during sample processing and analysis.[1][2] Three common extraction techniques are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is detailed with step-by-step protocols, and their performance characteristics, including extraction recovery and matrix effects, are summarized. These methods are suitable for supporting pharmacokinetic and bioequivalence studies that require robust and reliable bioanalytical data.[3]

Introduction

Oseltamivir is an antiviral prodrug that is rapidly hydrolyzed by hepatic carboxyesterases into its active metabolite, oseltamivir carboxylate.[2][4] Accurate measurement of both the prodrug and its active metabolite in biological matrices like plasma is essential for pharmacokinetic assessments and clinical research.[3] Bioanalytical methods, typically employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), require effective sample preparation to remove endogenous interferences such as proteins and phospholipids, thereby improving assay sensitivity and reliability.

The inclusion of a stable isotope-labeled internal standard (e.g., Oseltamivir-d3) is a critical component of a robust bioanalytical workflow. The SIL-IS mimics the analyte's chemical behavior during extraction and ionization, providing effective normalization for potential matrix effects and variations in extraction efficiency, leading to highly accurate and precise quantification.

This application note details three widely used sample preparation protocols for oseltamivir analysis:

  • Solid-Phase Extraction (SPE): Offers excellent cleanup by utilizing specific sorbent chemistry to isolate analytes from complex matrices, resulting in high purity extracts.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their differential solubility in two immiscible liquid phases.

  • Protein Precipitation (PPT): A rapid and simple method that uses a solvent to denature and precipitate plasma proteins.

Experimental Protocols

Reagents and Materials
  • Biological Matrix: Human plasma (collected in K3EDTA, NaF/potassium oxalate tubes).

  • Analytes: Oseltamivir and Oseltamivir Carboxylate standards.

  • Internal Standards: Deuterated oseltamivir and oseltamivir carboxylate.[2]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Formic Acid (FA) - all HPLC or LC-MS grade.

  • Reagents: Perchloric Acid, Ammonium Formate.

  • SPE Cartridges: Oasis HLB or Orochem DVB-LP extraction cartridges.[2][3]

  • Equipment: Centrifuge, vortex mixer, vacuum manifold for SPE, analytical balance, micropipettes.

Protocol 1: Solid-Phase Extraction (SPE)

This method provides the cleanest extracts by effectively removing plasma proteins and other interfering substances.[2]

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex samples for 10 seconds.

    • Pipette 200-500 µL of plasma into a clean microcentrifuge tube.[2][3]

    • Add the deuterated internal standard working solution and vortex briefly.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of Methanol followed by 1 mL of HPLC-grade water.[3]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • A second wash with a weak organic solvent (e.g., 5% Methanol in water) can be performed for additional cleanup.

  • Elution:

    • Elute the analytes and internal standard from the cartridge using an appropriate solvent. One method uses a dichlorvos solution (0.1 mg/mL in acetonitrile:water 70:30, v/v) to elute the analytes without requiring subsequent drying and reconstitution steps.[2] Alternatively, a mobile phase like acetonitrile and 0.1% formic acid can be used.[3]

    • Collect the eluate in a clean collection tube.

  • Final Preparation:

    • The eluate is ready for direct injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a rapid and cost-effective method for sample preparation.[5]

  • Sample Pre-treatment:

    • Pipette 300 µL of plasma into a clean microcentrifuge tube.[6]

    • Add the internal standard working solution (e.g., Venlafaxine or a labeled standard) and vortex.[5][6]

  • Extraction:

    • Add 800 µL of ethyl acetate to the plasma sample.[6]

    • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the sample at high speed (e.g., 3000 g) for 10 minutes to separate the aqueous and organic layers.[5]

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (containing the analytes) to a new clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Final Preparation:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

PPT is the simplest and fastest method, ideal for high-throughput environments.

  • Sample Pre-treatment:

    • Pipette an aliquot of plasma into a microcentrifuge tube.

    • Add the deuterated internal standard working solution and vortex.

  • Precipitation:

    • Add 3 to 4 volumes of cold precipitating solvent (e.g., acetonitrile or perchloric acid) to the plasma sample.[1][7]

    • Vortex the mixture vigorously for at least 2 minutes to ensure complete protein denaturation.[7]

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analytes and internal standard.

  • Final Preparation:

    • The supernatant can be injected directly or evaporated and reconstituted in the mobile phase for analysis.

Workflow Visualization

G cluster_Start Initial Sample Handling cluster_SPE Method 1: Solid-Phase Extraction (SPE) cluster_LLE Method 2: Liquid-Liquid Extraction (LLE) cluster_PPT Method 3: Protein Precipitation (PPT) cluster_End Final Analysis Plasma Plasma Sample (200-500 µL) Add_IS Add Labeled Internal Standard Plasma->Add_IS Condition 1. Condition SPE Cartridge (MeOH, H2O) Add_IS->Condition Add_Solvent 1. Add Ethyl Acetate Add_IS->Add_Solvent Add_ACN 1. Add Acetonitrile (3-4 volumes) Add_IS->Add_ACN Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (H2O, 5% MeOH) Load->Wash Elute 4. Elute Analytes Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Vortex_LLE 2. Vortex & Centrifuge Add_Solvent->Vortex_LLE Transfer 3. Transfer Organic Layer Vortex_LLE->Transfer Evap_Recon_LLE 4. Evaporate & Reconstitute Transfer->Evap_Recon_LLE Evap_Recon_LLE->LCMS Vortex_PPT 2. Vortex & Centrifuge Add_ACN->Vortex_PPT Collect 3. Collect Supernatant Vortex_PPT->Collect Collect->LCMS

Caption: Comparative workflow of SPE, LLE, and PPT methods.

Quantitative Data Summary

The performance of each sample preparation method can be evaluated based on several key parameters. The use of a labeled internal standard is critical for achieving high accuracy and precision by compensating for variations in recovery and matrix effects.

Table 1: Method Performance and Sensitivity

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Analyte Oseltamivir / Oseltamivir Carboxylate Oseltamivir Oseltamivir / Oseltamivir Carboxylate
LLOQ (ng/mL) 0.5 / 2.0[2] 0.30[5][6][8] Not specified
Linearity Range (ng/mL) 0.5 - 200 / 2.0 - 800[2] 0.3 - 200[5][6][8] Not specified

| Analysis Time | ~2.0 min run time[2] | ~3.2 min run time[5][6] | ~3.6 min run time[1] |

Table 2: Extraction Recovery Data

Method Analyte Recovery (%) Matrix Reference
Solid-Phase Extraction Oseltamivir 94.4% Human Plasma [2]
Oseltamivir Carboxylate 92.4% Human Plasma [2]
Oseltamivir-IS 93.1% Human Plasma [2]
Oseltamivir Carboxylate-IS 91.9% Human Plasma [2]
Liquid-Liquid Extraction Oseltamivir ≥89% Human Plasma [6][8]
SPE (alternative method) Oseltamivir 91.3 ± 19.4% Rat Plasma [9]

| | Oseltamivir | 90.3 ± 13.5% | Amniotic Fluid |[9] |

Table 3: Matrix Effect Assessment

Method Analyte Internal Standard Normalized Matrix Factor Conclusion Reference
Solid-Phase Extraction Oseltamivir 0.99 - 1.02 Minimal matrix interference observed.[2] The IS effectively compensated for any ion suppression or enhancement. [2]
Oseltamivir Carboxylate 0.98 - 0.99 [2]

| Liquid-Liquid Extraction | Oseltamivir | Not specified | Absence of significant matrix effects reported. |[5][8] |

Conclusion

This application note provides three validated sample preparation methods—Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation—for the quantitative analysis of oseltamivir and its active metabolite in plasma.

  • SPE offers the highest degree of sample cleanup, resulting in excellent recovery and minimal matrix effects, making it a superior choice for methods requiring high sensitivity and accuracy.[2]

  • LLE presents a balanced approach, providing satisfactory recovery and cleaner extracts than PPT with a relatively simple procedure.[5][6]

  • PPT is the most rapid technique, suitable for high-throughput screening, though it may be more susceptible to matrix effects due to less selective cleanup.

The choice of method depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation. In all cases, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality of bioanalytical data.

References

Application Notes and Protocols for Solid-Phase Extraction of Oseltamivir using Oseltamivir acid-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate. Accurate quantification of oseltamivir and its metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the SPE of oseltamivir and oseltamivir carboxylate from human plasma, utilizing Oseltamivir acid-13C,d3 as an internal standard for the active metabolite. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variabilities in the extraction process and instrument response, thereby ensuring high accuracy and precision.[1][2]

Principle

This method involves the extraction of oseltamivir and its active metabolite, oseltamivir carboxylate, from human plasma using a divinylbenzene-based polymeric sorbent.[1] The internal standard, this compound, is added to the plasma sample prior to extraction to compensate for any analyte loss during sample processing. The analytes are retained on the SPE sorbent while plasma proteins and other interferences are washed away. The purified analytes are then eluted and analyzed by LC-MS/MS.

Materials and Reagents

  • Analytes and Internal Standards:

    • Oseltamivir phosphate

    • Oseltamivir carboxylate

    • This compound (Internal Standard for Oseltamivir Carboxylate)

    • Oseltamivir-d5 (Internal Standard for Oseltamivir)[1]

  • SPE Cartridges: Orochem DVB-LP extraction cartridges[1]

  • Solvents and Chemicals:

    • Methanol (HPLC grade)[1]

    • Acetonitrile (HPLC grade)[1]

    • Formic acid (AR grade)[1]

    • Ammonium formate (AR grade)[1]

    • Dichlorvos solution (0.1 mg/mL in acetonitrile:water, 70:30, v/v) as eluting solvent[1]

    • Ultrapure water

  • Biological Matrix: Human plasma

Experimental Protocol

A detailed methodology for the solid-phase extraction is provided below.

Preparation of Standard and Working Solutions
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of oseltamivir and oseltamivir carboxylate by dissolving the accurately weighed reference standards in ultrapure water.[1]

  • Internal Standard Stock Solutions (200 µg/mL): Prepare individual stock solutions of this compound and Oseltamivir-d5 by dissolving the requisite amounts in ultrapure water.[1]

  • Working Internal Standard Solution: Prepare a mixed working solution containing 1000 ng/mL of this compound and 50 ng/mL of Oseltamivir-d5 in the dichlorvos eluting solution.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with appropriate volumes of the analyte working solutions.[1]

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 50 µL of the mixed internal standard working solution and vortex for 15 seconds.[3]

  • Add 500 µL of 1.0% formic acid in water to the plasma sample.[3]

  • Vortex the mixture and then centrifuge at 3204 x g for 2 minutes at 10°C.[3]

Solid-Phase Extraction Procedure

The following diagram illustrates the workflow of the solid-phase extraction protocol.

Caption: Workflow for the solid-phase extraction of oseltamivir from human plasma.

  • Cartridge Conditioning: Condition the Orochem DVB-LP extraction cartridge with 1 mL of methanol followed by 1 mL of 1.0% formic acid in water.[3]

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of 1.0% formic acid in water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 0.2 mL of dichlorvos solution (0.1 mg/mL in acetonitrile:water, 70:30, v/v) directly into a collection tube.[1]

  • Analysis: The eluate is ready for direct injection into the LC-MS/MS system without the need for drying and reconstitution steps.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, demonstrating its suitability for bioanalytical applications.

Table 1: Linearity of the Method [1]

AnalyteConcentration Range (ng/mL)
Oseltamivir0.5 - 200
Oseltamivir Carboxylate2.0 - 800

Table 2: Mean Extraction Recovery [1]

AnalyteMean Recovery (%)
Oseltamivir94.4
Oseltamivir Carboxylate92.7

Table 3: Precision and Accuracy Data for Quality Control Samples

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Oseltamivir LLOQ QC0.54.86.298.6
LQC1.53.55.1102.1
MQC80.02.94.599.8
HQC160.02.53.9101.3
Oseltamivir Carboxylate LLOQ QC2.05.26.897.9
LQC6.03.85.5103.2
MQC320.03.14.8100.5
HQC640.02.84.299.4

Data compiled from representative values found in the literature. Actual results may vary.

LC-MS/MS Analysis

The final step in the workflow is the analysis of the extracted samples by liquid chromatography-tandem mass spectrometry.

LCMS_Pathway cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry autosampler Autosampler Injection column Symmetry C18 Column (100 mm x 4.6 mm, 5 µm) autosampler->column separation Chromatographic Separation column->separation mobile_phase Mobile Phase: 10 mM Ammonium Formate & Acetonitrile (30:70, v/v) mobile_phase->column ionization Positive Electrospray Ionization (ESI+) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm detection Detection & Quantitation mrm->detection

Caption: Analytical workflow for the LC-MS/MS determination of oseltamivir.

  • Chromatographic Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (30:70, v/v)[1]

  • Flow Rate: Isocratic elution.

  • Ionization: Positive electrospray ionization (ESI+)[1]

  • Detection: Multiple Reaction Monitoring (MRM)[1]

Conclusion

This solid-phase extraction protocol provides a robust and reliable method for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in drug development and clinical research. The procedure is efficient, with high recovery and minimal matrix effects, and avoids time-consuming evaporation and reconstitution steps.

References

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Oseltamivir in Human Plasma using LC-MS/MS with an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oseltamivir is an antiviral medication, administered as the prodrug oseltamivir phosphate, used for the treatment and prevention of influenza A and B virus infections.[1][2] Upon oral administration, it is rapidly metabolized to its active form, oseltamivir carboxylate, which acts as a potent neuraminidase inhibitor.[1][3] Accurate and reliable quantification of oseltamivir and its active metabolite in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of oseltamivir in human plasma, incorporating an internal standard to ensure high accuracy and precision.

Principle of the Method

This method utilizes high-performance liquid chromatography (HPLC) for the separation of oseltamivir and an internal standard from endogenous plasma components, followed by tandem mass spectrometry (MS/MS) for sensitive and selective detection and quantification. The use of a stable isotope-labeled internal standard, such as Oseltamivir-d5, is highly recommended as it co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for potential variations during sample processing and analysis.

Experimental Workflow

The overall bioanalytical workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Solid-Phase Extraction or Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Bioanalytical workflow for Oseltamivir quantification.

Protocols

1. Materials and Reagents

  • Oseltamivir reference standard (purity ≥99%)

  • Oseltamivir-d5 (Internal Standard, IS) (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ammonium formate

  • Water (HPLC grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oseltamivir and Oseltamivir-d5 in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Oseltamivir stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Oseltamivir-d5 stock solution with methanol to a final concentration of 100 ng/mL.

3. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike blank human plasma with the appropriate Oseltamivir working standard solutions to achieve final concentrations ranging from 0.5 to 200 ng/mL.[3][4]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

4. Sample Preparation (Solid-Phase Extraction Protocol)

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 200 µL of plasma, add 50 µL of the internal standard working solution (100 ng/mL Oseltamivir-d5) and vortex for 15 seconds.[3]

  • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.[3]

  • Centrifuge the samples at 3204 x g for 2 minutes at 10°C.[3]

  • Condition an SPE cartridge (e.g., Orochem DVB-LP, 30 mg) with 1 mL of methanol followed by 1 mL of water.[3]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 1 mL of 1% formic acid in water.[3]

  • Elute the analytes with an appropriate volume of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column, such as a Symmetry C18 (100 mm × 4.6 mm, 5 µm), is suitable.[3]

  • Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (30:70, v/v) can be used.[3]

  • Flow Rate: A typical flow rate is 0.7 mL/min.[4]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Oseltamivir and its internal standard should be optimized.

Data Presentation

The following tables summarize the typical validation parameters for a bioanalytical method for Oseltamivir.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Oseltamivir0.3 - 200>0.990.30
Oseltamivir0.5 - 200>0.990.5

Data compiled from multiple sources.[2][3][4][5]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Within-Run Accuracy (%)Between-Run Accuracy (%)Within-Run Precision (%CV)Between-Run Precision (%CV)
LLOQ0.3010097-105<10<10
LQC0.9097-10597-105<10<10
MQC30.097-10597-105<10<10
HQC18097-10597-105<10<10

Data compiled from multiple sources.[2][5][6][7]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Oseltamivir≥89Minimal
Oseltamivir Carboxylate92.7Minimal

Data compiled from multiple sources.[2][3][5]

Mandatory Visualizations

Logical Relationship of Internal Standard in Bioanalysis

internal_standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte_IS_Plasma Analyte and IS in Plasma Extraction Extraction Analyte_IS_Plasma->Extraction Analyte_IS_Extract Analyte and IS in Final Extract Extraction->Analyte_IS_Extract Injection Injection Analyte_IS_Extract->Injection Ionization Ionization Injection->Ionization Detection Detection Ionization->Detection Analyte_Response Analyte Response Detection->Analyte_Response IS_Response IS Response Detection->IS_Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration

Caption: Role of an internal standard in quantitative bioanalysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Oseltamivir in human plasma. The use of an appropriate internal standard and robust sample preparation techniques ensures the accuracy and precision of the results, making this method well-suited for regulated bioanalytical studies. The validation data presented demonstrate that the method meets the stringent requirements for bioanalytical method validation as per regulatory guidelines.

References

Application Notes and Protocols for Oseltamivir Acid-¹³C,d₃ in Human Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oseltamivir phosphate is an antiviral prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate (oseltamivir acid).[1][2] Oseltamivir acid is a potent inhibitor of neuraminidase, an enzyme essential for the replication of influenza A and B viruses.[3][4] To accurately characterize the pharmacokinetic profile of oseltamivir and its active metabolite in humans, a robust and sensitive analytical method is required. The use of a stable isotope-labeled internal standard, such as Oseltamivir acid-¹³C,d₃, is crucial for achieving high accuracy and precision in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] This document provides detailed application notes and protocols for the use of Oseltamivir acid-¹³C,d₃ in human pharmacokinetic studies.

Rationale for using Oseltamivir Acid-¹³C,d₃

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for pharmacokinetic studies. Oseltamivir acid-¹³C,d₃ is an ideal internal standard for the quantification of oseltamivir carboxylate for the following reasons:

  • Similar Physicochemical Properties: It shares identical chemical and physical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

  • Mass Differentiation: The mass difference due to the ¹³C and deuterium labels allows for its distinction from the endogenous analyte by the mass spectrometer without altering its chemical behavior.

  • Minimization of Matrix Effects: It co-elutes with the analyte, effectively compensating for any ion suppression or enhancement caused by the biological matrix (e.g., plasma).

  • Improved Accuracy and Precision: Its use corrects for variability in sample preparation and instrument response, leading to more reliable and reproducible results.[1][6]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for oseltamivir and its active metabolite, oseltamivir carboxylate, in healthy adult humans following oral administration of oseltamivir phosphate. These values are representative and may vary based on study population and design.

Table 1: Pharmacokinetic Parameters of Oseltamivir (Prodrug) in Healthy Adults

Parameter75 mg Single Dose150 mg Single Dose
Cmax (ng/mL) 84.7 (58% CV)141 (51% CV)
Tmax (hr) ~1.0 - 1.5~1.0 - 1.5
AUC₀₋₁₂ (ng·h/mL) --
t₁/₂ (hr) ~1.0~1.0

Data compiled from multiple sources. CV = Coefficient of Variation.[7]

Table 2: Pharmacokinetic Parameters of Oseltamivir Carboxylate (Active Metabolite) in Healthy Adults

Parameter75 mg Single Dose150 mg Single Dose
Cmax (ng/mL) ~300 - 400~600 - 800
Tmax (hr) ~4.0 - 5.0~4.0 - 5.0
AUC₀₋₂₄ (ng·h/mL) ~3000 - 4000~6000 - 8000
t₁/₂ (hr) ~6.0 - 8.0~6.0 - 8.0

Data compiled from multiple sources.[8][9]

Experimental Protocols

Clinical Study Design and Sample Collection

A typical pharmacokinetic study involves the administration of a single oral dose of oseltamivir phosphate to healthy volunteers.[8][9]

Protocol:

  • Recruit healthy adult volunteers who have provided informed consent.

  • Administer a single oral dose of oseltamivir phosphate (e.g., 75 mg or 150 mg).[8]

  • Collect serial blood samples into fluoride/oxalate tubes at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[7][9] The use of fluoride/oxalate tubes is critical to inhibit ex vivo hydrolysis of oseltamivir to oseltamivir carboxylate.[9]

  • Immediately centrifuge the blood samples at 2,000 x g for 10 minutes to separate the plasma.[9]

  • Transfer the plasma into labeled cryovials and store at -80°C until analysis.[9]

Bioanalytical Method: LC-MS/MS Quantification of Oseltamivir and Oseltamivir Carboxylate

This protocol outlines a validated method for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma using Oseltamivir acid-¹³C,d₃ as an internal standard for the carboxylate and a deuterated analog of the parent drug (e.g., oseltamivir-d₅) for oseltamivir.[1]

Materials and Reagents:

  • Oseltamivir and Oseltamivir Carboxylate reference standards

  • Oseltamivir acid-¹³C,d₃ and Oseltamivir-d₅ internal standards

  • Human plasma (blank)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid, Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Deionized water

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Protocol Steps:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of oseltamivir, oseltamivir carboxylate, and the internal standards in methanol.

    • Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solutions into blank human plasma to cover the expected concentration range.[1] For oseltamivir, a typical range is 0.5–200 ng/mL, and for oseltamivir carboxylate, it is 2.0–800 ng/mL.[1][6]

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of plasma sample (unknown, standard, or QC), add 50 µL of the mixed internal standard working solution (containing Oseltamivir acid-¹³C,d₃ and Oseltamivir-d₅).[6]

    • Vortex briefly.

    • Add 500 µL of 1% formic acid in water and vortex.[6]

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of acetonitrile and water).[1]

    • Inject an aliquot of the eluate into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[1]

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 10 mM ammonium formate.[1]

      • Flow Rate: 0.7 - 1.0 mL/min.[10]

      • Run Time: A short run time of approximately 2-3 minutes is achievable.[1]

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Oseltamivir: m/z 313.1 → 166.2[6]

        • Oseltamivir Carboxylate: m/z 285.1 → 138.1[6]

        • Oseltamivir-d₅ (IS for parent): m/z 318.1 → 171.2 (example)

        • Oseltamivir acid-¹³C,d₃ (IS for metabolite): m/z 289.1 → 141.1 (example)

  • Data Analysis:

    • Integrate the peak areas for the analytes and their respective internal standards.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the unknown samples and QCs from the calibration curve using a weighted linear regression model.

Visualizations

Oseltamivir_Metabolism cluster_ingestion Oral Administration cluster_body Systemic Circulation Oseltamivir_Phosphate Oseltamivir Phosphate (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir_Phosphate->Oseltamivir_Carboxylate Hepatic Carboxylesterases Neuraminidase_Inhibition Influenza Virus Neuraminidase Inhibition Oseltamivir_Carboxylate->Neuraminidase_Inhibition Pharmacological Action

Caption: Metabolic activation of Oseltamivir.

PK_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_modeling Pharmacokinetic Analysis Dosing Drug Administration (Oseltamivir Phosphate) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Extraction Solid Phase Extraction (with Oseltamivir acid-13C,d3 IS) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Concentration Determination Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, AUC, t1/2) Quantification->PK_Modeling

References

Application Notes and Protocols for the Use of Oseltamivir Acid-¹³C,d₃ in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Oseltamivir Acid-¹³C,d₃ as an internal standard in pediatric pharmacokinetic (PK) studies of oseltamivir. Oseltamivir is an antiviral prodrug that is rapidly metabolized to its active form, oseltamivir carboxylate (oseltamivir acid).[1][2] Accurate quantification of both the prodrug and its active metabolite in biological matrices is crucial for understanding its disposition in the pediatric population, a group known for variability in drug metabolism.[3]

Introduction

Oseltamivir is a neuraminidase inhibitor effective against influenza A and B viruses.[1] In pediatric populations, particularly in infants and young children, the pharmacokinetics of oseltamivir can differ significantly from adults, necessitating age- and weight-based dosing regimens.[3][4] To establish safe and effective dosing, robust bioanalytical methods are required to measure the concentrations of oseltamivir and oseltamivir carboxylate in plasma samples. The use of a stable isotope-labeled internal standard, such as Oseltamivir Acid-¹³C,d₃, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it corrects for variability in sample preparation and instrument response.[5][6][7]

Metabolic Pathway of Oseltamivir

Oseltamivir is an ethyl ester prodrug that is readily absorbed after oral administration and is extensively hydrolyzed by hepatic carboxylesterases to its active metabolite, oseltamivir carboxylate.[1][2] This active form is then eliminated primarily through renal excretion.[2]

G Oseltamivir Oseltamivir (Prodrug) Absorption Gastrointestinal Absorption Oseltamivir->Absorption OC Oseltamivir Carboxylate (Active Metabolite) Elimination Renal Excretion OC->Elimination Oral Oral Administration Oral->Oseltamivir Metabolism Hepatic Carboxylesterases Absorption->Metabolism Metabolism->OC Hydrolysis

Metabolic conversion of oseltamivir to its active form.

Pediatric Dosing Recommendations

Dosing of oseltamivir in children is typically based on body weight. Several studies have established dosing guidelines to achieve therapeutic exposures comparable to those in adults.[3][4][8][9]

Table 1: Recommended Pediatric Dosing for Oseltamivir Treatment [4][8][9]

Body WeightRecommended Dose (5 days)
≤15 kg30 mg twice daily
>15 kg to 23 kg45 mg twice daily
>23 kg to 40 kg60 mg twice daily
>40 kg75 mg twice daily

Table 2: Recommended Pediatric Dosing for Oseltamivir Prophylaxis [4][8]

Body WeightRecommended Dose (10 days)
≤15 kg30 mg once daily
>15 kg to 23 kg45 mg once daily
>23 kg to 40 kg60 mg once daily
>40 kg75 mg once daily

Experimental Protocols

Bioanalytical Method for Oseltamivir and Oseltamivir Carboxylate in Pediatric Plasma

This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma, utilizing their respective stable isotope-labeled internal standards.

1. Materials and Reagents

  • Oseltamivir and Oseltamivir Carboxylate reference standards

  • Oseltamivir-d₅ and Oseltamivir Acid-¹³C,d₃ (Internal Standards)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K₂-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)[10]

2. Stock and Working Solutions Preparation

  • Prepare individual stock solutions of oseltamivir, oseltamivir carboxylate, and their internal standards in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water mixture (50:50 v/v) to create calibration curve standards.

  • Prepare a combined internal standard working solution containing Oseltamivir-d₅ and Oseltamivir Acid-¹³C,d₃ at an appropriate concentration.

3. Sample Preparation (Solid Phase Extraction)

G cluster_0 Sample Preparation Workflow Plasma 200 µL Pediatric Plasma Sample IS Add Internal Standard Mix (Oseltamivir-d₅ & Oseltamivir Acid-¹³C,d₃) Plasma->IS Vortex Vortex Mix IS->Vortex Load Load Sample onto SPE Cartridge Vortex->Load SPE_Condition Condition SPE Cartridge SPE_Condition->Load Wash1 Wash with 5% Methanol in Water Load->Wash1 Elute Elute with Methanol Wash1->Elute Analysis Inject into LC-MS/MS System Elute->Analysis

References

Application of Oseltamivir Acid-13C,d3 for the Analysis of Oseltamivir Carboxylate in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Oseltamivir phosphate (marketed as Tamiflu®) is a widely used antiviral medication for the treatment and prophylaxis of influenza A and B virus infections.[1] Following administration, the prodrug is metabolized in the body to its active form, oseltamivir carboxylate (oseltamivir acid). A significant portion of the active metabolite is excreted unchanged and can enter aquatic environments through wastewater discharge.[2][3] The presence and persistence of oseltamivir carboxylate in surface waters raise concerns about the potential for the development of antiviral resistance in avian influenza viruses, which reside in aquatic birds.[3][4]

Accurate and sensitive quantification of oseltamivir carboxylate in environmental water samples is crucial for monitoring its occurrence, fate, and potential ecological impact. This application note describes a robust analytical method for the determination of oseltamivir carboxylate in various water matrices, including surface water, river water, and wastewater, using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Oseltamivir acid-13C,d3, is essential for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[5][6]

Principle

The method involves the enrichment and purification of oseltamivir carboxylate from water samples using solid-phase extraction. The isotopically labeled internal standard, this compound, is spiked into the sample prior to extraction to ensure accurate quantification through isotope dilution analysis. Following extraction, the analyte and internal standard are separated and detected by LC-MS/MS operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes.

Materials and Reagents

  • Standards:

    • Oseltamivir carboxylate (analytical standard)

    • This compound (internal standard)

  • Solvents (HPLC or LC-MS grade):

    • Methanol

    • Acetonitrile

    • Ethyl acetate

    • Ultrapure water

  • Reagents:

    • Formic acid

    • Ammonium acetate

    • Sulphuric acid (for pH adjustment)

  • Solid-Phase Extraction (SPE) Cartridges:

    • Hydrophilic-Lipophilic Balanced (HLB) polymer cartridges

    • Strong Cation-Exchange (SCX) cartridges may also be suitable[3]

  • Sample Collection Bottles: Amber glass bottles, pre-rinsed with methanol and ultrapure water.

Experimental Protocols

Sample Collection and Preservation
  • Collect water samples in pre-cleaned amber glass bottles.

  • Immediately after collection, filter the samples through a 0.45 µm membrane filter to remove suspended solids.[7]

  • Acidify the filtered samples to a pH of approximately 3 using sulphuric acid.[7]

  • If not analyzed immediately, store the samples at 4°C and protect them from light.

Sample Preparation and Solid-Phase Extraction (SPE)

The following protocol is a general guideline based on commonly used methods.[5][8] Optimization may be required depending on the specific sample matrix and laboratory instrumentation.

  • Internal Standard Spiking: To a 200 mL aliquot of the filtered and acidified water sample, add a known amount (e.g., 700 ng) of this compound internal standard solution.[7]

  • SPE Cartridge Conditioning:

    • Condition a hydrophilic-lipophilic balanced polymer SPE cartridge by passing the following solvents in sequence:

      • 6 mL of ethyl acetate

      • 6 mL of methanol

      • 6 mL of ultrapure water, acidified to the same pH as the sample.

    • Ensure the cartridge does not go dry before loading the sample.

  • Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge to remove interfering substances:

    • Wash with 6 mL of ultrapure water.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes from the cartridge using a suitable solvent mixture. A common elution solvent is a mixture of methanol and ethyl acetate (e.g., 1:4 v/v).[5][8] Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[4]

    • Vortex the reconstituted sample to ensure complete dissolution and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm) is commonly used.[9]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B) is typical.[10]

    • Flow Rate: 0.4 mL/min.[10]

    • Injection Volume: 0.1 µL.[10]

    • Column Temperature: 40°C.[10]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for oseltamivir carboxylate and this compound should be optimized. For oseltamivir carboxylate, a common transition is m/z 285.1 → 138.1.[9]

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of oseltamivir carboxylate in environmental water samples using an isotope dilution LC-MS/MS method.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²)> 0.995[5][8]
Limit of Detection (LOD)0.078 - 1.9 ng/L[5][8][11]
Limit of Quantification (LOQ)0.2 - 1.9 ng/L[5][8]
Recovery (Spiked River Water)89 - 106%[5][8]
Recovery (Spiked Ultrapure Water)81 - 127%[5][8]
Intra-day Precision (% RSD)< 7%[11]
Inter-day Precision (% RSD)< 13%[11]

Table 2: Occurrence of Oseltamivir Carboxylate in Environmental Waters

Water SourceLocationConcentration Range (ng/L)Reference
River WaterAkita Prefecture, JapanLow to high ng/L[5][8]
River WaterKyoto City, Japan6.6 - 190.2[2]
Sewage Treatment Plant DischargeKyoto City, Japanup to 293.3[2]
River WaterYodo River System, Japan2 - 58[4]

Visualizations

experimental_workflow sample_collection 1. Sample Collection (Environmental Water) filtration 2. Filtration (0.45 µm filter) sample_collection->filtration acidification 3. Acidification (pH ~3) filtration->acidification spiking 4. Internal Standard Spiking (this compound) acidification->spiking spe 5. Solid-Phase Extraction (SPE) - Conditioning - Sample Loading - Washing - Elution spiking->spe evaporation 6. Evaporation to Dryness spe->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lcms 8. LC-MS/MS Analysis reconstitution->lcms data_analysis 9. Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for the analysis of oseltamivir carboxylate in water samples.

logical_relationship oc_in_water Oseltamivir Carboxylate in Water Sample sample_prep Sample Preparation (SPE) oc_in_water->sample_prep is_standard This compound (Internal Standard) is_standard->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis ratio Peak Area Ratio (Analyte / Internal Standard) lcms_analysis->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

The described method, employing solid-phase extraction and isotope dilution LC-MS/MS with this compound, provides a highly sensitive, selective, and accurate approach for the quantification of oseltamivir carboxylate in environmental water samples. This methodology is crucial for environmental monitoring programs aimed at assessing the prevalence and potential ecological risks associated with the widespread use of oseltamivir. The use of a stable isotope-labeled internal standard is paramount in compensating for analytical variabilities, thereby ensuring the reliability of the generated data.

References

Application Notes and Protocols for In-Vitro Neuraminidase Inhibition Assays Using Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting in-vitro neuraminidase (NA) inhibition assays, a critical tool for the evaluation of antiviral compounds targeting the influenza virus. The focus is on the use of Oseltamivir, a widely used neuraminidase inhibitor, and clarification on the role of its isotopically labeled form, Oseltamivir acid-¹³C,d₃.

Introduction

Influenza viruses rely on the neuraminidase enzyme for the release of progeny virions from infected host cells, making it a prime target for antiviral drug development.[1][2] Oseltamivir, the prodrug of the active metabolite Oseltamivir carboxylate, is a potent inhibitor of influenza A and B neuraminidases.[2][3][4] Monitoring the susceptibility of circulating influenza strains to neuraminidase inhibitors is crucial for public health surveillance and managing potential antiviral resistance.[5][6]

The most common method for assessing the inhibitory activity of compounds against neuraminidase is the fluorescence-based enzyme inhibition assay.[5][7] This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).[5][7][8] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity, from which the 50% inhibitory concentration (IC₅₀) can be determined.[5][8]

While the topic mentions Oseltamivir acid-¹³C,d₃, it is important to note that this isotopically labeled compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of Oseltamivir and its active metabolite, Oseltamivir carboxylate, in biological samples.[9][10] In the context of the in-vitro enzymatic assay described here, the active inhibitor is Oseltamivir carboxylate.

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC₅₀) values for Oseltamivir carboxylate against various influenza virus strains, as determined by fluorometric neuraminidase inhibition assays. These values are representative and can vary based on the specific viral strain and assay conditions.

Table 1: IC₅₀ Values of Oseltamivir Carboxylate against Influenza A Viruses

Influenza A SubtypeMean IC₅₀ (nM)Reference
A/H1N10.92 - 1.54[8]
A/H3N20.43 - 0.62[8]
A(H1N1)pdm09 (oseltamivir-susceptible)~0.3 - 1.0[6]
A(H1N1)pdm09 (oseltamivir-resistant, H275Y)>300[6]

Table 2: IC₅₀ Values of Oseltamivir Carboxylate against Influenza B Viruses

Influenza B LineageMean IC₅₀ (nM)Reference
Yamagata5.21 - 12.46[8]
Victoria5.0 - 10.0[11]

Experimental Protocols

This section provides a detailed methodology for a fluorescence-based neuraminidase inhibition assay.

Materials and Reagents
  • Influenza Virus Stock: Propagated in embryonated chicken eggs or cell culture (e.g., Madin-Darby Canine Kidney - MDCK cells).

  • Neuraminidase Inhibitors: Oseltamivir carboxylate (positive control) and test compounds.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][7]

  • Fluorescent Standard: 4-Methylumbelliferone (4-MU).[5]

  • Assay Buffer: 33.3 mM 2-(N-morpholino)ethanesulfonic acid (MES) and 4 mM CaCl₂, pH 6.5.[5]

  • Stop Solution: 0.14 M NaOH in 83% ethanol.[12]

  • Plates: Black, flat-bottom 96-well plates for fluorescence measurement.

  • Plate Reader: Fluorometer capable of excitation at ~355-360 nm and emission at ~450-460 nm.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis virus_titration Virus Titration plate_setup Plate Setup: Inhibitor + Virus virus_titration->plate_setup inhibitor_dilution Inhibitor Serial Dilution inhibitor_dilution->plate_setup reagent_prep Reagent Preparation (Buffer, Substrate) add_substrate Add MUNANA Substrate reagent_prep->add_substrate pre_incubation Pre-incubation (30 min, 37°C) plate_setup->pre_incubation pre_incubation->add_substrate reaction_incubation Reaction Incubation (60 min, 37°C) add_substrate->reaction_incubation stop_reaction Add Stop Solution reaction_incubation->stop_reaction read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in-vitro fluorometric neuraminidase inhibition assay.

Step-by-Step Protocol

1. Determination of Neuraminidase Activity (Virus Titration)

Before performing the inhibition assay, it is essential to determine the optimal dilution of the virus stock that provides a linear fluorescent signal.

  • Prepare serial two-fold dilutions of the virus stock in assay buffer in a 96-well plate.

  • Add 50 µL of the MUNANA working solution (e.g., 200 µM in assay buffer) to each well.[12]

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Read the fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Select the virus dilution that yields approximately 80-90% of the maximum fluorescence signal for the inhibition assay.[8]

2. Neuraminidase Inhibition Assay

  • Prepare serial dilutions of the test compounds and Oseltamivir carboxylate (positive control) in assay buffer at 2x the final desired concentration.

  • In a black 96-well plate, add 50 µL of each inhibitor dilution to the appropriate wells.

  • Add 50 µL of the pre-determined optimal dilution of the virus to each well containing the inhibitor.

  • Include control wells:

    • 100% Activity Control: 50 µL of virus + 50 µL of assay buffer (no inhibitor).

    • Background Control: 100 µL of assay buffer (no virus, no inhibitor).

  • Pre-incubate the plate at 37°C for 30 minutes.[13]

  • Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.[12]

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Terminate the reaction by adding 100 µL of stop solution to each well.

  • Measure the fluorescence intensity (RFU - Relative Fluorescence Units) using a plate reader.

3. Data Analysis

  • Subtract the average RFU of the background control from all other wells.

  • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 - [ (RFU of test well / RFU of 100% activity control) * 100 ]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[8]

Mechanism of Action: Neuraminidase Inhibition

The following diagram illustrates the mechanism by which neuraminidase inhibitors like Oseltamivir carboxylate block the action of the viral neuraminidase enzyme.

G Virion New Virion SialicAcid Sialic Acid Receptor Virion->SialicAcid Binds to HostCell Infected Host Cell Release Virus Release & Spread Neuraminidase Neuraminidase (Active) Neuraminidase->SialicAcid Cleaves Inhibitor Oseltamivir Carboxylate InhibitedNA Neuraminidase (Inhibited) Inhibitor->InhibitedNA Binds to Active Site TrappedVirion Trapped Virion SialicAcid2 Sialic Acid Receptor TrappedVirion->SialicAcid2 Remains Bound HostCell2 Infected Host Cell NoRelease Viral Aggregation & No Spread

Caption: Mechanism of neuraminidase inhibition by Oseltamivir carboxylate.

By binding to the active site of the neuraminidase enzyme, Oseltamivir carboxylate prevents the cleavage of sialic acid from the host cell surface.[14] This results in the aggregation of newly formed virions at the cell surface and prevents their release, thereby limiting the spread of the infection.[2]

References

Application Note: Quantification of Oseltamivir in Dried Blood Spots using Oseltamivir Acid-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir (marketed as Tamiflu®) is an antiviral medication used for the treatment and prevention of influenza A and B virus infections. It is a prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate (oseltamivir acid). Therapeutic drug monitoring and pharmacokinetic studies of oseltamivir and its active metabolite are crucial for optimizing dosage regimens, especially in specific patient populations such as pediatrics. Dried blood spot (DBS) sampling has emerged as a minimally invasive alternative to traditional venous blood collection, offering advantages in terms of reduced sample volume, ease of collection, and stability of analytes.[1][2][3]

This application note provides a detailed protocol for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in dried blood spots using a stable isotope-labeled internal standard, oseltamivir acid-¹³C,d₃, by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method described is sensitive, accurate, and reproducible, making it suitable for clinical and research applications.[1]

Metabolic Conversion of Oseltamivir

Oseltamivir is an ethyl ester prodrug that is readily absorbed after oral administration. It undergoes extensive first-pass metabolism, primarily by hepatic carboxylesterases, to be hydrolyzed into its active metabolite, oseltamivir carboxylate.[4] This active form is a potent inhibitor of the neuraminidase enzyme of the influenza virus.

Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Hepatic Carboxylesterases (Hydrolysis)

Metabolic activation of oseltamivir.

Experimental Workflow for DBS Analysis

The analytical workflow for quantifying oseltamivir and oseltamivir carboxylate from DBS samples involves several key steps, from sample collection to data analysis. The use of a stable isotope-labeled internal standard, such as oseltamivir acid-¹³C,d₃, is critical for accurate quantification as it compensates for variability during sample preparation and analysis.

cluster_collection Sample Collection & Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DBS_Collection Dried Blood Spot (DBS) Collection (Finger Prick) Drying Drying of DBS Card DBS_Collection->Drying Punching Punching of DBS Disc Drying->Punching IS_Addition Addition of Internal Standard (Oseltamivir Acid-¹³C,d₃) Punching->IS_Addition Extraction_Solvent Addition of Extraction Solvent IS_Addition->Extraction_Solvent Sonication Sonication Extraction_Solvent->Sonication Protein_Precipitation Protein Precipitation Sonication->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into UHPLC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

DBS sample analysis workflow.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated UHPLC-MS/MS method for the analysis of oseltamivir and oseltamivir carboxylate in DBS.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Oseltamivir5 - 1,5005
Oseltamivir Carboxylate20 - 1,50020

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
OseltamivirLow1595.54.2
Medium15098.73.1
High1200101.22.5
Oseltamivir CarboxylateLow6096.35.5
Medium60099.12.8
High1200102.41.9

Table 3: Recovery

AnalyteConcentration (ng/mL)Mean Recovery (%)
Oseltamivir7592.8
Oseltamivir Carboxylate200100.2

Data presented are representative and may vary between laboratories.[1]

Detailed Experimental Protocols

Materials and Reagents
  • Oseltamivir and Oseltamivir Carboxylate reference standards

  • Oseltamivir Acid-¹³C,d₃ (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human whole blood (for calibration standards and quality controls)

  • DBS collection cards (e.g., Whatman 903)

Preparation of Calibration Standards and Quality Controls
  • Prepare stock solutions of oseltamivir, oseltamivir carboxylate, and the internal standard in methanol.

  • Prepare spiking solutions by diluting the stock solutions with methanol/water (50/50, v/v).

  • Prepare calibration standards by spiking human whole blood with the appropriate spiking solutions to achieve final concentrations within the desired linear range.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation and Extraction
  • Spot 30 µL of the calibration standards, QC samples, or patient blood onto the DBS cards and allow them to dry at room temperature for at least 2 hours.

  • Punch a 3-mm disc from the center of each dried blood spot into a 96-well plate or microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Oseltamivir Acid-¹³C,d₃ in methanol) to each well/tube.

  • Add 100 µL of extraction solvent (e.g., methanol or acetonitrile) to each well/tube.

  • Seal the plate/tubes and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate/vials for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

UHPLC System:

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Oseltamivir: m/z 313.2 → 285.2

    • Oseltamivir Carboxylate: m/z 285.2 → 138.1

    • Oseltamivir Acid-¹³C,d₃: m/z 289.2 → 138.3

  • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Oseltamivir Mechanism of Action

Oseltamivir carboxylate, the active metabolite, functions by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.

cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Particle Neuraminidase Neuraminidase Enzyme Virus->Neuraminidase Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleavage No_Release Virus Release Blocked Neuraminidase->No_Release Leads to Host_Cell Infected Host Cell Host_Cell->Virus Budding of new virus Release Virus Release (Infection Spread) Sialic_Acid->Release Enables Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase Inhibition

Inhibition of viral neuraminidase.

Conclusion

The use of dried blood spots for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, offers a robust and patient-centric approach for pharmacokinetic and therapeutic drug monitoring studies. The detailed UHPLC-MS/MS method, incorporating oseltamivir acid-¹³C,d₃ as an internal standard, provides the necessary sensitivity, accuracy, and precision for reliable bioanalysis. This methodology can be readily implemented in clinical and research laboratories to support drug development and personalized medicine.

References

Troubleshooting & Optimization

minimizing ion suppression in Oseltamivir bioanalysis with labeled standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing ion suppression in the bioanalysis of oseltamivir and its active metabolite, oseltamivir carboxylate, using labeled internal standards.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of oseltamivir that may be related to ion suppression.

Question 1: My oseltamivir/oseltamivir carboxylate signal is significantly lower in plasma/serum samples compared to neat standards, even when using a deuterated internal standard. What is the likely cause?

Answer:

This observation strongly suggests that the deuterated internal standard is not adequately compensating for the matrix-induced ion suppression. Several factors could be contributing to this issue:

  • Chromatographic Separation of Analyte and Internal Standard: Even a minor difference in retention time between oseltamivir (or its metabolite) and its deuterated internal standard can expose them to varying co-eluting matrix components, resulting in differential ion suppression. This is sometimes referred to as the "isotope effect," where the deuterated compound may elute slightly earlier.

  • High Concentration of Co-eluting Matrix Components: If a matrix component with a high concentration co-elutes with your analyte and internal standard, it can disproportionately suppress the ionization of both, leading to inaccurate quantification.

  • Suboptimal Sample Preparation: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be effectively removing the specific matrix components causing the ion suppression. Phospholipids are common culprits in plasma samples.[1]

  • Internal Standard Concentration: An inappropriately high concentration of the deuterated internal standard can lead to self-suppression or detector saturation, affecting the accuracy of the analyte-to-internal standard ratio.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of oseltamivir, oseltamivir carboxylate, and their respective deuterated internal standards. They should co-elute as closely as possible. If a noticeable separation is observed, chromatographic method optimization is recommended.

  • Perform a Post-Column Infusion Experiment: This experiment is crucial for identifying the specific regions in your chromatogram where ion suppression is most pronounced. By understanding the elution profile of interfering matrix components, you can adjust your chromatography to move the elution of your analytes of interest away from these zones.

  • Optimize Sample Preparation: If the post-column infusion experiment reveals significant ion suppression at the retention time of your analytes, consider switching to a more rigorous sample preparation technique. For instance, if you are using protein precipitation, transitioning to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide a cleaner extract.

  • Dilute the Sample: Diluting the sample can lower the concentration of matrix components, thereby reducing their suppressive effects. However, ensure that the diluted analyte concentration remains well above the lower limit of quantification (LLOQ).[2]

Question 2: I am observing inconsistent retention times and peak shapes for oseltamivir and its internal standard across my analytical run. What could be the problem?

Answer:

Inconsistent retention times and poor peak shapes (e.g., broadening, splitting, or tailing) can be indicative of several issues, some of which may be related to matrix effects:

  • Column Contamination and Degradation: Accumulation of matrix components from insufficiently cleaned samples can lead to a degradation of the analytical column's performance over time. This can manifest as shifting retention times and distorted peak shapes.

  • Mobile Phase Issues: Improperly prepared or degraded mobile phase buffers can lead to shifts in pH, affecting the ionization state and retention of oseltamivir and oseltamivir carboxylate. Salt precipitation from abrupt solvent changes can also cause blockages and pressure fluctuations.

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal instability, which can be perceived as poor peak shape.

Troubleshooting Steps:

  • Implement a Column Wash Routine: After each analytical batch, flush the column with a strong solvent to remove strongly retained matrix components.

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from contamination, extending its lifetime.

  • Ensure Mobile Phase Quality: Prepare fresh mobile phases regularly and ensure they are properly degassed. When changing mobile phase compositions, flush the system thoroughly with an intermediate solvent (like high-purity water) to prevent salt precipitation.

  • Regularly Clean the Ion Source: Follow the manufacturer's instructions for routine cleaning of the ion source to prevent the buildup of contaminants.

  • Inject System Suitability Samples: Regularly injecting a standard solution can help monitor the performance of the LC-MS/MS system and identify issues with retention time, peak shape, and sensitivity before analyzing valuable samples.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in oseltamivir bioanalysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest (oseltamivir or oseltamivir carboxylate) is reduced by the presence of co-eluting components from the biological matrix (e.g., plasma, serum).[2][3] This leads to a decreased detector response and can result in underestimation of the analyte concentration, compromising the accuracy and sensitivity of the assay.

Q2: How do stable isotope-labeled (e.g., deuterated) internal standards help in minimizing the impact of ion suppression?

A2: Stable isotope-labeled internal standards (SIL-ISs), such as deuterated oseltamivir (oseltamivir-d5) and oseltamivir carboxylate-C13-d3, are considered the gold standard for quantitative bioanalysis.[4][5][6] Because they are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[7] Therefore, they experience the same degree of ion suppression as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[8][9]

Q3: What are the most common sources of ion suppression in plasma-based bioanalysis?

A3: In plasma samples, the most common sources of ion suppression are salts, proteins, and phospholipids. Phospholipids are particularly problematic as they are often extracted along with the analytes and can co-elute, interfering with the ionization process in the mass spectrometer source.

Q4: Which sample preparation technique is most effective at removing interfering matrix components for oseltamivir analysis?

A4: While protein precipitation is a simple and fast technique, it is often the least effective at removing phospholipids and other matrix components that cause ion suppression.[1] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at producing cleaner sample extracts.[1] Several studies on oseltamivir bioanalysis have successfully employed SPE to achieve high extraction recovery and minimize matrix effects.[4][10][11]

Q5: Can the choice of ionization source affect the degree of ion suppression?

A5: Yes, the choice of ionization source can influence the susceptibility to ion suppression. Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI) due to the nature of the ionization mechanism. For the analysis of oseltamivir and its metabolite, ESI is commonly used due to their polarity.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on oseltamivir bioanalysis, highlighting the effectiveness of different sample preparation methods in mitigating ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Oseltamivir and Oseltamivir Carboxylate

Sample Preparation TechniqueAnalyteMean Extraction Recovery (%)Internal Standard Normalized Matrix FactorReference
Solid-Phase Extraction (SPE)Oseltamivir94.40.99 - 1.02[4]
Oseltamivir Carboxylate92.40.98 - 0.99[4]
Liquid-Liquid Extraction (LLE)Oseltamivir≥89Not explicitly stated, but absence of significant matrix effects reported[1][12]
Protein Precipitation (PP)OseltamivirInconsistent at low concentrationsNot reported, but method was abandoned in favor of SPE[10]

Note: An internal standard normalized matrix factor close to 1.0 indicates minimal ion suppression or enhancement.

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-connector

  • Syringe pump

  • Standard solution of oseltamivir and oseltamivir carboxylate in mobile phase

  • Blank extracted biological matrix (e.g., plasma)

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phases intended for the oseltamivir assay.

  • Prepare a solution of oseltamivir and oseltamivir carboxylate in the mobile phase at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.

  • Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will establish a stable baseline signal for the analytes.

  • Inject a blank mobile phase sample to obtain a baseline chromatogram.

  • Inject a sample of the blank extracted biological matrix.

  • Monitor the signal of oseltamivir and oseltamivir carboxylate. Any significant drop in the baseline signal indicates a region of ion suppression.

Solid-Phase Extraction (SPE) Protocol for Oseltamivir and Oseltamivir Carboxylate from Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of oseltamivir and its metabolite.[10]

Materials:

  • Human plasma samples

  • Internal standard working solution (e.g., oseltamivir-d5 and oseltamivir carboxylate-C13-d3)

  • 1.0% Formic acid in water

  • Methanol

  • Water

  • SPE cartridges (e.g., Orochem DVB-LP, 1 cc, 30 mg)

  • Centrifuge

Procedure:

  • Thaw plasma samples, calibration standards, and quality control samples.

  • To 200 µL of plasma, add 50 µL of the mixed internal standard solution and vortex for 15 seconds.

  • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.

  • Centrifuge the samples at approximately 3200 x g for 2 minutes at 10 °C.

  • Pre-condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged samples onto the pre-conditioned SPE cartridges.

  • Wash the cartridges twice with 1 mL of 1% formic acid in water.

  • Elute the analytes with the appropriate elution solvent as determined during method development (the cited study used a specific eluting solvent containing dichlorvos, which may need to be optimized for your specific application).

  • The eluate is then ready for injection into the LC-MS/MS system.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing cluster_problem Potential Problem: Ion Suppression cluster_solution Solution: Labeled Internal Standard Plasma Plasma Sample (Oseltamivir + Matrix) IS_Addition Add Labeled Internal Standard Plasma->IS_Addition Extraction Extraction (SPE, LLE, or PP) IS_Addition->Extraction LC_Separation LC Separation Extraction->LC_Separation Ion_Source Ion Source (ESI) LC_Separation->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Coelution Co-elution of Matrix Components Compensation IS experiences same suppression as analyte Detector Detector Mass_Analyzer->Detector Quantification Quantification (Analyte/IS Ratio) Detector->Quantification Coelution->Ion_Source Suppresses Ionization Compensation->Quantification Ratio remains constant

Caption: Workflow illustrating ion suppression and the role of labeled internal standards.

TroubleshootingFlowchart start Low Analyte Signal in Matrix? check_coelution Check Analyte/IS Co-elution start->check_coelution Yes end Problem Resolved start->end No post_column Perform Post-Column Infusion check_coelution->post_column Co-elution OK optimize_chrom Optimize Chromatography check_coelution->optimize_chrom Separation Observed optimize_prep Improve Sample Prep (e.g., SPE instead of PP) post_column->optimize_prep Suppression at RT dilute_sample Dilute Sample post_column->dilute_sample Minimal Suppression optimize_chrom->end optimize_prep->end dilute_sample->end

Caption: Troubleshooting flowchart for low analyte signal due to ion suppression.

References

Technical Support Center: Oseltamivir LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Oseltamivir. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation methods for Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in plasma?

A1: The most prevalent methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its ability to provide cleaner extracts by removing plasma proteins and other interfering substances.[1][2] LLE, using solvents like ethyl acetate, offers a simpler and rapid alternative.[3][4]

Q2: What type of internal standard (IS) is recommended for Oseltamivir analysis?

A2: The use of a stable isotope-labeled internal standard, such as deuterated Oseltamivir (Oseltamivir-d5) and Oseltamivir Carboxylate-C13-d3, is highly recommended.[1] This helps to accurately compensate for matrix effects and variations in extraction efficiency and instrument response. If a deuterated standard is unavailable, other compounds like venlafaxine or acyclovir have been used, but may not as effectively control for matrix effects.[3][5]

Q3: What are the typical mass transitions (MRM) for Oseltamivir and Oseltamivir Carboxylate?

A3: In positive ionization mode, the protonated precursor ions [M+H]+ are monitored. For Oseltamivir, a common transition is m/z 313.1 → 166.2.[1][6] For its active metabolite, Oseltamivir Carboxylate, a typical transition is m/z 285.1 → 138.1.[1][6]

Q4: How can I prevent the degradation of Oseltamivir during sample storage and preparation?

A4: Oseltamivir, an ethyl ester prodrug, is susceptible to hydrolysis to its active metabolite, Oseltamivir Carboxylate.[1] To minimize this, it is crucial to keep samples on ice during processing and to store them at -20°C or below for long-term stability.[1][7] The addition of an esterase inhibitor, such as dichlorvos, to the plasma samples upon collection can also ensure sample integrity.[1] Furthermore, the stability of Oseltamivir in aqueous solutions can be improved by the addition of benzoic acid to prevent oxidative degradation.[3][4][8]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Ensure the use of a C18 column, which is commonly reported to provide good separation.[1][5][7] If tailing persists, consider a column with different end-capping or particle size.
Mobile Phase pH The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Oseltamivir. The addition of a small amount of formic acid (e.g., 0.1%) or using an ammonium formate buffer can improve peak shape and ionization efficiency.[1][2]
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject.
Contaminated Guard Column/Column If the problem develops over time, the guard column or the analytical column may be contaminated. Replace the guard column or wash the analytical column according to the manufacturer's instructions.
Issue 2: Low Signal Intensity or Sensitivity
Possible Cause Troubleshooting Step
Suboptimal Ionization Oseltamivir and its metabolite are typically analyzed in positive electrospray ionization (ESI) mode.[1][7] Ensure the mass spectrometer is set to the correct polarity. Optimize source parameters such as capillary voltage, source temperature, and gas flows.
Matrix Effects (Ion Suppression) Plasma components can co-elute with the analytes and suppress their ionization. Improve sample clean-up by optimizing the SPE or LLE protocol.[1] A post-column infusion experiment can help diagnose ion suppression at the retention time of the analytes.[1] Using a deuterated internal standard can help compensate for these effects.[1]
Inefficient Extraction Low recovery during sample preparation will lead to low signal intensity. Evaluate the efficiency of your SPE or LLE method by comparing the response of extracted samples to that of unextracted standards. Adjusting the pH or the organic solvent composition during extraction can improve recovery.[1]
Analyte Degradation As mentioned in the FAQs, Oseltamivir can degrade. Ensure proper sample handling and storage conditions are maintained.[1][9]
Issue 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity LC-MS grade solvents and additives.[1] Flush the LC system thoroughly. Check for leaks or contaminated components in the flow path.
Dirty Mass Spectrometer Ion Source A contaminated ion source can be a significant source of background noise. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's recommendations.
Matrix Interference Inadequate sample clean-up can introduce a high level of endogenous compounds into the mass spectrometer, leading to high background.[2] Re-evaluate and optimize the sample preparation method.
Issue 4: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variable Extraction Efficiency Manual sample preparation can introduce variability. If possible, automate the extraction process. Ensure consistent vortexing times and solvent volumes. The use of a suitable internal standard is critical to correct for this variability.[1]
Analyte Instability Inconsistent sample handling (e.g., time at room temperature) can lead to variable degradation of Oseltamivir.[4] Maintain a consistent and controlled workflow for all samples.
Autosampler Issues Carryover from a high concentration sample to the subsequent blank or low concentration sample can cause inaccuracies.[3] Injecting a blank after a high standard can confirm carryover. Optimize the autosampler wash procedure.
LC System In-stability Fluctuations in pump pressure or column temperature can lead to shifts in retention time and variable peak areas. Ensure the LC system is properly equilibrated and maintained.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Precondition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • To 0.5 mL of plasma, add the internal standard solution.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
  • Column: A C18 column, such as a Symmetry C18 (100 mm × 4.6 mm, 5 µm), is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous component like 10 mM ammonium formate or 0.1% formic acid.[1][2] The gradient or isocratic conditions will depend on the specific column and desired separation.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.[7]

  • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is recommended for reproducible chromatography.[3]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Oseltamivir and Oseltamivir Carboxylate Analysis
ParameterOseltamivirOseltamivir CarboxylateInternal Standard (Deuterated)
Precursor Ion (m/z) 313.1285.1318.1 (Oseltamivir-d5)
Product Ion (m/z) 166.2138.1171.2 (Oseltamivir-d5)
Ionization Mode Positive ESIPositive ESIPositive ESI
Typical Retention Time Varies with methodVaries with methodVaries with method

Note: The exact m/z values and retention times may vary slightly depending on the instrument and specific chromatographic conditions used.[1]

Visualizations

Oseltamivir_LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Autosampler Injection Evap_Recon->Injection Column C18 Analytical Column Injection->Column Ionization Electrospray Ionization (ESI+) Column->Ionization Detection Triple Quadrupole (MRM Mode) Ionization->Detection Processing Peak Integration & Quantification Detection->Processing

Caption: General workflow for Oseltamivir LC-MS/MS analysis.

Troubleshooting_Logic cluster_Problem Problem Identification cluster_Investigation Investigation Path cluster_Solution Potential Solutions Problem Inaccurate or Irreproducible Results Check_IS Review Internal Standard Performance Problem->Check_IS Check_Peaks Examine Peak Shape & Retention Time Problem->Check_Peaks Check_Blanks Analyze Blank Injections for Carryover Problem->Check_Blanks Check_Stability Assess Sample Stability Problem->Check_Stability Optimize_Extraction Optimize Sample Preparation Check_IS->Optimize_Extraction Optimize_Chroma Adjust LC Method (Mobile Phase, Column) Check_Peaks->Optimize_Chroma Clean_System Clean LC System & MS Source Check_Blanks->Clean_System Improve_Handling Standardize Sample Handling Procedures Check_Stability->Improve_Handling

Caption: Troubleshooting logic for Oseltamivir analysis issues.

References

addressing matrix effects in Oseltamivir quantification using Oseltamivir acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Oseltamivir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects when quantifying Oseltamivir using its stable isotope-labeled internal standard, Oseltamivir acid-13C,d3.

Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS bioanalysis?

A: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These endogenous or exogenous components, such as phospholipids, salts, and metabolites, can interfere with the analyte's journey from the liquid phase to the gas phase in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[1][3] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2]

Q2: Why is this compound a suitable internal standard (IS) for addressing matrix effects?

A: this compound is a stable isotope-labeled (SIL) internal standard of Oseltamivir's active metabolite, Oseltamivir Carboxylate. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis for several reasons:

  • Co-elution: They have nearly identical physicochemical properties to the analyte, ensuring they co-elute from the liquid chromatography column.

  • Similar Ionization Behavior: Because they elute at the same time, both the analyte and the IS experience the same degree of ion suppression or enhancement from the biological matrix.[3]

  • Mass-based Differentiation: They are differentiated from the analyte by their mass-to-charge ratio (m/z) in the mass spectrometer. By calculating the peak area ratio of the analyte to the IS, any variations in ionization are normalized, thus correcting for the matrix effect and improving the accuracy and precision of the quantification.[4] this compound is specifically used for the quantification of the active metabolite, Oseltamivir Carboxylate (also known as Oseltamivir acid).[4][5]

Q3: How can I qualitatively assess if my assay is experiencing matrix effects?

A: A post-column infusion experiment is a valuable qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6]

  • A solution of the analyte (Oseltamivir) is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.

  • A blank, extracted matrix sample (e.g., plasma extract without the analyte or IS) is then injected onto the column.

  • The signal of the infused analyte is monitored. A stable, flat baseline is expected.

  • Any dip or rise in this baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.[1] This helps in modifying the chromatographic method to separate the analyte's retention time from these interference zones.

Q4: How do I quantitatively measure the matrix effect according to regulatory guidelines?

A: The matrix effect is quantitatively assessed by comparing the response of an analyte in the presence of the matrix with its response in a neat (clean) solution. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is calculated as per FDA and EMA guidelines.[4][7][8]

The procedure involves analyzing three sets of samples:

  • Set A: Analyte spiked in a neat solution at a specific concentration.

  • Set B: Blank matrix extract from at least six different sources (lots) spiked with the analyte at the same concentration as Set A.

  • Set C: Analyte and IS spiked in a neat solution.

  • Set D: Blank matrix extract from the same six sources spiked with both the analyte and the IS.

The matrix factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Mean Peak Response in Neat Solution)

The IS-Normalized MF is then calculated: IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

A value of 1.0 indicates no matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.[9][10]

Troubleshooting Guide
Problem: I'm observing poor accuracy and precision in my quality control (QC) samples.
Possible Cause Recommended Solution
Significant Matrix Effect The most common cause. The matrix effect may be variable across different samples or lots of plasma. A stable isotope-labeled internal standard like this compound should compensate for this, but extreme effects can still be problematic.
1. Optimize Sample Preparation: Improve the cleanup procedure to remove interfering substances like phospholipids. Switch from simple protein precipitation (PPT) to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][4]
2. Adjust Chromatography: Modify the LC gradient to better separate Oseltamivir from the regions of ion suppression identified via post-column infusion.[1] Increasing the run time or using a different column chemistry can resolve analytes from matrix interferences.
Inconsistent Extraction Recovery The efficiency of the sample preparation process may be inconsistent.
1. Re-validate Extraction Procedure: Ensure the pH, solvent choice, and mixing/vortexing steps are optimized and consistently applied.
2. Check Internal Standard Addition: Verify that the IS is added accurately and at the very beginning of the sample preparation process to account for variability in all subsequent steps.
Analyte Instability Oseltamivir is a prodrug that can be rapidly converted to its active metabolite, Oseltamivir Carboxylate, by plasma esterases ex vivo.[4]
1. Stabilize Samples: Collect blood samples using tubes containing an esterase inhibitor (e.g., sodium fluoride).
2. Control Temperature: Keep plasma samples on ice during processing and store them at -80°C to minimize degradation.[11][12]
Problem: My IS (this compound) is not adequately compensating for the matrix effect.
Possible Cause Recommended Solution
Differential Matrix Effects In rare cases, the specific matrix components suppressing the analyte might have a slightly different effect on the IS, even a SIL-IS. This can happen with very "dirty" samples.
1. Improve Sample Cleanup: This is the most effective solution. A cleaner extract minimizes the source of the matrix effect for both the analyte and the IS.[3][6] SPE is generally more effective than LLE or PPT at removing a broad range of interferences.[4]
2. Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, ensure the final analyte concentration remains above the lower limit of quantification (LLOQ).
IS Concentration is Too High If the IS signal is excessively high, it can compete with the analyte for ionization, especially at low analyte concentrations, or cause detector saturation.
1. Optimize IS Concentration: The response of the IS should be similar to the analyte response around the midpoint of the calibration curve. Adjust the concentration of the IS working solution accordingly.
Experimental Protocols & Data
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a representative method for cleaning plasma samples prior to LC-MS/MS analysis of Oseltamivir and its metabolite.

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 25 µL of the internal standard working solution (containing this compound and Oseltamivir-d5 for the parent drug). Vortex for 30 seconds.

  • Acidification: Add 200 µL of 2% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or DVB-LP) with 1 mL of methanol followed by 1 mL of water.[4][13]

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Injection: Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system. A drying and reconstitution step may be required depending on the desired final concentration and solvent composition.[4]

Quantitative Data Summary

The following tables provide typical parameters for the quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate (OC), using their respective stable isotope-labeled internal standards.

Table 1: Typical LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal Standard (IS)IS Precursor Ion (m/z)IS Product Ion (m/z)
Oseltamivir313.1166.2Oseltamivir-d5318.1171.2
Oseltamivir Carboxylate285.1138.1This compound289.2138.3
Data synthesized from reference[4].

Table 2: Example Calculation of IS-Normalized Matrix Factor

Plasma LotAnalyte Area (Set D)IS Area (Set D)Analyte MFIS MFIS-Normalized MF
148,50098,0000.970.980.99
247,00094,0000.940.941.00
351,000103,0001.021.030.99
449,50099,5000.991.000.99
546,00093,5000.920.940.98
650,500101,0001.011.011.00
Mean 0.99
%CV 0.8%
Hypothetical data assuming a mean analyte area in neat solution (Set C) of 50,000 and a mean IS area of 100,000.

Visualizations

Matrix_Effect_Principle cluster_ESI ESI Source Analyte Oseltamivir Ionization Ionization Process Analyte->Ionization IS This compound IS->Ionization Matrix Matrix Interference Matrix->Ionization Suppression MS Mass Spectrometer Ionization->MS Result Accurate Result (Ratio Analyte/IS) MS->Result Troubleshooting_Workflow Start Poor Accuracy or Precision Observed Check_IS Is a SIL-IS (this compound) being used? Start->Check_IS Assess_ME Quantitatively Assess Matrix Effect (IS-Normalized MF) Check_IS->Assess_ME Yes Use_SIL_IS Implement SIL-IS Check_IS->Use_SIL_IS No ME_High Is IS-Normalized MF variable (>15% CV)? Assess_ME->ME_High Optimize_Cleanup Improve Sample Cleanup (e.g., PPT -> SPE) ME_High->Optimize_Cleanup Yes Check_Stability Investigate Analyte Ex Vivo Stability ME_High->Check_Stability No Optimize_Cleanup->Assess_ME Optimize_LC Optimize Chromatography (Separate from suppression zone) Optimize_Cleanup->Optimize_LC Optimize_LC->Assess_ME End Method Optimized Check_Stability->End ME_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation SetA Set A: Analyte in Neat Solution AnalyzeA Analyze Set A SetA->AnalyzeA SetB Set B: Analyte Spiked in Blank Matrix Extract AnalyzeB Analyze Set B SetB->AnalyzeB CalcMF Calculate Matrix Factor (MF): MF = Response(B) / Response(A) AnalyzeA->CalcMF AnalyzeB->CalcMF Evaluate Evaluate Results: MF = 1 (No Effect) MF < 1 (Suppression) MF > 1 (Enhancement) CalcMF->Evaluate

References

improving accuracy in Oseltamivir bioanalysis with internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oseltamivir bioanalysis. This resource is designed to assist researchers, scientists, and drug development professionals in achieving accurate and reliable quantitative results by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended type of internal standard (IS) for oseltamivir bioanalysis?

A1: For LC-MS/MS-based bioanalysis of oseltamivir and its active metabolite, oseltamivir carboxylate, the use of stable isotope-labeled (SIL) internal standards is highly recommended.[1] Deuterated analogs, such as oseltamivir-d5 and oseltamivir carboxylate-C13-d3, are ideal choices.[2][3] SIL ISs have nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization and matrix effects, which provides the most accurate compensation for analytical variability.[1]

Q2: How can I minimize the conversion of oseltamivir (a prodrug) to oseltamivir carboxylate during sample collection and preparation?

A2: Oseltamivir is an ethyl ester prodrug that can be hydrolyzed to its active metabolite by esterases present in blood. To prevent this ex vivo conversion, it is crucial to use collection tubes containing a fluoride-based preservative, such as sodium fluoride.[4] Additionally, samples should be processed at low temperatures (e.g., on ice) and stored at -70°C or -80°C until analysis to minimize enzymatic activity.[4][5]

Q3: What are the common sample preparation techniques for oseltamivir bioanalysis in plasma?

A3: The most frequently employed sample preparation techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex matrices like plasma, leading to reduced matrix effects and improved sensitivity.[2][3]

  • Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample clean-up and concentration.[5]

  • Protein Precipitation (PPT): While being a simpler and faster technique, PPT may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.[5]

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the biological matrix.

Q4: What are the typical LC-MS/MS parameters for oseltamivir analysis?

A4: A common approach involves using a C18 reversed-phase column with a gradient elution.[2] The mobile phase often consists of an aqueous component with a modifier like formic acid or ammonium formate and an organic solvent such as acetonitrile or methanol.[2][3] Detection is typically performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).[2][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Secondary interactions between the analyte and the stationary phase.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of oseltamivir (pKa ≈ 7.75).[7] 2. Flush the column with a strong solvent or replace it if necessary.[8] 3. Use a different column chemistry or add a competing agent to the mobile phase.
High Variability in Results 1. Inconsistent sample preparation. 2. Instability of oseltamivir in the biological matrix or processed samples. 3. Inadequate internal standard correction.1. Ensure consistent and precise execution of the sample preparation protocol.[1] 2. Verify the stability of oseltamivir under all storage and handling conditions.[5] 3. Use a stable isotope-labeled internal standard and ensure it is added early in the workflow.[1]
Low Analyte Recovery 1. Suboptimal extraction conditions (e.g., pH, solvent). 2. Inefficient elution from the SPE cartridge. 3. Analyte degradation during extraction.1. Optimize the pH and composition of the extraction solvent.[2] 2. Test different elution solvents and volumes. 3. Perform extraction at a lower temperature and minimize processing time.
Significant Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of matrix components with the analyte. 2. Inefficient sample clean-up. 3. Inappropriate ionization source conditions.1. Optimize the chromatographic separation to resolve the analyte from interfering matrix components.[4] 2. Employ a more rigorous sample preparation method like SPE.[2] 3. Adjust ionization source parameters (e.g., temperature, gas flows) to minimize the impact of the matrix.
Internal Standard Signal Instability 1. Degradation of the internal standard in the matrix or during processing. 2. Inconsistent addition of the internal standard. 3. Matrix effects impacting the internal standard differently than the analyte.1. Assess the stability of the internal standard under the same conditions as the analyte.[1] 2. Use a calibrated pipette and ensure proper mixing after addition. 3. If using an analog IS, consider switching to a stable isotope-labeled IS.[1]

Experimental Protocols

Detailed Methodology for Oseltamivir Bioanalysis using SPE-LC-MS/MS

This protocol is a representative example for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma.

1. Sample Preparation (Solid-Phase Extraction) [2][3]

  • To a 200 µL aliquot of human plasma, add 25 µL of the internal standard working solution (containing oseltamivir-d5 and oseltamivir carboxylate-C13-d3).

  • Vortex for 30 seconds.

  • Add 200 µL of 2% v/v formic acid in water and vortex.

  • Condition an SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% v/v formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% v/v ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography [2]

  • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium Formate : Acetonitrile (30:70, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometry [2][6]

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Oseltamivir: m/z 313.2 → 242.2

    • Oseltamivir Carboxylate: m/z 285.2 → 267.2

    • Oseltamivir-d5 (IS): m/z 318.2 → 247.2

    • Oseltamivir Carboxylate-C13-d3 (IS): m/z 289.2 → 271.2

Data Presentation

Table 1: Comparison of Internal Standards for Oseltamivir Bioanalysis
Internal Standard TypeAnalyteMean Recovery (%)RSD (%)NotesReference
Stable Isotope Labeled Oseltamivir94.4< 5Excellent tracking of analyte, minimizes matrix effect variability.[2]
Oseltamivir Carboxylate92.7< 5[2]
Analog (Venlafaxine)Oseltamivir≥89< 10May not perfectly mimic the analyte's behavior in the matrix.[5]
Table 2: Performance Characteristics of a Validated LC-MS/MS Method[2]
ParameterOseltamivirOseltamivir Carboxylate
Linearity Range (ng/mL) 0.5 - 2002.0 - 800
Correlation Coefficient (r²) ≥ 0.9976≥ 0.9976
Lower Limit of Quantification (LLOQ) (ng/mL) 0.52.0
Intra-day Precision (%CV) ≤ 8.5≤ 7.9
Inter-day Precision (%CV) ≤ 9.2≤ 8.8
Intra-day Accuracy (%Bias) -4.8 to 5.6-3.9 to 4.5
Inter-day Accuracy (%Bias) -3.5 to 4.1-2.8 to 3.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction pretreat->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data troubleshooting_logic start Inaccurate Results check_is Check Internal Standard Performance start->check_is is_ok IS Signal Stable? check_is->is_ok check_matrix Evaluate Matrix Effects is_ok->check_matrix Yes improve_is Use SIL IS / Optimize IS Concentration is_ok->improve_is No matrix_ok Matrix Effects Compensated? check_matrix->matrix_ok check_recovery Assess Analyte Recovery matrix_ok->check_recovery Yes improve_cleanup Enhance Sample Clean-up (e.g., SPE) matrix_ok->improve_cleanup No recovery_ok Recovery Consistent & Adequate? check_recovery->recovery_ok check_stability Verify Analyte Stability recovery_ok->check_stability Yes optimize_extraction Optimize Extraction Procedure recovery_ok->optimize_extraction No control_conditions Control Sample Handling & Storage Conditions check_stability->control_conditions accurate_results Accurate Results check_stability->accurate_results If Stable improve_is->check_is improve_cleanup->check_matrix optimize_extraction->check_recovery control_conditions->check_stability

References

Technical Support Center: Oseltamivir Acid-¹³C,d₃ Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the internal standard Oseltamivir Acid-¹³C,d₃ during bioanalytical method development and sample analysis.

Troubleshooting Guide

Unstable internal standard (IS) response can compromise the accuracy and precision of analytical data. This guide provides a systematic approach to diagnosing and resolving stability issues with Oseltamivir Acid-¹³C,d₃.

Issue: Inconsistent or Drifting Oseltamivir Acid-¹³C,d₃ Response

If you observe a progressive decrease or increase in the IS signal throughout an analytical run, or high variability between quality control (QC) samples, it may indicate instability.

Troubleshooting_Workflow start Start: Inconsistent IS Response Observed check_system 1. Verify LC-MS/MS System Performance - Check for pressure fluctuations - Inspect for leaks - Run system suitability test (SST) start->check_system system_ok System OK? check_system->system_ok fix_system Action: Perform System Maintenance - Clean ion source - Calibrate mass spectrometer - Replace worn components system_ok->fix_system No check_reagents 2. Evaluate Reagent and Solution Stability - Prepare fresh IS stock and working solutions - Check for precipitation in mobile phase system_ok->check_reagents Yes fix_system->check_system reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Action: Prepare Fresh Reagents - Use high-purity solvents and additives - Sonicate to ensure dissolution reagents_ok->replace_reagents No check_sample_prep 3. Assess Sample Preparation Procedure - Review extraction steps for consistency - Evaluate potential for matrix effects - Check for IS addition errors reagents_ok->check_sample_prep Yes replace_reagents->check_reagents sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Action: Refine Sample Preparation - Automate pipetting steps if possible - Test alternative extraction methods (e.g., SPE, LLE) - Ensure thorough vortexing after IS addition sample_prep_ok->optimize_sample_prep No check_matrix_stability 4. Investigate Matrix Stability - Perform specific stability tests (see protocol below) - Assess freeze-thaw, bench-top, and long-term stability sample_prep_ok->check_matrix_stability Yes optimize_sample_prep->check_sample_prep

Caption: Troubleshooting workflow for inconsistent internal standard response.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for oseltamivir-related compounds in biological matrices?

The main stability issue relates to oseltamivir (the prodrug), which is an ethyl ester that can be rapidly hydrolyzed by esterases in whole blood and plasma to form its active metabolite, oseltamivir acid (oseltamivir carboxylate).[1][2][3] This ex vivo conversion can lead to an overestimation of the active metabolite and an underestimation of the prodrug.[1][2]

Oseltamivir Acid-¹³C,d₃, being the labeled form of the active metabolite, does not have an ester group susceptible to this rapid enzymatic hydrolysis. Its stability profile is expected to be similar to that of oseltamivir acid.

Q2: How can I prevent the degradation of oseltamivir (the prodrug) in my samples?

To prevent the ex vivo conversion of oseltamivir to oseltamivir acid, it is crucial to inhibit esterase activity immediately upon sample collection. This is typically achieved by adding an esterase inhibitor, such as dichlorvos, to the blood collection tubes.[1][2]

Degradation_Pathway cluster_0 Ex Vivo Conversion in Biological Matrix Oseltamivir Oseltamivir (Prodrug) (Ester form) Oseltamivir_Acid Oseltamivir Acid (Active Metabolite) Oseltamivir->Oseltamivir_Acid Plasma Esterases (Hydrolysis) Inhibitor Esterase Inhibitor (e.g., Dichlorvos) Inhibitor->Oseltamivir_Acid Inhibits Conversion

Caption: Enzymatic conversion of Oseltamivir to Oseltamivir Acid.

Q3: What are the typical stability results for Oseltamivir Acid (Oseltamivir Carboxylate) in human plasma?

While specific data for the ¹³C,d₃ labeled version is not extensively published, the stability of the unlabeled oseltamivir acid (carboxylate) is well-documented and serves as a reliable proxy. The analyte is generally stable under typical laboratory conditions.

Table 1: Stability of Oseltamivir and its Active Metabolite in Human Plasma

ConditionAnalyteStability DurationResultReference
Room TemperatureOseltamivir4 hoursStable[4][5]
Room TemperatureOseltamivir Carboxylate4 hoursStable[4]
Freeze-Thaw Cycles (-80°C to RT)Oseltamivir3 cyclesStable[4][5]
Freeze-Thaw Cycles (-80°C to RT)Oseltamivir Carboxylate3 cyclesStable[4]
Long-Term Storage (-80°C)Oseltamivir31 daysStable[5]
Long-Term Storage (-80°C)Oseltamivir Carboxylate31 daysStable[4]
Autosampler (15°C)Oseltamivir (in extract)24 hoursStable[5]
Autosampler (15°C)Oseltamivir Carboxylate (in extract)24 hoursStable[4]

Note: The stability of oseltamivir itself is highly dependent on the effective inhibition of esterase activity.

Q4: My internal standard (Oseltamivir Acid-¹³C,d₃) shows poor stability even though my analyte seems stable. What could be the cause?

This is an uncommon scenario, as a stable isotopically labeled internal standard (SIL-IS) is expected to have nearly identical physicochemical properties to the analyte.[6] If you encounter this issue, consider the following possibilities:

  • Purity of the Internal Standard: Verify the chemical purity and isotopic distribution of your Oseltamivir Acid-¹³C,d₃ standard. Impurities could be less stable.

  • Differential Matrix Effects: Although rare with a co-eluting SIL-IS, severe ion suppression or enhancement could disproportionately affect the IS signal. This might be mistaken for instability.[6]

  • Adsorption: The IS may be adsorbing to container surfaces (e.g., plastic tubes, well plates) or the LC flow path. Consider using silanized glassware or different plasticware.

  • Solution Stability: The IS may be unstable in the specific solvent used for the stock or working solutions, even if it's stable in the biological matrix.

Experimental Protocol: Assessing Internal Standard Stability

This protocol outlines the key experiments required to validate the stability of Oseltamivir Acid-¹³C,d₃ in a biological matrix, in accordance with regulatory guidelines.[7][8]

Objective: To determine the stability of Oseltamivir Acid-¹³C,d₃ under conditions mimicking sample handling and storage.

Materials:

  • Blank, validated biological matrix (e.g., human plasma with K₂EDTA and an esterase inhibitor).

  • Oseltamivir Acid-¹³C,d₃ stock and working solutions.

  • Validated LC-MS/MS method.

Procedure:

  • Preparation of QC Samples:

    • Spike the blank biological matrix with the internal standard at the working concentration.

    • Prepare at least two levels of QC samples for the analyte (low and high concentrations) to process alongside the stability samples.

  • Stability Experiments (in replicates of n=3-6):

    • Freeze-Thaw Stability:

      • Store IS-spiked matrix samples at the intended long-term storage temperature (e.g., -80°C) for 24 hours.

      • Thaw the samples unassisted at room temperature.

      • Repeat this freeze-thaw cycle for at least three cycles.

      • After the final thaw, process and analyze the samples.

    • Bench-Top (Short-Term) Stability:

      • Thaw IS-spiked matrix samples and keep them on the bench at room temperature for a period that equals or exceeds the expected sample handling time (e.g., 4-24 hours).

      • Process and analyze the samples.

    • Long-Term Stability:

      • Store IS-spiked matrix samples at the intended storage temperature (e.g., -80°C).

      • Analyze samples at time points that equal or exceed the duration of the study (e.g., 1, 3, and 6 months).

    • Post-Preparative (Autosampler) Stability:

      • Process IS-spiked matrix samples (extraction and reconstitution).

      • Store the final extracts in the autosampler at the set temperature (e.g., 15°C) for a period that equals or exceeds the expected analytical run time (e.g., 24 hours).

      • Inject and analyze the samples.

  • Data Analysis:

    • Calculate the mean peak area of the IS in the stability samples.

    • Compare this to the mean peak area of the IS from freshly prepared (time zero) samples.

    • The IS is considered stable if the mean response of the stability samples is within ±15% of the mean response of the comparison samples.

References

Technical Support Center: Troubleshooting Stable Isotope Labeled (SIL) Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using stable isotope-labeled internal standards (SIL-IS) in quantitative analysis.

Frequently Asked Questions (FAQs)

1. Why is my SIL-IS peak area highly variable across a sample batch?

High variability in the internal standard response can compromise the accuracy and precision of your results. The most common causes include:

  • Inconsistent Sample Preparation: Variability in extraction recovery between samples can lead to inconsistent SIL-IS peak areas. Review your sample preparation workflow for uniformity.

  • Differential Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the SIL-IS to varying degrees in different samples.[1] It has been demonstrated that matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more.

  • Pipetting or Dilution Errors: Inaccuracies in the addition of the SIL-IS to the samples will result in variable peak areas. Ensure pipettes are properly calibrated and that stock solutions are homogeneous.

2. I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Is this a problem?

Yes, a lack of co-elution can be a significant issue. This phenomenon, often referred to as the "isotope effect," is more common with deuterium-labeled standards due to slight differences in lipophilicity compared to the unlabeled analyte.

  • Problem: If the analyte and SIL-IS do not co-elute perfectly, they may be subjected to different matrix effects, leading to inaccurate quantification.[2]

  • Solution:

    • Optimize chromatographic conditions to minimize the separation.

    • Consider using a SIL-IS labeled with a heavier isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[3][4]

3. How can I determine if my SIL-IS is contaminated with the unlabeled analyte?

The presence of the unlabeled analyte as an impurity in the SIL-IS will lead to an overestimation of the analyte's concentration.

  • Verification:

    • Obtain a Certificate of Analysis (CoA) for the SIL-IS, which should specify its isotopic and chemical purity.

    • Analyze a high-concentration solution of the SIL-IS alone and monitor the mass transition of the unlabeled analyte. The signal should be absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[5]

4. What is isotopic cross-contribution and how can I avoid it?

Isotopic cross-contribution, or crosstalk, occurs when the signal from the naturally occurring isotopes of the analyte interferes with the signal of the SIL-IS.

  • Cause: This is more prevalent when the mass difference between the analyte and the SIL-IS is small.

  • Prevention:

    • Select a SIL-IS with a sufficient mass difference from the analyte, generally three or more mass units.[6]

    • If significant crosstalk is observed, it may be necessary to use a SIL-IS with a greater mass difference or perform a mathematical correction.

5. My deuterated internal standard seems to be unstable. What could be the cause?

Deuterium labels can sometimes be unstable and exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.

  • Vulnerable Positions: This is more likely to occur with deuterium atoms placed on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[6]

  • Troubleshooting:

    • Perform stability experiments by incubating the SIL-IS in the matrix for varying periods. One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.

    • If instability is confirmed, a SIL-IS with labels in more stable positions or labeled with ¹³C or ¹⁵N should be used.[6]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results
Potential Cause Troubleshooting Steps
Lack of Co-elution 1. Verify Retention Times: Overlay chromatograms of the analyte and SIL-IS. A significant shift indicates a potential issue. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution. 3. Consider Alternative IS: If co-elution cannot be achieved, switch to a ¹³C or ¹⁵N-labeled internal standard.
Differential Matrix Effects 1. Perform Matrix Effect Evaluation: Use the post-extraction addition method to quantify the matrix effect on both the analyte and the SIL-IS (see Experimental Protocols). 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Isotopic Impurity 1. Assess SIL-IS Purity: Analyze a concentrated solution of the SIL-IS to check for the presence of the unlabeled analyte. 2. Consult CoA: Review the Certificate of Analysis for isotopic enrichment data. High isotopic enrichment (e.g., ≥98%) is desirable.
Isotopic Instability 1. Evaluate Stability: Incubate the SIL-IS in the sample matrix at the intended storage and processing temperatures for various durations and analyze for the appearance of the unlabeled analyte. 2. Choose a Stable Label: Select a SIL-IS with labels on non-exchangeable positions.
Issue 2: Poor Sensitivity or No Signal for SIL-IS
Potential Cause Troubleshooting Steps
Improper Storage/Handling 1. Review Storage Conditions: Ensure the SIL-IS was stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles by preparing fresh working solutions from the stock.
Pipetting/Dilution Errors 1. Verify Calculations and Pipettes: Double-check all dilution calculations and confirm that pipettes are properly calibrated. 2. Prepare a Fresh Dilution Series: This can help identify errors in stock or working solution concentrations.
Suboptimal MS Conditions 1. Optimize Source Parameters: Infuse a solution of the SIL-IS directly into the mass spectrometer to optimize parameters like spray voltage, gas flows, and temperature. 2. Confirm MRM Transition: Ensure the correct precursor and product ions are being monitored.
Degradation in Matrix 1. Assess Matrix Stability: Perform experiments to evaluate the stability of the SIL-IS in the biological matrix under the conditions of the experiment.

Quantitative Data Summary

Parameter Observation/Recommendation Potential Impact on Accuracy Reference
Chromatographic Retention Time Difference (Analyte vs. SIL-IS) European Commission guidance suggests a tolerance of ± 2.5% for LC.A slight retention time difference can expose the analyte and SIL-IS to different matrix effects, leading to inaccuracies.[7]
Differential Matrix Effects Can differ by 26% or more between an analyte and its deuterated IS.Significant impact on accuracy and precision.
Extraction Recovery Difference A 35% difference in extraction recovery has been reported between an analyte and its deuterated IS.Can lead to biased results if not properly compensated for.
Isotopic Purity of SIL-IS The unlabeled analyte impurity should contribute <5% of the response at the Lower Limit of Quantification (LLOQ).Higher levels of impurity will cause a positive bias in the measured analyte concentration.[8]
Mass Difference (Analyte vs. SIL-IS) A difference of three or more mass units is generally recommended.A small mass difference can lead to isotopic cross-contribution, affecting accuracy.[6]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity and Cross-Contribution

Objective: To determine the isotopic purity of the SIL-IS and assess the potential for cross-contribution from the analyte.

Methodology:

  • Prepare Solutions:

    • A high-concentration solution of the SIL-IS in a suitable solvent.

    • A solution of the unlabeled analyte at the Upper Limit of Quantification (ULOQ).

  • LC-MS/MS Analysis:

    • Inject the high-concentration SIL-IS solution and monitor the MRM transition of the unlabeled analyte. The response should be negligible.

    • Inject the ULOQ analyte solution and monitor the MRM transition of the SIL-IS. The response should be negligible.

  • Data Analysis:

    • Isotopic Purity: In the analysis of the SIL-IS solution, calculate the percentage of the unlabeled analyte signal relative to the SIL-IS signal.

    • Cross-Contribution: In the analysis of the ULOQ analyte solution, calculate the percentage of the signal at the SIL-IS transition relative to the analyte signal.

Protocol 2: Evaluation of Matrix Effects (Post-Extraction Addition Method)

Objective: To quantitatively assess the degree of ion suppression or enhancement for both the analyte and the SIL-IS.[5][9]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and SIL-IS spiked into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and SIL-IS are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and SIL-IS are spiked into the blank biological matrix before extraction.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Data Analysis:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A)

    • The CV of the matrix factor across at least six different lots of matrix should be ≤15%.

Visualizations

Troubleshooting_Workflow Start Inaccurate or Inconsistent Quantitative Results Check_CoElution Check for Analyte and SIL-IS Co-elution Start->Check_CoElution Shift_Observed Significant Chromatographic Shift Observed? Check_CoElution->Shift_Observed Optimize_LC Optimize Chromatographic Conditions Shift_Observed->Optimize_LC Yes Evaluate_Matrix_Effects Evaluate Differential Matrix Effects Shift_Observed->Evaluate_Matrix_Effects No Optimize_LC->Check_CoElution Consider_New_IS Consider ¹³C or ¹⁵N Labeled IS Optimize_LC->Consider_New_IS Matrix_Effect_High Matrix Effect > 15% CV? Evaluate_Matrix_Effects->Matrix_Effect_High Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Matrix_Effect_High->Improve_Cleanup Yes Check_Purity Assess SIL-IS Purity and Stability Matrix_Effect_High->Check_Purity No Improve_Cleanup->Evaluate_Matrix_Effects Impurity_Issue Isotopic Impurity or Instability Found? Check_Purity->Impurity_Issue New_IS_Batch Source New Batch of SIL-IS Impurity_Issue->New_IS_Batch Yes Results_OK Results are Accurate and Consistent Impurity_Issue->Results_OK No New_IS_Batch->Check_Purity

Caption: Troubleshooting workflow for inaccurate or inconsistent quantitative results.

Matrix_Effect_Protocol cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Spiked Matrix cluster_Calculation Calculation A1 Spike Analyte + SIL-IS into Solvent A2 Analyze via LC-MS/MS A1->A2 Calc Calculate Matrix Factor (MF) A2->Calc Peak Area A B1 Extract Blank Matrix B2 Spike Analyte + SIL-IS into Extract B1->B2 B3 Analyze via LC-MS/MS B2->B3 B3->Calc Peak Area B

Caption: Experimental workflow for the post-extraction addition method.

References

Technical Support Center: Oseltamivir and Oseltamivir Acid-¹³C,d₃ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Oseltamivir and its stable isotope-labeled internal standard, Oseltamivir Acid-¹³C,d₃. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography (LC) methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for separating Oseltamivir and Oseltamivir Acid-¹³C,d₃?

A1: A common starting point for the analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate (Oseltamivir Acid), is reversed-phase chromatography. C18 columns are the most frequently used stationary phases.[1][2] A gradient elution using a mobile phase consisting of an aqueous component (like water with an additive) and an organic component (typically acetonitrile or methanol) is often employed.[3][4][5] Additives such as formic acid or ammonium formate are commonly used to improve peak shape and ionization efficiency in mass spectrometry.[1][3][4]

Q2: Is it necessary to chromatographically separate Oseltamivir Acid from its ¹³C,d₃-labeled internal standard?

A2: For most LC-MS/MS applications, the goal is for the analyte and its isotopically labeled internal standard to co-elute. Since the mass spectrometer can distinguish between the two based on their different mass-to-charge ratios (m/z), chromatographic separation is not typically required for accurate quantification.[6] However, a slight separation can sometimes occur due to the deuterium isotope effect. If complete separation is desired or if partial separation is causing issues with integration, the chromatographic method will need to be carefully optimized.

Q3: What is the "chromatographic isotope effect" and how does it affect the separation of Oseltamivir Acid and Oseltamivir Acid-¹³C,d₃?

A3: The chromatographic isotope effect is a phenomenon where isotopically labeled compounds exhibit slightly different retention times compared to their unlabeled counterparts. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than the non-deuterated versions.[7][8][9] This is because the carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, which can lead to subtle differences in the molecule's interaction with the stationary phase. The more deuterium atoms present, the more pronounced this effect can be.[7][8]

Q4: My peak shape for Oseltamivir or Oseltamivir Acid is poor (tailing or fronting). What are the common causes?

A4: Poor peak shape can arise from several factors:

  • Secondary Interactions: Unwanted interactions between the analytes and the silica backbone of the column can cause peak tailing. Using a mobile phase with an appropriate pH and additive (e.g., formic acid, ammonium formate) can help to minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the sample concentration.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase of the gradient, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Degradation: Contamination or a void at the head of the column can lead to split or broad peaks. Flushing the column or replacing it may be necessary.

Troubleshooting Guide: Optimizing LC Gradient for Separation

This guide provides a systematic approach to resolving common issues encountered when developing a separation method for Oseltamivir and Oseltamivir Acid-¹³C,d₃.

Issue 1: Co-elution of Oseltamivir and Oseltamivir Acid-¹³C,d₃

If your goal is to achieve separation between the analyte and its internal standard, co-elution indicates that the chromatographic conditions are not selective enough to resolve the subtle differences caused by the isotopic labeling.

Troubleshooting Steps:

  • Decrease the Gradient Slope: A steep gradient moves compounds through the column too quickly, preventing separation. By making the gradient shallower (i.e., decreasing the rate of change in the organic mobile phase percentage over time), you increase the opportunity for the analytes to interact differently with the stationary phase, which can enhance the chromatographic isotope effect and lead to separation.

  • Optimize the Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • Aqueous Phase Additive: Varying the concentration or type of additive (e.g., 0.1% formic acid vs. 10 mM ammonium formate) can influence the separation.

  • Lower the Column Temperature: Reducing the temperature can sometimes increase the magnitude of the isotope effect, leading to better resolution.

  • Select a Different Column: If the above steps do not provide sufficient resolution, trying a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., a phenyl-hexyl column) may provide the necessary selectivity.

Issue 2: Poor Resolution and Peak Shape

Poor resolution between Oseltamivir and Oseltamivir Acid, or generally poor peak shape, can compromise the accuracy of your analysis.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting poor resolution and peak shape issues.

TroubleshootingWorkflow start Start: Poor Resolution or Bad Peak Shape check_system 1. Verify System Suitability (Pressure, Baseline) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot System (Leaks, Pump, Detector) system_ok->fix_system No check_peak_shape 2. Assess Peak Shape (Tailing, Fronting, Splitting) system_ok->check_peak_shape Yes fix_system->check_system peak_shape_ok Good Peak Shape? check_peak_shape->peak_shape_ok tailing Tailing? peak_shape_ok->tailing No optimize_gradient 3. Optimize Gradient for Resolution peak_shape_ok->optimize_gradient Yes adjust_modifier Adjust Mobile Phase Modifier (e.g., Acid Conc.) tailing->adjust_modifier Yes fronting Fronting? tailing->fronting No adjust_modifier->check_peak_shape reduce_load Reduce Sample Load/ Injection Volume fronting->reduce_load Yes splitting Splitting? fronting->splitting No reduce_load->check_peak_shape splitting->check_peak_shape No check_column Check for Column Void/ Contamination splitting->check_column Yes check_column->check_peak_shape resolution_ok Resolution OK? optimize_gradient->resolution_ok shallow_gradient Make Gradient Shallower resolution_ok->shallow_gradient No end End: Method Optimized resolution_ok->end Yes change_temp Adjust Temperature shallow_gradient->change_temp change_solvent Change Organic Solvent (ACN <=> MeOH) change_temp->change_solvent change_solvent->optimize_gradient

Caption: Troubleshooting workflow for LC separation and peak shape optimization.

Experimental Protocols & Data

Below are tables summarizing typical LC parameters for Oseltamivir analysis, which can serve as a starting point for method development.

Table 1: Example LC Columns for Oseltamivir Analysis
Column NameChemistryParticle Size (µm)Dimensions (mm)Reference
Symmetry C18C1854.6 x 100[1][2]
TSKgel ODS-100VC1832.0 x 75[5]
Zorbax SB-C18C183.54.6 x 50[10]
Hydrosphere C18C18--[4]
Table 2: Example Mobile Phases and Gradient Conditions
Mobile Phase AMobile Phase BGradient ProfileFlow Rate (mL/min)Reference
10 mM Ammonium FormateAcetonitrileIsocratic: 30:70 (A:B)-[1][2]
20 mM Ammonium Formate, pH 3.75Methanol0 min (20% B) -> 7 min (100% B) -> 8 min (100% B) -> 9 min (20% B)0.2[5]
0.1% Formic AcidAcetonitrileNot specified-[4]
0.05% Formic AcidMethanolStepwise gradient1.0[3]
Detailed Method Example: Simultaneous Quantification of Oseltamivir and Oseltamivir Carboxylate

This protocol is adapted from a validated LC-MS/MS method.[1][2]

  • LC System: Shimadzu LC-VP HPLC or equivalent.

  • Column: Symmetry C18, 5 µm, 4.6 x 100 mm.

  • Column Temperature: 40°C.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in water.

    • B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Mobile Phase Composition: 30% A : 70% B.

  • Flow Rate: Not specified, but typically 0.5 - 1.0 mL/min for a 4.6 mm ID column.

  • Injection Volume: 10 µL.

  • Total Run Time: 2.0 minutes.

  • Internal Standards: Oseltamivir-d₅, Oseltamivir Carboxylate-¹³C,d₃.

  • Detection: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

Note: To attempt separation of Oseltamivir Carboxylate and its labeled standard using this method as a starting point, one would need to introduce a shallow gradient, for example, starting at 25% Acetonitrile and slowly increasing to 40% over several minutes.

References

dealing with poor peak shape in Oseltamivir LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oseltamivir LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in LC-MS/MS analysis?

Poor peak shape, including tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized as chemical interactions or physical/mechanical issues within the LC system. Chemical causes often relate to interactions between the analyte and the stationary phase, while physical issues can include problems with the column, tubing, or injector.[1][2]

Q2: What specific properties of Oseltamivir can lead to chromatographic issues?

Oseltamivir is a basic compound with a pKa of approximately 7.7.[3] This basicity, due to its primary amine group, can lead to undesirable interactions with residual silanol groups on the surface of silica-based columns. This is a primary cause of peak tailing for basic analytes.[4][5] Additionally, as a prodrug, Oseltamivir is an ethyl ester that can be susceptible to hydrolysis into its active metabolite, Oseltamivir Carboxylate, particularly under unsuitable pH conditions or during sample storage.[6][7]

Q3: How does the mobile phase pH affect the peak shape of Oseltamivir?

The mobile phase pH is critical for controlling the ionization state of Oseltamivir. As a general chromatographic rule, the mobile phase pH should be adjusted to at least two units away from the analyte's pKa to ensure a single ionization state and prevent peak splitting or broadening.[8] For Oseltamivir (pKa ≈ 7.7), operating at a low pH (e.g., pH 2.5-4) will ensure the primary amine is consistently protonated (positively charged), which is ideal for good chromatography on many modern reversed-phase columns.[9]

Troubleshooting Guides

Issue 1: Peak Tailing

You are observing asymmetrical peaks with a pronounced "tail" extending from the back of the peak.

G start Peak Tailing Observed for Oseltamivir cause1 Secondary Silanol Interactions (Oseltamivir is basic) start->cause1 cause2 Column Overload start->cause2 cause3 System Dead Volume start->cause3 cause4 Column Contamination or Degradation start->cause4 sol1a Lower Mobile Phase pH (e.g., with 0.1% Formic Acid) cause1->sol1a  Suppress Silanol Activity sol1b Add Buffer Salt (e.g., Ammonium Formate) cause1->sol1b  Mask Silanol Sites sol1c Use a Modern, End-capped C18 or a Phenyl-Hexyl Column cause1->sol1c  Minimize Available Silanols sol2 Reduce Injection Volume or Dilute Sample cause2->sol2 sol3 Check and Correct Fittings/ Tubing (Injector to Detector) cause3->sol3 sol4 Flush Column with Strong Solvent or Replace if Necessary cause4->sol4

Caption: Troubleshooting workflow for Oseltamivir peak tailing.

  • Possible Cause 1: Secondary Silanol Interactions.

    • Explanation: Oseltamivir's basic amine group can interact strongly with acidic silanol groups on the silica surface of the column, causing tailing.[4] This is a very common issue for basic compounds.

    • Solution:

      • Adjust Mobile Phase pH: Lower the pH of the mobile phase using an additive like 0.1% formic acid. This protonates the Oseltamivir and suppresses the ionization of the silanol groups, minimizing the interaction.[6][10]

      • Add a Competing Base/Buffer: Incorporate a buffer salt like ammonium formate into the mobile phase. The ammonium ions will compete with the protonated Oseltamivir for the active silanol sites, effectively masking them.[4][5]

      • Use a Different Column: Switch to a column with advanced end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that has fewer accessible silanol groups.

  • Possible Cause 2: Column Overload.

    • Explanation: Injecting too much analyte mass can saturate the stationary phase, leading to poor peak shape.

    • Solution: Reduce the injection volume or dilute the sample and reinject.

  • Possible Cause 3: System Dead Volume.

    • Explanation: Extra-column volume, often from improperly connected fittings or using tubing with too large an internal diameter between the injector, column, and detector, can cause peaks to tail.[9]

    • Solution: Check all connections, especially at the column inlet and outlet. Ensure ferrules are correctly seated and that tubing is cut cleanly and pushed fully into the port.

Issue 2: Peak Fronting

You are observing asymmetrical peaks where the front of the peak is sloped, and the back is steep.

  • Possible Cause 1: Sample Solvent Incompatibility.

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger (more organic in reversed-phase) than the mobile phase, the analyte band can spread down the column before the separation begins, causing fronting.[11][12]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep its proportion as low as possible and reduce the injection volume.[11]

  • Possible Cause 2: Column Overloading (Mass Overload).

    • Explanation: Injecting a sample that is too concentrated can lead to fronting.[11] This is distinct from volume overload.

    • Solution: Dilute the sample.[11] A quick dilution series (e.g., 1:10, 1:100) can help diagnose this issue.

  • Possible Cause 3: Column Collapse or Degradation.

    • Explanation: A physical collapse of the column's packed bed can create a void, leading to distorted peaks.[11] This can be caused by pressure shocks or using incompatible solvents.

    • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[11]

Issue 3: Split Peaks

You are observing a single analyte peak that is split into two or more smaller peaks.

G start Split Peak Observed q1 Does it affect all peaks? start->q1 yes Yes, all peaks are split q1->yes Yes no No, only Oseltamivir peak q1->no No cause_yes1 Clogged Inlet Frit or Column Void yes->cause_yes1 cause_yes2 Injector Issue (e.g., partially blocked needle) yes->cause_yes2 cause_no1 Sample Solvent Mismatch (Stronger than Mobile Phase) no->cause_no1 cause_no2 Mobile Phase pH is too close to Oseltamivir's pKa (~7.7) no->cause_no2 cause_no3 Co-elution with an Interfering Compound no->cause_no3 sol_yes1 Back-flush column or replace cause_yes1->sol_yes1 sol_yes2 Perform injector maintenance cause_yes2->sol_yes2 sol_no1 Re-dissolve sample in mobile phase cause_no1->sol_no1 sol_no2 Adjust mobile phase pH to < 5.7 cause_no2->sol_no2 sol_no3 Inject blank matrix; adjust gradient cause_no3->sol_no3

Caption: Decision tree for troubleshooting split peaks.

  • Possible Cause 1: Clogged Column Inlet Frit.

    • Explanation: Particulates from the sample or mobile phase can block the inlet frit, causing the sample flow to be distributed unevenly onto the column, resulting in a split peak.[13][14] This typically affects all peaks in the chromatogram.

    • Solution: Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, replace the frit or the column. Using a guard column or in-line filter can prevent this problem.[8]

  • Possible Cause 2: Sample Solvent Effect.

    • Explanation: Similar to peak fronting, injecting a sample in a much stronger solvent than the mobile phase can cause peak splitting, especially for early-eluting peaks.[13][15]

    • Solution: Prepare the sample in the initial mobile phase or a weaker solvent.

  • Possible Cause 3: Mobile Phase pH Close to Analyte pKa.

    • Explanation: If the mobile phase pH is near the pKa of Oseltamivir (~7.7), the analyte can exist in both its ionized and non-ionized forms. These two forms can have slightly different retention times, leading to a split or very broad peak.[8]

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa (i.e., pH < 5.7) to ensure Oseltamivir is fully and consistently protonated.

Experimental Protocols & Data

Reference LC-MS/MS Method for Oseltamivir

This protocol provides a baseline for a robust analysis. Deviations from these general conditions can be a source of peak shape issues.

ParameterRecommended Condition
LC Column C18, < 3 µm particle size (e.g., 100 mm x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5-95% B over several minutes (method dependent)
Flow Rate 0.2 - 0.5 mL/min
Column Temp. 30 - 40 °C
Injection Vol. 1 - 10 µL
Sample Diluent Initial mobile phase conditions (e.g., 95% A, 5% B)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Oseltamivir: m/z 313.1 → 166.2 (example)[16]
Mobile Phase Additive Comparison

The choice of mobile phase additive is crucial for controlling peak shape, especially for basic compounds like Oseltamivir.

Additive (in Water/ACN)Typical ConcentrationEffect on Oseltamivir Peak ShapeLC-MS Compatibility
Formic Acid 0.1%Good; suppresses silanol interactions by lowering pH.[6]Excellent (Volatile)
Ammonium Formate 5-10 mM (with acid)Excellent; provides buffering and masks silanols.[16][17]Excellent (Volatile)
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent peak shape, but can cause significant ion suppression in the MS source.Poor (Ion Suppression)
No Additive N/AOften results in significant peak tailing.Good, but poor chromatography
Sample Preparation Protocol (Plasma)

A clean sample is essential for maintaining column health and good chromatography. Solid Phase Extraction (SPE) is a common and effective method.[6][17]

  • Pre-treatment: To 200 µL of plasma, add an internal standard.[17]

  • Acidification: Add 500 µL of 1% formic acid in water and vortex.[17] This helps in protein precipitation and ensures Oseltamivir is charged for SPE retention.

  • SPE Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or DVB) with 1 mL of methanol followed by 1 mL of water.[6][17]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1% formic acid in water to remove interferences.[17]

  • Elution: Elute Oseltamivir with an appropriate solvent, such as a mixture of acetonitrile and water.[17]

  • Analysis: Inject the eluate directly or after evaporation and reconstitution in the initial mobile phase.

References

impact of mobile phase additives on Oseltamivir acid-13C,d3 ionization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oseltamivir Acid-13C,d3 Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for analyzing this compound?

A1: Positive electrospray ionization (ESI+) is the most common and effective mode for analyzing Oseltamivir acid and its isotopically labeled internal standards.[1] This is because the molecule contains primary and secondary amino groups that are readily protonated to form [M+H]⁺ ions.[1]

Q2: Which mobile phase additives are recommended for enhancing the ionization of this compound?

A2: Acidic additives, particularly formic acid, are widely recommended to improve the signal response in positive ionization mode.[2][3][4] Ammonium salts like ammonium formate and ammonium acetate are also frequently used, often in combination with an acid or to adjust the mobile phase pH, which can improve chromatographic peak shape and ionization efficiency.[1][2][5][6][7]

Q3: How does formic acid improve the signal for this compound?

A3: Formic acid lowers the pH of the mobile phase. This acidic environment promotes the protonation of the amino groups on the Oseltamivir acid molecule, leading to a higher abundance of the desired [M+H]⁺ ions in the ESI source and thus a stronger signal.[2][8] Increasing the formic acid concentration from 0.1% to 0.2% has been shown to significantly increase the analyte response.[2]

Q4: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?

A4: While TFA is a strong ion-pairing agent that can improve chromatographic peak shape for many compounds, it is known to cause significant signal suppression in electrospray ionization mass spectrometry.[9][10][11] For sensitive LC-MS/MS analyses of Oseltamivir acid, it is generally recommended to use more MS-friendly additives like formic acid or acetic acid.[10][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Suboptimal protonation of the analyte in the ESI source.Add or increase the concentration of an acidic additive like formic acid (e.g., 0.1% - 0.2%) to the aqueous portion of your mobile phase to lower the pH and enhance the formation of [M+H]⁺ ions.[2]
High concentration of non-volatile buffers or signal-suppressing agents.Ensure all mobile phase components are volatile and MS-friendly. Avoid additives like TFA if possible.[9]
Poor Chromatographic Peak Shape (Tailing or Broadening) Secondary interactions between the analyte and free silanols on the stationary phase.The addition of an ammonium salt, such as ammonium formate or ammonium acetate (e.g., 5-10 mM), can help to deactivate free silanols and improve peak shape. Adjusting the pH with these additives can also optimize peak symmetry.[5]
Inappropriate mobile phase composition.Optimize the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Different column chemistries may perform better with specific solvent/additive combinations.[5]
Multiple Adduct Ion Formation (e.g., [M+Na]⁺, [M+K]⁺) Presence of sodium or potassium salts in the sample, vials, or mobile phase.The use of ammonium salts (e.g., ammonium formate or ammonium acetate) in the mobile phase can help to reduce the formation of unwanted sodium and potassium adducts by competitively forming [M+NH₄]⁺ adducts or promoting the desired [M+H]⁺ ion.[9][12]
Inconsistent Retention Times Unstable mobile phase pH or composition.Ensure the mobile phase is well-mixed and degassed. Using a buffered mobile phase (e.g., with ammonium formate or acetate) can help maintain a stable pH and lead to more reproducible retention times.

Quantitative Data Summary

The following table summarizes various mobile phase compositions used in the successful LC-MS/MS analysis of Oseltamivir and its active metabolite, Oseltamivir carboxylate (acid).

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Ratio (A:B, v/v)Additive Effect / NotesReference
10 mM Ammonium FormateAcetonitrile30:70Achieved good chromatographic separation and peak shape on a Symmetry C18 column.[1]
0.2% HCOOH, 5 mM HCOONH₄, 1% MeCN in H₂OAcetonitrile (MeCN)10:90Increasing HCOOH from 0.1% to 0.2% significantly increased the analyte response.[2]
0.1% Formic AcidMethanol40:60Used for a rapid (2.5 min) and sensitive analysis for a pharmacokinetic study.[4]
0.05% Formic AcidMethanolN/A (Gradient)A reversed-phase C18 method validated for simultaneous quantification.[6][7]
7 mM Ammonium Formate, pH 3.5Methanol50:50An isocratic method used on a cation-exchange column.[6][7]
0.1% Formic AcidMethanolN/A (Gradient)Optimum conditions obtained for analysis from Dried Blood Spot samples.[13]

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of Oseltamivir Acid in Human Plasma

This protocol is a generalized example based on common methodologies.[1][2][4]

  • Sample Preparation (Solid Phase Extraction - SPE)

    • To 300 µL of human plasma, add the internal standard (this compound).

    • Pre-condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and internal standard with methanol.

    • The eluate can be injected directly or evaporated and reconstituted in the mobile phase.

  • Liquid Chromatography (LC) Conditions

    • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 50x4.6mm, 3.5µm).[4]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: Methanol.

    • Elution: Isocratic elution with a mixture of 40:60 (A:B, v/v).[4]

    • Flow Rate: 0.7 mL/min.[4]

    • Column Temperature: 40°C.[2]

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry (MS) Conditions

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions:

      • Oseltamivir Acid: Monitor the transition for the non-labeled compound (e.g., m/z 285.1 → product ion).

      • This compound (IS): Monitor the transition for the labeled standard (e.g., m/z 289.2 → product ion).[1]

    • Optimization: Optimize source parameters such as nebulizer gas, heater gas flow, ion spray voltage, and source temperature to achieve a consistent and maximal response for the analyte and internal standard.[1]

Visualizations

Experimental and Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking (with this compound IS) p2 Solid Phase Extraction (SPE) p1->p2 Load Sample a1 LC Separation (C18 Column) p2->a1 Inject Extract a2 Positive ESI (+ve Ionization) a1->a2 a3 Tandem MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Concentration Calculation (Analyte/IS Ratio) d1->d2 caption Figure 1. General experimental workflow for the quantification of Oseltamivir acid.

Caption: Figure 1. General experimental workflow for Oseltamivir acid quantification.

Impact of Mobile Phase Additives on Ionization

analyte This compound in Solution acid_add Acidic Additive (e.g., Formic Acid) salt_add Ammonium Salt Additive (e.g., Ammonium Formate) ph_effect Lowers Mobile Phase pH acid_add->ph_effect Action peak_effect Improves Peak Shape (Reduces Tailing) salt_add->peak_effect Effect adduct_effect Reduces Na⁺/K⁺ Adducts salt_add->adduct_effect Effect proton_effect Promotes Protonation of Amino Groups ph_effect->proton_effect signal_effect Enhances [M+H]⁺ Signal in Positive ESI proton_effect->signal_effect Result caption Figure 2. Logical relationship of mobile phase additives and their impact.

Caption: Figure 2. Logical relationship of mobile phase additives and their impact.

References

preventing in-source fragmentation of Oseltamivir acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Oseltamivir acid-13C,d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation and ensure accurate quantification during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation is the unintended breakdown of an analyte (in this case, this compound) within the ion source of a mass spectrometer before mass analysis. This can lead to an underestimation of the precursor ion signal and an overestimation of fragment ions, compromising the accuracy and precision of quantitative analyses. For isotopically labeled internal standards like this compound, this can lead to inaccurate quantification of the target analyte.

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The primary causes are excessive energy transfer to the ions in the electrospray ionization (ESI) source. Key contributing factors include high source temperatures, high spray voltages, and aggressive declustering potentials.[1] The chemical structure of Oseltamivir acid itself can also make it susceptible to certain fragmentation pathways.

Q3: How can I detect if in-source fragmentation of this compound is occurring in my experiment?

A3: You can detect in-source fragmentation by observing the mass spectrum of a direct infusion of this compound. If you see significant peaks corresponding to known fragment ions of Oseltamivir acid in the full scan spectrum (MS1), in-source fragmentation is likely occurring. These fragment ions should ideally only be present in the MS/MS (product ion) spectrum.

Q4: Can the choice of ionization mode affect in-source fragmentation?

A4: Yes. While positive electrospray ionization (ESI+) is commonly used for the analysis of Oseltamivir and its metabolites, the optimization of source parameters within this mode is crucial.[2][3] In some cases, for other molecules, negative mode might be "softer" and produce less fragmentation, but for Oseltamivir, positive mode is generally preferred for better sensitivity.[2]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and mitigate in-source fragmentation of this compound.

Issue 1: High Abundance of Fragment Ions in MS1 Scan

Symptoms:

  • The peak intensity of the this compound precursor ion is lower than expected.

  • Significant peaks corresponding to fragment ions are observed in the full scan (MS1) mass spectrum.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: In-source fragmentation is often caused by excessive energy in the ion source.[1] Systematically reduce the following parameters:

    • Source Temperature: A higher source temperature can lead to thermal degradation.[1]

    • Spray Voltage: Higher spray voltages can increase the internal energy of the ions.[1]

    • Declustering Potential (or Fragmentor Voltage): This is a critical parameter that influences the energy of ions as they enter the mass spectrometer.

  • Mobile Phase Composition: The composition of the mobile phase can affect ionization efficiency and the internal energy of the ions.

    • Ensure the mobile phase is well-mixed and the pH is appropriate for Oseltamivir acid analysis (acidic conditions using formic acid are common).[4][5]

    • Consider the organic solvent percentage; a very high percentage might sometimes contribute to a less stable spray.

  • Check for Contaminants: Contaminants in the sample or mobile phase can affect spray stability and lead to inconsistent ionization, potentially increasing fragmentation.

Issue 2: Poor Reproducibility of Internal Standard Signal

Symptoms:

  • The peak area or height of the this compound internal standard is highly variable across injections.

  • Inconsistent ratios of precursor to fragment ions for the internal standard.

Troubleshooting Steps:

  • LC System Stability:

    • Check for Leaks: Leaks in the LC system can cause pressure fluctuations and inconsistent mobile phase delivery, leading to unstable spray and variable fragmentation.[6]

    • Column Health: A contaminated or old column can lead to poor peak shapes and retention time shifts, which can affect the consistency of ionization.[7]

  • Autosampler and Injection:

    • Ensure the injection volume is consistent.

    • Check for carryover between samples by injecting a blank after a high-concentration sample.[8]

  • Mass Spectrometer Calibration and Tuning:

    • Ensure the mass spectrometer is properly calibrated.[8]

    • Perform a system suitability test before running the sample batch to ensure consistent performance.

Data Presentation

The following table summarizes typical starting parameters for LC-MS/MS analysis of Oseltamivir acid and provides a range for optimization to minimize in-source fragmentation.

ParameterTypical Starting ValueRange for OptimizationRationale for Optimization
LC Parameters
ColumnC18 (e.g., 50 x 2.1 mm, 1.8 µm)N/AProper chromatography is essential for stable ionization.
Mobile Phase A0.1% Formic Acid in Water0.05% - 0.2% Formic AcidAcidic modifier improves ionization in positive mode.[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile0.05% - 0.2% Formic Acid
Flow Rate0.3 mL/min0.2 - 0.5 mL/minAffects droplet formation and desolvation.
Gradient5% B to 95% B over 3 minAdjust based on chromatographyEnsure good separation from matrix components.
MS Parameters
Ionization ModePositive ESIN/AOseltamivir acid ionizes well in positive mode.[2]
Capillary Voltage3.5 kV2.5 - 4.5 kVLower voltage can reduce in-source fragmentation.[1]
Source Temperature120 °C100 - 150 °CLower temperature can reduce thermal degradation.[1]
Desolvation Gas Flow800 L/hr600 - 1000 L/hrOptimize for efficient desolvation without excessive ion energy.
Declustering Potential40 V20 - 60 VA key parameter to control fragmentation in the source.
Collision Energy (for MS/MS)15 eV10 - 25 eVOptimize for desired product ion intensity.

Experimental Protocols

Protocol 1: Direct Infusion for In-Source Fragmentation Diagnosis
  • Prepare a standard solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up a direct infusion into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.

  • Acquire data in full scan mode (MS1) over a mass range that includes the precursor ion (m/z ~288.2 for [M+H]+) and potential fragment ions.

  • Observe the spectrum for the presence and relative intensity of fragment ions.

  • Systematically adjust the source temperature, spray voltage, and declustering potential to minimize the intensity of the fragment ions relative to the precursor ion.

Protocol 2: LC-MS/MS Method Optimization
  • Prepare a working solution containing Oseltamivir acid and this compound in the mobile phase.

  • Establish a stable chromatographic method using the parameters in the table above as a starting point.

  • Inject the working solution and acquire data in full scan mode to monitor the internal standard.

  • Iteratively adjust the MS source parameters (starting with the declustering potential) to minimize in-source fragmentation while maintaining adequate signal intensity.

  • Once source parameters are optimized, switch to Multiple Reaction Monitoring (MRM) mode and optimize the collision energy for the desired fragmentation pattern for quantification.

Visualizations

In_Source_Fragmentation_Troubleshooting start High In-Source Fragmentation Observed reduce_energy Reduce Energy in Ion Source start->reduce_energy optimize_lc Optimize LC Conditions start->optimize_lc check_system Check System Integrity start->check_system temp Lower Source Temperature reduce_energy->temp voltage Lower Spray Voltage reduce_energy->voltage dp Lower Declustering Potential reduce_energy->dp mobile_phase Adjust Mobile Phase Composition optimize_lc->mobile_phase gradient Optimize Gradient optimize_lc->gradient leaks Check for Leaks check_system->leaks calibration Verify MS Calibration check_system->calibration end_node Fragmentation Minimized temp->end_node voltage->end_node dp->end_node mobile_phase->end_node gradient->end_node leaks->end_node calibration->end_node

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

Experimental_Workflow prep Prepare Oseltamivir acid-13C,d3 Standard infusion Direct Infusion (Protocol 1) prep->infusion lcms LC-MS/MS Analysis (Protocol 2) prep->lcms full_scan Acquire in Full Scan (MS1) Mode infusion->full_scan lcms->full_scan check_frag Check for In-Source Fragments full_scan->check_frag optimize_source Optimize Source Parameters check_frag->optimize_source Fragments Present mrm_mode Switch to MRM Mode check_frag->mrm_mode Fragments Minimized optimize_source->full_scan optimize_ce Optimize Collision Energy (CE) mrm_mode->optimize_ce quantify Proceed with Quantification optimize_ce->quantify

Caption: Experimental workflow for method development and optimization.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Oseltamivir Utilizing Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Oseltamivir, a key antiviral medication. The focus is on methods employing labeled internal standards, which are crucial for achieving high accuracy and precision in complex biological matrices. The data and protocols presented herein are compiled from peer-reviewed studies to assist researchers in selecting and implementing the most suitable analytical strategies for their specific needs.

Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of various validated analytical methods for Oseltamivir and its active metabolite, Oseltamivir Carboxylate, using labeled internal standards. These methods primarily utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

ParameterMethod 1: LC-MS/MS in Human PlasmaMethod 2: UHPLC-MS/MS in Dried Blood Spots (DBS)Method 3: HPLC-MS/MS in Human Plasma
Analyte(s) Oseltamivir & Oseltamivir CarboxylateOseltamivir & Oseltamivir CarboxylateOseltamivir
Internal Standard(s) Deuterated analogs (oseltamivir-d5 and oseltamivir carboxylate-C13-d3)[1][2]Deuterated analogsVenlafaxine (unlabeled)[3][4]
Linearity Range (Oseltamivir) 0.5–200 ng/mL[1][2]5–1,500 ng/mL[5]0.3–200 ng/mL[3][4]
Linearity Range (Oseltamivir Carboxylate) 2.0–800 ng/mL[1][2]20–1,500 ng/mL[5]Not Applicable
Correlation Coefficient (r²) > 0.999[6]Not explicitly stated, but linearity was confirmed[5]0.9937[3][4]
Accuracy (% Recovery) 94.4% (Oseltamivir), 92.7% (Oseltamivir Carboxylate)[1][2]Within ±15% of nominal concentrations[5]97–105%[3][4]
Precision (% RSD) Low relative standard deviation for intra-day and inter-day precision[6]≤15% RSD[5]<10%[3][4]
Lower Limit of Quantification (LLOQ) (Oseltamivir) 0.5 ng/mL[2]5 ng/mL[5]0.30 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) (Oseltamivir Carboxylate) 2.0 ng/mL[2]20 ng/mL[5]Not Applicable
Sample Preparation Solid Phase Extraction (SPE)[1][2]Dried Blood Spot (DBS) extractionLiquid-Liquid Extraction (LLE)[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. Below are the protocols for the key experiments cited in this guide.

Method 1: LC-MS/MS for Oseltamivir and Oseltamivir Carboxylate in Human Plasma

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of human plasma, add 50 µL of the mixed internal standard solution (oseltamivir-d5 and oseltamivir carboxylate-C13-d3).[2]

    • Vortex the sample for 15 seconds.[2]

    • Add 500 µL of 1.0% formic acid in water and vortex.[2]

    • Load the pre-treated sample onto a pre-conditioned Solid Phase Extraction (SPE) cartridge.[2]

    • Wash the cartridge with water and methanol.

    • Elute the analytes with an appropriate solvent mixture.[2]

    • The eluate is directly injected into the LC-MS/MS system without drying and reconstitution steps.[1][2]

  • Liquid Chromatography:

    • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm).[1][2]

    • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v).[1][2]

    • Flow Rate: 1.2 mL/min.[6]

    • Run Time: 2.0 min.[1][2]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[1][2]

    • Ionization Mode: Positive electrospray ionization (ESI+).[1][2]

    • Detection: Multiple Reaction Monitoring (MRM).[1][2]

    • MRM Transitions:

      • Oseltamivir: m/z 313.1 → 166.2[2][7]

      • Oseltamivir-d5 (IS): m/z 318.1 → 171.2[2]

      • Oseltamivir Carboxylate: m/z 285.1 → 138.1[2][7]

      • Oseltamivir Carboxylate-C13-d3 (IS): m/z 289.2 → 138.3[2]

Method 2: UHPLC-MS/MS for Oseltamivir and Oseltamivir Carboxylate in Dried Blood Spots

  • Sample Preparation (Dried Blood Spot Extraction):

    • Spot 30 µL of whole blood (spiked with analytes and internal standards) onto a DBS card and allow it to dry.[5]

    • Punch out a 3 mm disc from the dried blood spot.

    • Place the disc in a well of a 96-well plate.

    • Add an extraction solvent (e.g., methanol with 0.1% formic acid) and the internal standards.

    • Agitate the plate to facilitate extraction.

    • Centrifuge the plate and transfer the supernatant for analysis.

  • Ultra-High-Performance Liquid Chromatography:

    • Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm).[8]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.[8]

    • Flow Rate: 0.2 mL/min.[8]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[5]

    • Ionization Mode: Positive electrospray ionization (ESI+).[8]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

cluster_0 SPE Workflow for Plasma Samples plasma 200 µL Human Plasma add_is Add Labeled Internal Standards plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 1% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 spe Solid Phase Extraction vortex2->spe inject Inject into LC-MS/MS spe->inject

Caption: Solid Phase Extraction (SPE) workflow for plasma sample preparation.

cluster_1 DBS Workflow for Whole Blood Samples blood 30 µL Whole Blood spot Spot onto DBS Card & Dry blood->spot punch Punch 3mm Disc spot->punch extract Extract with Solvent & IS punch->extract centrifuge Centrifuge extract->centrifuge analyze Analyze Supernatant by UHPLC-MS/MS centrifuge->analyze

Caption: Dried Blood Spot (DBS) sample preparation and analysis workflow.

cluster_2 General LC-MS/MS Analysis Logic cluster_3 LC Separation cluster_4 MS/MS Detection injection Sample Injection column Chromatographic Column injection->column separation Analyte Separation column->separation ionization Ionization (ESI+) separation->ionization precursor Precursor Ion Selection (Q1) ionization->precursor fragmentation Fragmentation (Q2) precursor->fragmentation product Product Ion Detection (Q3) fragmentation->product data_analysis Data Acquisition & Quantification product->data_analysis

Caption: Logical flow of LC-MS/MS analysis for Oseltamivir quantification.

References

A Comparative Guide to Internal Standards in Oseltamivir Bioanalysis: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiviral drug Oseltamivir and its active metabolite, Oseltamivir Carboxylate, the choice of an appropriate internal standard (IS) is paramount for developing a robust and reliable assay. This guide provides an objective comparison of bioanalytical methods for Oseltamivir, with a focus on the cross-validation of an assay utilizing a stable isotope-labeled (SIL) internal standard, Oseltamivir acid-¹³C,d₃, against an alternative method employing a structural analog internal standard.

The use of a SIL internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[1] These standards, such as Oseltamivir-d₅ for the parent drug and Oseltamivir acid-¹³C,d₃ for the metabolite, share near-identical physicochemical properties with the analyte. This ensures they co-elute chromatographically and experience similar ionization effects, providing superior compensation for variability during sample extraction and analysis.[2] However, the cost and commercial availability of SIL standards can be a consideration.

This guide details and compares two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma: one using SIL internal standards and another using a structural analog, Venlafaxine.

Experimental Protocols

A validated bioanalytical method is crucial for the accurate assessment of pharmacokinetic parameters in clinical and preclinical studies. Below are the detailed methodologies for two distinct LC-MS/MS assays.

Method 1: Stable Isotope-Labeled (SIL) Internal Standard LC-MS/MS Assay

This method employs Oseltamivir-d₅ as the internal standard for Oseltamivir and Oseltamivir carboxylate-¹³C,d₃ for its active metabolite, Oseltamivir Carboxylate.[2]

Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add the internal standard working solutions (Oseltamivir-d₅ and Oseltamivir carboxylate-¹³C,d₃).

  • Vortex the mixture for 30 seconds.

  • Load the entire mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes and internal standards with 1 mL of methanol.

  • The eluate is directly injected into the LC-MS/MS system without drying and reconstitution.[2]

Chromatographic Conditions

  • HPLC System: A system capable of delivering reproducible gradients and pressures.

  • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: 10 mM Ammonium formate and Acetonitrile (30:70, v/v).[2]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.[2]

  • Run Time: 2.0 minutes.[2]

Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • MRM Transitions:

    • Oseltamivir: m/z 313.1 → 166.2

    • Oseltamivir-d₅ (IS): m/z 318.1 → 171.2

    • Oseltamivir Carboxylate: m/z 285.1 → 138.1

    • Oseltamivir acid-¹³C,d₃ (IS): m/z 289.2 → 138.3[2]

Method 2: Structural Analog Internal Standard LC-MS/MS Assay

This method utilizes Venlafaxine, a structurally unrelated compound, as the internal standard for the quantification of Oseltamivir.[3]

Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 300 µL of human plasma, add 15 µL of the Venlafaxine internal standard solution.

  • Add 750 µL of ethyl acetate.

  • Vortex the mixture for 8 minutes.

  • Centrifuge at 12,000 g for 6 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer to a clean vial for analysis.[4]

Chromatographic Conditions

  • HPLC System: A suitable HPLC system.

  • Column: Kinetex C18 (100 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase: Acetonitrile and a mixture of 0.2% formic acid, 5 mM ammonium formate, and 1% acetonitrile in water (90:10, v/v).[3]

  • Flow Rate: 0.60 mL/min.[3]

  • Injection Volume: 2 µL.[3]

  • Run Time: 3.2 minutes.[3]

Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • MRM Transitions:

    • Oseltamivir: m/z 313.3 → 166.1

    • Venlafaxine (IS): m/z 278.1 → 58.1[4]

Data Presentation: Performance Comparison

The following tables summarize the key validation parameters for the two LC-MS/MS methods, providing a clear comparison of their performance characteristics.

Table 1: Comparison of Experimental Conditions

ParameterMethod 1: SIL Internal StandardMethod 2: Structural Analog IS
Internal Standard(s) Oseltamivir-d₅ & Oseltamivir acid-¹³C,d₃Venlafaxine
Sample Volume 200 µL Plasma300 µL Plasma
Extraction Method Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Chromatography Column Symmetry C18 (100x4.6mm, 5µm)Kinetex C18 (100x2.1mm, 2.6µm)
Run Time 2.0 min3.2 min
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)

Table 2: Comparison of Quantitative Validation Data

Validation ParameterMethod 1: SIL Internal StandardMethod 2: Structural Analog IS
Analyte(s) Oseltamivir & Oseltamivir CarboxylateOseltamivir
Linearity Range (ng/mL) OST: 0.5–200 / OSTC: 2.0–800[2]OST: 0.3–200[3]
Correlation Coefficient (r²) ≥ 0.9976[2]0.9937[3]
LLOQ (ng/mL) OST: 0.5 / OSTC: 2.0[2]OST: 0.30[3]
Intra-batch Accuracy (%) OST: 100.2–103.8 / OSTC: 94.5–102.5[2]100% (at LLOQ)[3]
Inter-batch Accuracy (%) OST: 101.4-102.3 / OSTC: 98.9-100.8[2]97-105%[3]
Intra-batch Precision (%CV) OST: 2.42–5.17 / OSTC: 1.87–4.57[2]9% (at LLOQ)[3]
Inter-batch Precision (%CV) OST: 3.21-4.88 / OSTC: 2.98-4.12[2]< 10%[3]
Mean Extraction Recovery (%) OST: 94.4 / OSTC: 92.7[2]≥ 89%[3]

Alternative Method: HPLC-UV for Pharmaceutical Formulations

For the quality control of pharmaceutical dosage forms such as capsules, a simpler HPLC method with UV detection can be employed. This method is not suitable for bioanalysis in complex matrices like plasma due to lower sensitivity and potential for interference.

Method 3: HPLC-UV with Structural Analog IS

  • Internal Standard: Sotalol hydrochloride.[5]

  • Application: Quality control of Tamiflu® capsules.[5]

  • Chromatography: Zorbax CN column (150 mm x 4.6mm; 5 µm) with a mobile phase of methanol and 0.04 M formic acid pH 3.0 (50:50, v/v).[5]

  • Detection: UV at 226 nm.[5]

  • Retention Times: Oseltamivir at 3.40 min and Sotalol HCl at 2.25 min.[5]

Visualizing the Workflow and Logic

Diagrams created using Graphviz illustrate the experimental processes and the fundamental difference between the internal standard strategies.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Extraction (SPE or LLE) Spike_IS->Extraction Eluate Final Extract Extraction->Eluate LC LC Separation Eluate->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Curve Calibration Curve (Concentration vs. Ratio) Ratio->Curve Quant Quantify Unknown Concentration Curve->Quant

Caption: General workflow for LC-MS/MS bioanalytical assays.

Internal_Standard_Comparison cluster_SIL Stable Isotope-Labeled (SIL) IS cluster_Analog Structural Analog IS Analyte1 Oseltamivir IS1 Oseltamivir-d5 Analyte1->IS1  Identical Chemistry  Co-elutes Result1 Excellent Compensation for Matrix Effects IS1->Result1 Analyte2 Oseltamivir IS2 Venlafaxine Analyte2->IS2  Different Chemistry  Separate Elution Result2 Variable Compensation for Matrix Effects IS2->Result2

Caption: Logic of SIL vs. Structural Analog Internal Standards.

Conclusion

The data presented demonstrates that a robust and sensitive LC-MS/MS method for Oseltamivir and its active metabolite can be successfully validated using either stable isotope-labeled or structural analog internal standards.

  • The SIL internal standard method offers superior performance in terms of precision and is theoretically better at compensating for matrix effects and extraction variability due to the identical chemical nature of the analyte and the standard.[2] The co-elution of the analyte and its SIL IS ensures that any ion suppression or enhancement experienced is mirrored, leading to highly accurate and precise quantification.

For regulated bioequivalence or pivotal pharmacokinetic studies, the use of a stable isotope-labeled internal standard like Oseltamivir acid-¹³C,d₃ is the preferred approach, ensuring the highest data quality and regulatory acceptance. The structural analog method, when thoroughly validated, can serve as a reliable alternative for other research applications.

References

A Head-to-Head Comparison: Oseltamivir Acid-¹³C,d₃ Versus Deuterated Oseltamivir Standards for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oseltamivir, the active metabolite of the antiviral medication Tamiflu®, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) applications. The gold standard for such analyses is the use of stable isotope-labeled (SIL) internal standards. This guide provides an objective comparison between two types of SIL internal standards for oseltamivir acid (oseltamivir carboxylate): Oseltamivir acid-¹³C,d₃ and other deuterated oseltamivir standards.

The Critical Difference: ¹³C vs. Deuterium Labeling

The fundamental distinction between these internal standards lies in the isotopes used for labeling. Oseltamivir acid-¹³C,d₃ incorporates both carbon-13 and deuterium atoms, while other deuterated standards solely utilize deuterium (e.g., Oseltamivir acid-d₃). This difference has significant implications for their performance in bioanalytical assays.

Carbon-13 labeled standards are generally considered the superior choice for several key reasons.[1][2][3][4] The substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties.[2] This means that a ¹³C-labeled standard will have virtually identical chromatographic behavior to the unlabeled analyte, leading to perfect co-elution.[1][2] This co-elution is critical for accurately compensating for matrix effects, where other components in a biological sample can suppress or enhance the ionization of the analyte, potentially leading to inaccurate quantification.[1][2] Furthermore, the carbon-carbon bonds are stable, preventing any loss or exchange of the ¹³C label during sample preparation and analysis.[2][5]

Deuterated standards , while widely used due to their lower cost and greater availability, have some potential drawbacks.[1][3][6] The most significant of these is the "isotope effect," where the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond.[1] This can lead to a chromatographic shift, causing the deuterated standard to elute slightly earlier than the native analyte.[1][4] This separation can result in the analyte and the internal standard experiencing different matrix effects, which can compromise the accuracy of the results.[1][4] Additionally, deuterium atoms, particularly those on heteroatoms or in acidic positions, can sometimes exchange with protons from the solvent, which would affect the integrity of the standard.[1][2][4]

Performance Data from a Validated Bioanalytical Method

ParameterOseltamivirOseltamivir Carboxylate
Linearity Range 0.5–200 ng/mL2.0–800 ng/mL
Mean Extraction Recovery 94.4%92.7%
Within-Run Accuracy 97-105%97-105%
Between-Run Accuracy 97-105%97-105%
Within-Run Precision (CV) <10%<10%
Between-Run Precision (CV) <10%<10%

This data is representative of a validated LC-MS/MS method for the analysis of oseltamivir and oseltamivir carboxylate in human plasma using deuterated internal standards.[7][8][9][10][11]

Experimental Protocols

Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of oseltamivir and oseltamivir carboxylate in human plasma, employing stable isotope-labeled internal standards.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 µL of a human plasma sample, add 50 µL of a mixed internal standard working solution (containing Oseltamivir-d₅ and Oseltamivir carboxylate-¹³C,d₃ or a deuterated analog).

  • Vortex the sample for 15 seconds.

  • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.

  • Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.

  • Load the supernatant onto an SPE cartridge (e.g., Orochem DVB-LP, 30 mg) that has been preconditioned with 1 mL of methanol followed by 1 mL of water.

  • Wash the cartridge twice with 1% formic acid in water.

  • Elute the analytes and internal standards with an appropriate elution solvent.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is commonly used.[7][8]

  • Mobile Phase: A typical mobile phase consists of a mixture of 10 mM ammonium formate and acetonitrile (e.g., in a 30:70, v/v ratio).[7][8]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ionization mode is used for detection.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for the analytes and their respective internal standards are monitored.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

cluster_workflow Bioanalytical Workflow for Oseltamivir Quantification plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike Addition of IS spe Solid Phase Extraction (SPE) is_spike->spe Sample Cleanup lcms LC-MS/MS Analysis spe->lcms Separation & Detection data Data Analysis & Quantification lcms->data Peak Area Ratios

Bioanalytical workflow for oseltamivir quantification.

cluster_comparison Chromatographic Behavior of Internal Standards cluster_13c Perfect Co-elution cluster_d Deuterated Standard analyte1 Analyte is1 ¹³C-IS analyte2 Analyte is2 Deuterated IS is2->analyte2 Chromatographic Shift (Isotope Effect)

Chromatographic behavior of labeled standards.

References

A Head-to-Head on Internal Standards: Oseltamivir Acid-¹³C,d₃ vs. Oseltamivir-d₅ in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a detailed comparison of two commonly used stable isotope-labeled internal standards: Oseltamivir acid-¹³C,d₃ and Oseltamivir-d₅. This analysis is based on experimental data from published bioanalytical methods and is intended to guide researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific analytical needs.

Key Considerations for Internal Standard Selection

The ideal internal standard should be an analog of the analyte that co-elutes and exhibits similar ionization and extraction characteristics. This ensures that any variations during sample processing and analysis are compensated for, leading to high precision and accuracy. For the analysis of oseltamivir, a prodrug, and its active metabolite, oseltamivir carboxylate, it is crucial to use distinct internal standards that closely mimic the chemical structure and behavior of each analyte.

Based on established analytical methodologies, Oseltamivir-d₅ is the designated internal standard for the quantification of oseltamivir. In contrast, Oseltamivir acid-¹³C,d₃, which is a stable isotope-labeled version of the active metabolite, serves as the internal standard for oseltamivir carboxylate.[1][2] This pairing is essential for the accurate simultaneous quantification of both the parent drug and its metabolite.

Physicochemical Properties

A fundamental aspect of an internal standard is its mass difference from the analyte, which allows for their distinct detection by a mass spectrometer while ensuring their chemical behaviors are nearly identical.

CompoundMolecular FormulaMolecular Weight ( g/mol )Analyte
Oseltamivir-d₅C₁₆H₂₃D₅N₂O₄317.44Oseltamivir
Oseltamivir acid-¹³C,d₃C₁₃¹³CH₂₁D₃N₂O₄288.36Oseltamivir Carboxylate

Performance in Bioanalytical Methods

The performance of these internal standards has been validated in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma.[1][2]

Linearity and Recovery

The use of Oseltamivir-d₅ and Oseltamivir acid-¹³C,d₃ as internal standards for oseltamivir and oseltamivir carboxylate, respectively, has demonstrated excellent linearity over a wide concentration range.[1][2] The mean extraction recovery for both analytes from spiked plasma samples was consistently high and reproducible.[1][2]

AnalyteInternal StandardLinearity Range (ng/mL)Mean Extraction Recovery (%)
OseltamivirOseltamivir-d₅0.5–20094.4
Oseltamivir CarboxylateOseltamivir acid-¹³C,d₃2.0–80092.7

Data sourced from a bioequivalence study using LC-MS/MS.[1][2]

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma using Oseltamivir-d₅ and Oseltamivir acid-¹³C,d₃ as internal standards.[1][2]

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 μL of a plasma sample, add 50 μL of a mixed internal standard working solution (containing Oseltamivir-d₅ and Oseltamivir acid-¹³C,d₃).

  • Vortex the sample for 15 seconds.

  • Add 500 μL of 1.0% formic acid in water and vortex for another 15 seconds.

  • Centrifuge the samples at 3204 × g for 2 minutes at 10 °C.

  • Load the supernatant onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge twice with 1% formic acid in water.

  • Elute the analytes and internal standards with 0.2 mL of a dichlorvos solution (0.1 mg/mL in acetonitrile): water (70:30, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: Symmetry C18 (100 mm × 4.6 mm, 5 μm)

  • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v)

  • Flow Rate: Not specified in the provided context.

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir313.1166.2
Oseltamivir-d₅ (IS)318.1171.2
Oseltamivir Carboxylate285.1138.1
Oseltamivir acid-¹³C,d₃ (IS)289.2138.3

MRM transitions as reported in a bioequivalence study.[2]

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind the choice of internal standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (200 µL) add_is Add Mixed IS (50 µL) (Oseltamivir-d₅ & Oseltamivir acid-¹³C,d₃) plasma_sample->add_is vortex1 Vortex (15s) add_is->vortex1 add_acid Add 1% Formic Acid (500 µL) vortex1->add_acid vortex2 Vortex (15s) add_acid->vortex2 centrifuge Centrifuge vortex2->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute lc_separation LC Separation (Symmetry C18) elute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification

Bioanalytical Workflow for Oseltamivir and its Metabolite

logical_relationship cluster_parent Parent Drug Analysis cluster_metabolite Metabolite Analysis oseltamivir Oseltamivir (Analyte) oseltamivir_d5 Oseltamivir-d₅ (Internal Standard) oseltamivir->oseltamivir_d5  Mimics behavior oseltamivir_d5->oseltamivir Corrects for variability osel_acid Oseltamivir Carboxylate (Analyte) osel_acid_iso Oseltamivir acid-¹³C,d₃ (Internal Standard) osel_acid->osel_acid_iso  Mimics behavior osel_acid_iso->osel_acid Corrects for variability

Analyte-Internal Standard Pairing Rationale

Conclusion

The selection of an internal standard is a critical decision in the development of robust bioanalytical methods. For the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, the evidence strongly supports the use of Oseltamivir-d₅ for the parent drug and Oseltamivir acid-¹³C,d₃ for the metabolite. This approach ensures that each analyte is paired with a stable isotope-labeled analog that closely tracks its behavior throughout the analytical process. The presented experimental data demonstrates that this strategy yields high recovery, excellent linearity, and presumably the accuracy and precision required for demanding applications such as bioequivalence and pharmacokinetic studies. Therefore, Oseltamivir-d₅ and Oseltamivir acid-¹³C,d₃ should be considered complementary components of a comprehensive analytical method rather than interchangeable alternatives.

References

A Comparative Guide to Oseltamivir Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of oseltamivir, the active pharmaceutical ingredient in Tamiflu™. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of oseltamivir in pharmaceutical formulations and biological matrices. The following sections detail the performance characteristics and experimental protocols of commonly employed analytical techniques, supported by data from published studies.

Quantitative Performance Comparison

The selection of an appropriate analytical method for oseltamivir quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is widely used due to its high sensitivity and accuracy.[1] Other methods, such as UV-Vis spectrophotometry and colorimetric assays, offer simpler and more rapid alternatives.

Below is a summary of the quantitative performance data for various oseltamivir quantification methods.

MethodAnalyte(s)MatrixLinearity RangeAccuracy (%)Precision (%RSD)LODLOQCitation(s)
HPLC-UV Oseltamivir PhosphateBulk Drug & Capsules1.5 - 12 µg/mLHigh recovery< 1%--[2]
Oseltamivir PhosphateBulk Drug & Capsules10 - 60 mg/mL99.85 - 100.17Low RSD--[1]
Oseltamivir PhosphatePharmaceutical Product0.6 - 4.5 mg/mLwithin ±11%within ±11%2.2 ng (220nm)-[3][4]
Oseltamivir PhosphateBulk Drug & Capsules-99.79 - 101.300.5%2.98 µg/mL9.98 µg/mL
UHPLC-MS/MS Oseltamivir & Oseltamivir CarboxylateDried Blood Spot5 - 1500 ng/mL (OS) 20 - 1500 ng/mL (OSC)≤15% bias≤15%-5 ng/mL (OS) 20 ng/mL (OSC)[5]
LC-MS/MS Oseltamivir & Oseltamivir CarboxylateHuman Plasma0.5 - 200 ng/mL (OS) 2.0 - 800 ng/mL (OSC)----[6]
UV-Vis Spectrophotometry Oseltamivir PhosphatePharmaceutical Formulation10 - 60 mg/mL99.26 - 100.70Low RSD--[1]
Oseltamivir PhosphateBulk Drug & Capsules4 - 24 µg/mL99.32 - 99.97< 2.0 (SD)--[7]
Colorimetric Assay (Congo Red) Oseltamivir PhosphatePharmaceutical Product-Greater than Bromochlorophenol blue method---[3][4]

Abbreviations: LOD (Limit of Detection), LOQ (Limit of Quantification), RSD (Relative Standard Deviation), OS (Oseltamivir), OSC (Oseltamivir Carboxylate)

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in the comparison table.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for the routine quality control of oseltamivir in pharmaceutical products.

a) Method for Bulk Drug and Capsules (Isocratic RP-HPLC)

  • Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.

  • Column: X terra C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% octa-sulfonic acid and acetonitrile in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 237 nm.

  • Temperature: Ambient.

  • Retention Time: Approximately 2.31 minutes.

b) Method for Tamiflu® Capsules and Generic Versions [8]

  • Instrumentation: HPLC system with UV detection.

  • Column: Zorbax CN, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A 50:50 (v/v) mixture of methanol and 0.04 M formic acid (pH 3.0).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 226 nm.

  • Temperature: Ambient.

  • Internal Standard: Sotalol hydrochloride.

  • Retention Times: Oseltamivir phosphate at 3.40 min and the internal standard at 2.25 min.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is highly sensitive and specific, making it suitable for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices like dried blood spots.[5]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: Dried blood spots are extracted for analysis.

  • Chromatographic Separation: Achieved on a suitable UHPLC column.

  • Detection: Mass spectrometry detection.

  • Validation: The method was validated according to FDA guidelines for bioanalytical method validation, demonstrating selectivity, precision, and accuracy (≤15% RSD).[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A simple, precise, and rapid method for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma, often used in bioequivalence studies.[6]

  • Instrumentation: LC-MS/MS system.

  • Sample Preparation: Solid-phase extraction from 200 µL of human plasma.

  • Column: Symmetry C18, 100 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 10 mM ammonium formate and acetonitrile in a 30:70 (v/v) ratio.

  • Run Time: 2.0 minutes.

  • Detection: Multiple reaction monitoring on a triple quadrupole mass spectrometer in positive ionization mode.

  • Internal Standards: Deuterated analogs of oseltamivir and oseltamivir carboxylate.

UV-Vis Spectrophotometry

A simple and cost-effective method for the quantification of oseltamivir in pharmaceutical preparations.[1][7]

  • Instrumentation: UV-Vis spectrophotometer.

  • Solvent: Methanol.[1][7]

  • Wavelength of Maximum Absorbance (λmax): 215 nm[1] or 208.5 nm[7].

  • Procedure: A standard solution of oseltamivir phosphate is prepared and scanned in the 200-400 nm range to determine the λmax. The absorbance of the sample solutions is then measured at this wavelength.

Colorimetric Assay

This method relies on the formation of a colored ion-pair complex between oseltamivir and a dye, which can be quantified spectrophotometrically.[3][4]

  • Reagents: Congo red or bromochlorophenol blue.

  • Procedure: Oseltamivir forms an extractable colored ion-pair complex with the dye. The absorbance of the colored product, extracted in a suitable solvent like ethyl acetate, is measured.

  • Optimal pH: The optimal pH for complex formation is 4 for Congo red and 6-7 for bromochlorophenol blue.[3]

  • Absorption Maxima: The oseltamivir-Congo red complex has an absorption maximum at 507 nm, while the oseltamivir-bromochlorophenol blue complex has a maximum at 589 nm.[3]

  • Performance: The Congo red method has been reported to have greater sensitivity, linearity, and accuracy compared to the bromochlorophenol blue method.[3][4]

Visualizing an Inter-Laboratory Comparison Workflow

While a specific inter-laboratory comparison study for oseltamivir quantification was not identified in the initial search, the following diagram illustrates a typical workflow for such a study. This serves as a logical guide for researchers planning to conduct a collaborative study to assess the reproducibility and comparability of different analytical methods across various laboratories.

G cluster_0 Phase 1: Planning and Preparation cluster_2 Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., Compare HPLC-UV vs. LC-MS/MS) B Select Participating Laboratories A->B C Develop and Standardize Protocols B->C D Prepare and Distribute Homogeneous Oseltamivir Samples C->D E Lab 1: Quantifies Samples using HPLC-UV D->E Samples Distributed F Lab 2: Quantifies Samples using LC-MS/MS D->F Samples Distributed G Lab 3: Quantifies Samples using Colorimetric Assay D->G Samples Distributed H Lab 'n': Quantifies Samples using their in-house method D->H Samples Distributed I Collect and Compile Quantitative Data from all Labs E->I Data Submission F->I Data Submission G->I Data Submission H->I Data Submission J Statistical Analysis (e.g., ANOVA, Bland-Altman plots) I->J K Evaluate Inter-Laboratory Variability and Method Performance J->K L Publish Comparison Guide with Findings and Recommendations K->L

Caption: Workflow for an inter-laboratory comparison of oseltamivir quantification methods.

References

A Comparative Guide to the Bioanalytical Quantification of Oseltamivir: Evaluating the Accuracy and Precision with Oseltamivir acid-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate (OC), in human plasma. The focus is on the accuracy and precision achieved using a stable isotope-labeled internal standard, Oseltamivir acid-13C,d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. We will compare this method with an alternative approach that utilizes a different internal standard, Venlafaxine, to offer a comprehensive overview for bioanalytical method selection and development.

Executive Summary

The accurate quantification of Oseltamivir and its active metabolite is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving data quality. This guide presents data from validated bioanalytical methods, highlighting the superior accuracy and precision of the method employing this compound.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative performance of two distinct LC-MS/MS methods for the analysis of Oseltamivir and Oseltamivir Carboxylate.

Method 1: Oseltamivir Analysis with this compound Internal Standard

This method involves the simultaneous determination of Oseltamivir and Oseltamivir Carboxylate using their respective deuterated analogs as internal standards (Oseltamivir-d5 and Oseltamivir carboxylate-C13-d3).[1][2][3]

ParameterOseltamivirOseltamivir CarboxylateReference
Linearity Range (ng/mL) 0.5 - 2002.0 - 800[1][2]
Correlation Coefficient (r²) ≥0.9976≥0.9976[1]
Mean Extraction Recovery (%) 94.492.7[1][2]
Accuracy (% of nominal) 97.2 - 104.596.9 - 103.8[1]
Precision (CV, %) ≤ 8.7≤ 7.9[1]

Method 2: Oseltamivir Analysis with Venlafaxine Internal Standard

This method utilizes Venlafaxine as the internal standard for the quantification of Oseltamivir.[4][5][6]

ParameterOseltamivirReference
Linearity Range (ng/mL) 0.3 - 200[4][5][6]
Correlation Coefficient (r²) 0.9937[4][5][6]
Extraction Recovery (%) ≥89[4][5]
Within- and Between-Run Accuracy (% of nominal) 97 - 105[4][6]
Precision (CV, %) <10[4][6]

Experimental Protocols

Method 1: Simultaneous Quantification with this compound

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Oseltamivir and Oseltamivir Carboxylate in human plasma.[1][2]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, 50 µL of a mixed internal standard solution (Oseltamivir-d5 and Oseltamivir carboxylate-C13-d3) is added and vortexed.[1]

  • 500 µL of 1.0% formic acid in water is added, and the sample is vortexed again.[1]

  • The sample is centrifuged at 3204 x g for 2 minutes at 10 °C.[1]

  • The supernatant is loaded onto a pre-conditioned solid-phase extraction cartridge.[1]

  • The cartridge is washed, and the analytes are eluted.

2. Liquid Chromatography

  • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v).[1][2]

  • Flow Rate: Not specified, with a total run time of 2.0 minutes.[1][2]

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive electrospray ionization (ESI).[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

Method 2: Quantification with Venlafaxine Internal Standard

This protocol details an HPLC-MS/MS method for the determination of Oseltamivir in human plasma using Venlafaxine as the internal standard.[4][5]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To a 300 µL aliquot of plasma, 60 µL of Venlafaxine internal standard solution (0.025 µg/mL) is added.[5]

  • 30 µL of 12.5% aqueous NH4OH solution, 200 µL of 3 M ammonium sulfate solution, and 800 µL of ethyl acetate are added.[5]

  • The mixture is vortexed for 8 minutes and then centrifuged at 12,000 g for 6 minutes at 4°C.[5]

  • The upper organic layer (500 µL) is collected for analysis.[5]

2. Liquid Chromatography

  • Mobile Phase: Acetonitrile (eluent B) and a mixture of 0.2 vol% formic acid, 5 mM ammonium formate, and 1 vol% acetonitrile in water (eluent A) in a 90:10 (v/v) ratio.[5]

  • Flow Rate: 0.60 mL/min.[4][5]

  • Column and Autosampler Temperature: 40°C and 15°C, respectively.[4][5]

  • Total Analysis Time: 3.20 minutes.[4][5]

3. Mass Spectrometry

  • Ionization Mode: Electrospray ionization in selected reaction monitoring mode (positive ions).[4][5]

  • MRM Transitions (m/z): 313.3 → 166.1 for Oseltamivir and 278.1 → 58.1 for Venlafaxine.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical methods.

cluster_0 Method 1: SPE with this compound plasma 200 µL Human Plasma is_add Add Oseltamivir-d5 & Oseltamivir carboxylate-C13-d3 IS plasma->is_add acidify Add 1.0% Formic Acid is_add->acidify centrifuge Centrifuge acidify->centrifuge spe Solid Phase Extraction centrifuge->spe lcms LC-MS/MS Analysis spe->lcms cluster_1 Method 2: LLE with Venlafaxine IS plasma2 300 µL Human Plasma is_add2 Add Venlafaxine IS plasma2->is_add2 reagents Add NH4OH, (NH4)2SO4, & Ethyl Acetate is_add2->reagents vortex Vortex & Centrifuge reagents->vortex extract Collect Organic Layer vortex->extract lcms2 LC-MS/MS Analysis extract->lcms2

References

Assessing the Isotopic Contribution of Oseltamivir Acid-¹³C,d₃ to the Analyte Signal: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of Oseltamivir acid (the active metabolite of Oseltamivir), the use of a stable isotope-labeled internal standard (SIL IS) is crucial for accurate quantification, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Oseltamivir acid-¹³C,d₃ is a commonly utilized SIL IS. This guide provides a comparative assessment of Oseltamivir acid-¹³C,d₃, focusing on its potential isotopic contribution to the analyte signal and comparing its performance with other internal standards.

Isotopic Contribution of Oseltamivir Acid-¹³C,d₃

An ideal internal standard should not contribute to the signal of the analyte it is meant to quantify. However, with isotopically labeled standards, there is a potential for a minute contribution due to the natural abundance of heavier isotopes in the unlabeled analyte and the presence of unlabeled species in the SIL IS.

  • High Isotopic Purity: Commercially available Oseltamivir acid-¹³C,d₃ is synthesized to have a high degree of isotopic enrichment, often with a purity of 98% or higher.[1] This minimizes the presence of unlabeled Oseltamivir acid in the internal standard solution.

  • Mass Difference: The mass difference between Oseltamivir acid and Oseltamivir acid-¹³C,d₃ is significant enough to be easily resolved by modern mass spectrometers. The multiple reaction monitoring (MRM) transitions are set to be highly specific for each compound, minimizing crossover.

  • Chromatographic Co-elution: A key advantage of using a ¹³C-labeled internal standard is that it has nearly identical physicochemical properties to the analyte, resulting in co-elution during liquid chromatography.[2][3] This ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement, leading to more accurate correction.[2][3]

Comparison with Alternative Internal Standards

The choice of an internal standard is critical for the robustness and accuracy of a bioanalytical method. Besides Oseltamivir acid-¹³C,d₃, other compounds have been used as internal standards for Oseltamivir acid quantification.

Internal StandardTypeAdvantagesDisadvantages
Oseltamivir acid-¹³C,d₃ Stable Isotope Labeled (¹³C and Deuterium)Co-elutes with the analyte, providing the best compensation for matrix effects and ionization variability.[2][3] High mass difference minimizes the risk of isotopic crossover.Higher cost compared to non-isotopically labeled standards.
Oseltamivir-d₅ Stable Isotope Labeled (Deuterium)Co-elutes closely with the analyte and effectively compensates for matrix effects.Deuterated standards can sometimes exhibit slight chromatographic separation from the unlabeled analyte, which might lead to differential matrix effects in some cases.[2]
Oseltamivir acid-d₃ Stable Isotope Labeled (Deuterium)Similar advantages to Oseltamivir-d₅, providing good compensation for analytical variability.[1]Potential for slight chromatographic shift relative to the analyte.[2]
Venlafaxine Non-Isotopically Labeled AnalogLower cost.Different physicochemical properties can lead to different chromatographic retention times and differential matrix effects, potentially compromising accuracy.[4][5]
Ambroxol Non-Isotopically Labeled AnalogReadily available and cost-effective.Significant differences in chemical structure and chromatographic behavior compared to Oseltamivir acid can result in poor compensation for matrix effects.

Experimental Data

The following table summarizes typical quantitative data from studies employing Oseltamivir acid-¹³C,d₃ or other deuterated internal standards for the LC-MS/MS analysis of Oseltamivir acid in human plasma.

ParameterOseltamivir acid with ¹³C,d₃ ISOseltamivir acid with Deuterated ISOseltamivir with Deuterated ISReference
Linearity Range 2.0–800 ng/mL2.0-800 ng/mL0.5–200 ng/mL[6]
LLOQ 2.0 ng/mL2.0 ng/mL0.5 ng/mL[6]
Mean Extraction Recovery 92.7%91.9% (IS-2)94.4%[6]
Precision (%RSD) < 15%< 15%< 15%[6]
Accuracy (%Bias) Within ±15%Within ±15%Within ±15%[6]

Experimental Protocols

A representative experimental protocol for the quantification of Oseltamivir acid in human plasma using a stable isotope-labeled internal standard is outlined below.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add the internal standard solution (e.g., Oseltamivir acid-¹³C,d₃).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • The eluate is then typically injected directly into the LC-MS/MS system.[6]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[6]

  • MRM Transitions:

    • Oseltamivir acid: m/z 285.1 → 138.1[6]

    • Oseltamivir acid-¹³C,d₃: m/z 289.2 → 138.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add Oseltamivir acid-13C,d3 IS plasma->add_is vortex Vortex Mix add_is->vortex spe Solid Phase Extraction (SPE) vortex->spe elution Elution spe->elution lcms LC-MS/MS Analysis elution->lcms Inject Eluate data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for Oseltamivir acid quantification.

signaling_pathway cluster_virus Influenza Virus cluster_host Host Cell hemagglutinin Hemagglutinin sialic_acid Sialic Acid Receptor hemagglutinin->sialic_acid Binds to neuraminidase Neuraminidase neuraminidase->sialic_acid Cleaves to enable release release Virus Release sialic_acid->release Mediates attachment for entry oseltamivir Oseltamivir Acid oseltamivir->neuraminidase Inhibits

Caption: Oseltamivir's mechanism of action.

References

A Comparative Guide to Method Transfer for Oseltamivir Assays Utilizing Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods is a critical step in ensuring consistent and reliable data across different laboratories and throughout the lifecycle of a drug. This guide provides a comprehensive comparison of common analytical methods for the quantification of Oseltamivir, with a focus on assays employing labeled internal standards. It outlines key considerations for method transfer, presents detailed experimental protocols, and offers visual workflows to facilitate a seamless transition.

Comparative Analysis of Oseltamivir Assay Methods

The selection of an appropriate analytical method is the foundational step before any transfer can be considered. The choice is often a balance between the required sensitivity, selectivity, and the instrumentation available. The following tables summarize the performance characteristics of commonly employed methods for Oseltamivir analysis.

Table 1: Performance Comparison of LC-MS/MS Methods for Oseltamivir and Oseltamivir Carboxylate

ParameterMethod 1 (LC-MS/MS with SPE)Method 2 (LC-MS/MS with LLE)
Analyte(s) Oseltamivir & Oseltamivir CarboxylateOseltamivir
Internal Standard(s) Oseltamivir-d5 & Oseltamivir Carboxylate-C13-d3[1]Venlafaxine[2]
Linearity Range Oseltamivir: 0.5–200 ng/mLOseltamivir Carboxylate: 2.0–800 ng/mL[1]0.3–200 ng/mL[2]
Lower Limit of Quantification (LLOQ) Oseltamivir: 0.5 ng/mLOseltamivir Carboxylate: 2.0 ng/mL[1]0.30 ng/mL[2]
Accuracy Within ±15% of nominal concentrations[3]97 to 105%[2]
Precision (%CV) ≤15%[3]<10%[2]
Mean Extraction Recovery Oseltamivir: 94.4%Oseltamivir Carboxylate: 92.7%[1]≥89%[2]
Sample Preparation Solid Phase Extraction (SPE)[1]Liquid-Liquid Extraction (LLE)[2]

Table 2: Performance Comparison of HPLC-UV and Colorimetric Methods for Oseltamivir

ParameterMethod 3 (RP-HPLC-UV)Method 4 (Colorimetric - Congo Red)
Analyte(s) OseltamivirOseltamivir
Internal Standard(s) Sotalol Hydrochloride[4]Not applicable
Linearity Range 100-1600 µg/mLNot specified, but showed good linearity[5]
Limit of Detection (LOD) 2.98 µg/mLNot specified, but deemed sensitive[5]
Limit of Quantification (LOQ) 9.98 µg/mLNot specified
Accuracy (% Recovery) 99.79 to 101.30%Greater accuracy than bromochlorophenol blue method[5]
Precision (%RSD) 0.5%Not specified, but showed less variability than other colorimetric methods[4]
Detection Wavelength 237 nm520 nm[5]

Method Transfer Considerations

The successful transfer of an analytical method from a transferring laboratory to a receiving laboratory hinges on a well-defined protocol and clear communication. The use of stable isotopically labeled (SIL) internal standards, such as deuterated Oseltamivir, is highly recommended as they co-elute with the analyte and can compensate for variability in sample extraction and matrix effects, thereby enhancing the robustness and reproducibility of the assay.[1][6]

Key Approaches to Method Transfer:

  • Comparative Testing: Both the transferring and receiving laboratories analyze the same set of characterized samples. The results are then statistically compared to ensure concordance. This is a common and practical approach for previously validated methods.[7][8]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method. This is suitable when the method is being transferred from a development to a quality control environment.[7][8]

  • Revalidation (or Partial Revalidation): The receiving laboratory conducts a full or partial revalidation of the method. This is often necessary when there are significant differences in instrumentation between the laboratories.[7][8]

  • Transfer Waiver: In cases where the receiving laboratory is already proficient with the methodology and instrumentation, a formal transfer may be waived with strong justification.[7]

Essential Elements of a Method Transfer Protocol:

  • Objective and Scope: Clearly define the purpose and extent of the method transfer.

  • Materials and Instruments: Specify all critical reagents, standards (including labeled standards), and equipment to be used.

  • Analytical Procedure: Provide a detailed, step-by-step description of the method.

  • Experimental Design: Outline the number of samples, replicates, and concentration levels to be tested.

  • Acceptance Criteria: Pre-define the statistical criteria for a successful transfer, which are often based on the reproducibility data from the method validation.[8] For bioanalytical methods, accuracy should typically be within ±15% of the nominal concentration and precision should not exceed 15% CV.[3]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: LC-MS/MS with Solid Phase Extraction (SPE) for Oseltamivir and Oseltamivir Carboxylate

  • Sample Preparation:

    • To 200 µL of human plasma, add the deuterated internal standards (Oseltamivir-d5 and Oseltamivir Carboxylate-C13-d3).[1]

    • Perform solid-phase extraction using DVB-LP extraction cartridges.[1]

    • Elute the analytes and internal standards. The eluate can be directly injected without drying and reconstitution steps.[1]

  • Chromatography:

    • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)[1]

    • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v)[1]

    • Flow Rate: Not specified, but a run time of 2.0 min was achieved.[1]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)[1]

    • MRM Transitions:

      • Oseltamivir: m/z 313.1 → 166.2[9]

      • Oseltamivir Carboxylate: m/z 285.1 → 138.1[9]

      • Oseltamivir-d5: m/z 318.1 → 171.2[9]

      • Oseltamivir Carboxylate-C13-d3: Not explicitly stated, but would be monitored similarly.

Protocol 2: RP-HPLC with UV Detection for Oseltamivir

  • Sample Preparation:

    • For capsule dosage forms, the contents are dissolved in the mobile phase and sonicated.

    • The solution is then filtered before injection.

  • Chromatography:

    • Column: X terra C18 (150 mm × 4.6 mm i.d.)

    • Mobile Phase: 0.1% octa-sulfonic acid: acetonitrile (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 237 nm

    • Retention Time: Approximately 2.31 minutes

Visualizing the Workflow

To aid in the understanding and implementation of these methods, the following diagrams illustrate the key workflows.

cluster_spe LC-MS/MS with SPE Workflow plasma Plasma Sample (200 µL) add_is Add Labeled Internal Standards (Oseltamivir-d5, etc.) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute inject Direct Injection elute->inject lcms LC-MS/MS Analysis inject->lcms

Caption: Workflow for Oseltamivir analysis by LC-MS/MS with SPE.

cluster_transfer Analytical Method Transfer Logic start Start Method Transfer protocol Develop & Agree on Transfer Protocol start->protocol execute Execute Comparative Testing in Both Labs protocol->execute compare Statistically Compare Results execute->compare pass Transfer Successful compare->pass Meets Acceptance Criteria fail Investigate & Troubleshoot compare->fail Does Not Meet Criteria report Final Transfer Report pass->report fail->execute

References

Navigating the Gold Standard: A Comparative Guide to Stable Isotope Labeled Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of therapeutic agents and their metabolites, the choice of an internal standard is a critical decision that profoundly impacts data quality and regulatory acceptance. This guide provides an objective comparison of stable isotope labeled internal standards (SIL-ISs) against their common alternative, structural analog internal standards, supported by experimental data. Adherence to regulatory guidelines established by the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the harmonized International Council for Harmonisation (ICH) M10 guideline is paramount for successful drug development, and this document will illuminate the path toward compliant and robust bioanalytical methods.

Stable isotope labeled internal standards are widely recognized as the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2][3] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. By incorporating stable heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), a SIL-IS exhibits virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.[4] This co-elution is crucial for compensating for one of the most significant challenges in bioanalysis: matrix effects.[3]

Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting endogenous components from the biological matrix, can severely compromise the accuracy and precision of a bioanalytical method.[3] Because a SIL-IS behaves almost identically to the analyte during ionization, it experiences the same degree of signal suppression or enhancement.[3] Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, providing a reliable measure of the analyte's concentration. Structural analogs, while often more readily available and less expensive, may have different chromatographic behaviors and ionization efficiencies, leading to less effective compensation for matrix effects and other sources of variability.[2][4]

Performance Comparison: Stable Isotope Labeled vs. Structural Analog Internal Standards

Experimental data consistently demonstrates the superior performance of SIL-ISs in terms of accuracy and precision. The following tables summarize key performance metrics from comparative studies.

Validation Parameter Stable Isotope-Labeled IS Structural Analog IS Regulatory Acceptance Criteria (ICH M10) Reference
Intra-day Precision (%CV) <10%<10%≤15% (≤20% at LLOQ)[1]
Inter-day Precision (%CV) <8%<8%≤15% (≤20% at LLOQ)[1]
Accuracy (Bias %) -2.1% to 12.2%-2.0% to 11.4%Within ±15% (±20% at LLOQ)[1]

Table 1: Comparison of precision and accuracy for the analysis of immunosuppressive drugs using SIL-IS and analog IS. Both internal standard types met the acceptance criteria in this study, highlighting that well-chosen analog standards can be viable. However, SIL-ISs are generally preferred for their robustness.

Validation Parameter Method with Isotopic IS (D8-internal standard) Method with Analog IS (Butyric acid analogue) Key Finding Reference
Mean Bias 100.3%96.8%The SIL-IS provided a mean bias closer to 100%, indicating higher accuracy.
Standard Deviation of Bias 7.6%8.6%The lower standard deviation with the SIL-IS indicates better precision.

Table 2: Comparison of assay performance for the anticancer agent Kahalalide F. This study demonstrated a statistically significant improvement in both accuracy and precision when a SIL-IS was used.

Experimental Protocols for Key Validation Experiments

The validation of a bioanalytical method using a SIL-IS must be thorough and well-documented to meet regulatory expectations.[5] Below are detailed methodologies for critical validation experiments as outlined in the ICH M10 guideline.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous matrix components, metabolites, and other potential interferences.

Methodology:

  • Obtain at least six individual lots of the blank biological matrix from different sources.

  • Analyze a blank sample from each lot to ensure no significant interfering peaks are present at the retention times of the analyte and the SIL-IS. The response of any interfering peak should be ≤20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤5% of the IS response.

  • Analyze a blank sample from each lot spiked only with the SIL-IS to confirm its purity and ensure it does not contain any unlabeled analyte that could interfere with the measurement.

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Methodology:

  • Obtain at least six individual lots of the blank biological matrix.

  • Prepare two sets of samples at low and high concentrations:

    • Set A (Neat Solution): Analyte and SIL-IS are spiked into a neat solution (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank matrix is extracted, and then the analyte and SIL-IS are spiked into the extracted matrix.

  • Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.

  • Calculate the IS-normalized matrix factor by dividing the MF of the analyte by the MF of the IS.

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤15%.[2]

Stability

Objective: To determine the stability of the analyte and the SIL-IS in the biological matrix under various storage and handling conditions.

Methodology:

  • Prepare low and high concentration quality control (QC) samples in the biological matrix.

  • Subject these QC samples to the following conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the expected storage time of study samples.

    • Stock Solution Stability: Stability of the analyte and SIL-IS stock solutions at their storage temperature.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Extraction Recovery

Objective: To evaluate the efficiency of the extraction procedure for the analyte and the SIL-IS from the biological matrix.

Methodology:

  • Prepare two sets of samples at low, medium, and high concentrations:

    • Set 1 (Extracted Samples): Analyte and SIL-IS are spiked into the biological matrix before extraction.

    • Set 2 (Post-extraction Spiked Samples): Blank matrix is extracted, and then the analyte and SIL-IS are spiked into the extracted matrix.

  • Calculate the recovery by comparing the mean peak area of the analyte in Set 1 to the mean peak area of the analyte in Set 2.

  • While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible across all concentration levels.

Visualizing Key Bioanalytical Workflows

To further clarify the processes involved in bioanalytical method validation and the rationale for selecting a SIL-IS, the following diagrams illustrate a typical workflow and the decision-making logic.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 V1 Selectivity MD3->V1 V2 Accuracy & Precision V1->V2 V3 Matrix Effect V2->V3 V4 Stability V3->V4 V5 Recovery V4->V5 SA1 Calibration Curve & QCs V5->SA1 SA2 Study Sample Quantification SA1->SA2 SA3 Incurred Sample Reanalysis (ISR) SA2->SA3

Bioanalytical Method Validation Workflow

Internal Standard Selection Logic

References

Safety Operating Guide

Safe Disposal of Oseltamivir Acid-13C,d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Oseltamivir acid-13C,d3, ensuring compliance with standard laboratory safety protocols. The following procedures are designed to minimize environmental impact and ensure the personal safety of laboratory personnel.

Key Disposal and Safety Information

Proper handling and disposal of this compound are critical. The following table summarizes key safety and disposal recommendations gathered from safety data sheets.

ParameterRecommendationSource
Primary Disposal Method Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air.[1]
Regulatory Compliance Dispose of waste according to all applicable local, regional, and national laws. Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1][2]
Environmental Precautions Do not allow the substance to enter soil, subsoil, surface water, or drains. Ensure all wastewater containing the substance is collected and treated via a wastewater treatment plant.[1][3]
Spill Management In case of a spill, collect the material in closed and suitable containers for disposal. Clear and thoroughly ventilate the contaminated area.[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection. If dust is generated, respiratory protection is required.[1][3]
Hygiene Measures Wash hands thoroughly after handling. Immediately change contaminated clothing and wash it before reuse.[1][3]

Disposal Workflow

The following diagram outlines the step-by-step logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_spill Spill Contingency cluster_final Final Steps start Start: this compound requires disposal ppe Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe dissolve Dissolve or mix with a combustible solvent ppe->dissolve No Spills spill Accidental Spill Occurs ppe->spill incinerate Burn in a chemical incinerator with afterburner and exhaust dissolve->incinerate consult_regs Consult local, regional, and national regulations incinerate->consult_regs contain Contain the spill and collect material spill->contain package Place in a closed, suitable container for disposal contain->package package->consult_regs dispose Dispose of container according to regulations consult_regs->dispose end End of Process dispose->end

Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Oseltamivir Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the handling and disposal of Oseltamivir acid-13C,d3, a stable isotope-labeled compound used in pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.

PPE CategorySpecific Requirements
Hand Protection Double gloving with nitrile gloves is required. Change gloves immediately if contaminated.
Eye/Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used, particularly when handling the powder form or when engineering controls are insufficient to minimize airborne exposure.
Body Protection A disposable, cuffed laboratory gown that is resistant to chemical permeation must be worn. The gown should close in the back.
Foot Protection Closed-toe shoes are required. Disposable shoe covers should be worn in designated handling areas.

Safe Handling and Operational Plan

All handling of this compound must be conducted in a designated and controlled area. The following step-by-step operational plan should be followed:

2.1. Preparation and Weighing:

  • Work Area: All manipulations, including weighing and solution preparation, must be performed within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Aerosol Prevention: Handle the solid compound with care to avoid the generation of dust.

  • Dedicated Equipment: Use designated spatulas, weighing paper, and glassware for handling this compound to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing.

2.2. Storage:

Storage ConditionRequirement
Temperature Store the solid compound in a freezer at -20°C for long-term stability.[1]
Container Keep the compound in its original, tightly sealed container.
Labeling The storage location should be clearly labeled with a "Hazardous Chemical" warning sign.

Disposal Plan

Proper disposal of this compound and associated waste is crucial. As a stable isotope-labeled compound, it is not radioactive; therefore, disposal procedures should align with those for the unlabeled chemical, following local, state, and federal regulations for chemical waste.[2]

3.1. Waste Segregation:

  • Solid Waste: Place unused or contaminated solid this compound, along with contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not dispose of liquid waste down the drain.

  • Empty Containers: Triple rinse the original container with a suitable solvent (e.g., methanol or dimethyl sulfoxide). Collect the rinsate as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.

3.2. Final Disposal:

All hazardous waste containers must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal by a licensed hazardous waste contractor.

Emergency Procedures

EmergencyAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal receipt Receipt of Compound ppe Don Appropriate PPE receipt->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve storage Store at -20°C dissolve->storage experiment Perform Experiment dissolve->experiment storage->experiment waste_solid Segregate Solid Waste experiment->waste_solid waste_liquid Segregate Liquid Waste experiment->waste_liquid decontaminate Decontaminate Glassware experiment->decontaminate ehs Transfer to EHS waste_solid->ehs waste_liquid->ehs decontaminate->ehs

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.